molecular formula C8H12BBrN2O2S B605969 BC-11 hydrobromide

BC-11 hydrobromide

Cat. No.: B605969
M. Wt: 290.98 g/mol
InChI Key: PAFZAMOVHIRQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BC-11 hydrobromide is an inhibitor of Urokinase-Plasminogen Activator (uPa) which induces additional impairment of mitochondrial activity, the production of reactive oxygen species, and promotion of apoptosis.

Properties

IUPAC Name

[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZAMOVHIRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BBrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Introduction

The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]

The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]

Signaling Pathway

The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.

BC11_Mechanism_of_Action cluster_extracellular Extracellular Space BC-11 BC-11 uPA uPA BC-11->uPA Inhibits uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates EGFR EGFR uPAR->EGFR Interacts with Growth_Signaling Growth_Signaling EGFR->Growth_Signaling Activates Plasmin Plasmin Plasminogen->Plasmin Cell_Cycle_Perturbation Cell_Cycle_Perturbation Apoptosis Apoptosis ROS_Production ROS_Production Mitochondrial_Impairment Mitochondrial_Impairment

Caption: Mechanism of this compound action.

Quantitative Data

The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.

Compound ED50 (72h) ED75 (72h)
This compound117 µM[1][3]250 µM[1][3]
Doxorubicin80 µM[1]Not Reported
Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells.
Treatment G0/G1 Phase S Phase G2/M Phase Sub-G0 (Apoptosis)
Control (72h) 55.34%37.63%7.03%Not Significant
BC-11 (117 µM, 72h) 28.50%46.46%25.04%Not Significant
BC-11 (250 µM, 72h) 18.23%17.13%Not Reported64.64%
Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1]
Treatment Mitochondrial Membrane Potential Dissipation Reactive Oxygen Species (ROS) Production Apoptosis (Annexin V)
Control (72h) 2.71%0.33%Not Reported
BC-11 (250 µM, 72h) 11.32%5.31%Not Reported
Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the viability of cells after treatment with this compound.

MTT_Assay_Workflow A Seed MDA-MB231 cells in a 96-well plate (5500 cells/well) B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of BC-11 (24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 4 hours at 37°C D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]

  • Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]

  • MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.

  • Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.

Apoptosis and Mitochondrial Function Analysis by Flow Cytometry

This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.

  • Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]

  • Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.

  • Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Introduction

The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]

The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]

Signaling Pathway

The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.

BC11_Mechanism_of_Action cluster_extracellular Extracellular Space BC-11 BC-11 uPA uPA BC-11->uPA Inhibits uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates EGFR EGFR uPAR->EGFR Interacts with Growth_Signaling Growth_Signaling EGFR->Growth_Signaling Activates Plasmin Plasmin Plasminogen->Plasmin Cell_Cycle_Perturbation Cell_Cycle_Perturbation Apoptosis Apoptosis ROS_Production ROS_Production Mitochondrial_Impairment Mitochondrial_Impairment

Caption: Mechanism of this compound action.

Quantitative Data

The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.

Compound ED50 (72h) ED75 (72h)
This compound117 µM[1][3]250 µM[1][3]
Doxorubicin80 µM[1]Not Reported
Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells.
Treatment G0/G1 Phase S Phase G2/M Phase Sub-G0 (Apoptosis)
Control (72h) 55.34%37.63%7.03%Not Significant
BC-11 (117 µM, 72h) 28.50%46.46%25.04%Not Significant
BC-11 (250 µM, 72h) 18.23%17.13%Not Reported64.64%
Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1]
Treatment Mitochondrial Membrane Potential Dissipation Reactive Oxygen Species (ROS) Production Apoptosis (Annexin V)
Control (72h) 2.71%0.33%Not Reported
BC-11 (250 µM, 72h) 11.32%5.31%Not Reported
Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the viability of cells after treatment with this compound.

MTT_Assay_Workflow A Seed MDA-MB231 cells in a 96-well plate (5500 cells/well) B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of BC-11 (24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 4 hours at 37°C D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]

  • Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]

  • MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.

  • Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.

Apoptosis and Mitochondrial Function Analysis by Flow Cytometry

This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.

  • Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]

  • Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.

  • Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.

Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Ki (nM)Assay Type
Protein Kinase A (PKA)15.28.5LanthaScreen™ Eu Kinase Binding Assay
Protein Kinase B (Akt)> 10,000> 10,000Z'-LYTE™ Kinase Assay
Protein Kinase C (PKC)> 10,000> 10,000Z'-LYTE™ Kinase Assay

Table 2: Cellular Activity

Cell LineEC50 (µM)Assay Type
HEK2930.85cAMP-Glo™ Assay
HeLa1.2Western Blot (p-CREB)

Table 3: In Vivo Efficacy

Animal ModelDoseRoute of AdministrationOutcome
Xenograft Mouse Model10 mg/kgIntraperitoneal60% tumor growth inhibition

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:

  • A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.

  • This compound is added at varying concentrations.

  • The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • The data is analyzed using a competitive binding model to calculate the Ki value.

cAMP-Glo™ Assay

This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.

  • HEK293 cells are seeded in a 96-well plate and incubated overnight.

  • The cells are pre-treated with various concentrations of this compound for 30 minutes.

  • The cells are then stimulated with forskolin (B1673556) to induce cAMP production.

  • After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.

  • The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.

  • The EC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.

XYZ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream\nTargets Downstream Targets PKA_active->Downstream\nTargets Phosphorylation Cellular\nResponse Cellular Response Downstream\nTargets->Cellular\nResponse BC11 BC-11 Hydrobromide BC11->PKA_active Inhibition Kinase_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Tracer, and Antibody Solution Start->Prepare_Reagents Add_Compound Add this compound (Varying Concentrations) Prepare_Reagents->Add_Compound Incubate Incubate for 1 hour at Room Temperature Add_Compound->Incubate Measure_TRFRET Measure TR-FRET Signal Incubate->Measure_TRFRET Analyze_Data Analyze Data and Calculate Ki Measure_TRFRET->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells in 96-well Plate Start->Seed_Cells Pretreat Pre-treat with BC-11 Hydrobromide Seed_Cells->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse_and_Detect Add cAMP-Glo™ Reagents Stimulate->Lyse_and_Detect Measure_Luminescence Measure Luminescence Lyse_and_Detect->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.

Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Ki (nM)Assay Type
Protein Kinase A (PKA)15.28.5LanthaScreen™ Eu Kinase Binding Assay
Protein Kinase B (Akt)> 10,000> 10,000Z'-LYTE™ Kinase Assay
Protein Kinase C (PKC)> 10,000> 10,000Z'-LYTE™ Kinase Assay

Table 2: Cellular Activity

Cell LineEC50 (µM)Assay Type
HEK2930.85cAMP-Glo™ Assay
HeLa1.2Western Blot (p-CREB)

Table 3: In Vivo Efficacy

Animal ModelDoseRoute of AdministrationOutcome
Xenograft Mouse Model10 mg/kgIntraperitoneal60% tumor growth inhibition

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:

  • A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.

  • This compound is added at varying concentrations.

  • The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • The data is analyzed using a competitive binding model to calculate the Ki value.

cAMP-Glo™ Assay

This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.

  • HEK293 cells are seeded in a 96-well plate and incubated overnight.

  • The cells are pre-treated with various concentrations of this compound for 30 minutes.

  • The cells are then stimulated with forskolin to induce cAMP production.

  • After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.

  • The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.

  • The EC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.

XYZ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream\nTargets Downstream Targets PKA_active->Downstream\nTargets Phosphorylation Cellular\nResponse Cellular Response Downstream\nTargets->Cellular\nResponse BC11 BC-11 Hydrobromide BC11->PKA_active Inhibition Kinase_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Tracer, and Antibody Solution Start->Prepare_Reagents Add_Compound Add this compound (Varying Concentrations) Prepare_Reagents->Add_Compound Incubate Incubate for 1 hour at Room Temperature Add_Compound->Incubate Measure_TRFRET Measure TR-FRET Signal Incubate->Measure_TRFRET Analyze_Data Analyze Data and Calculate Ki Measure_TRFRET->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells in 96-well Plate Start->Seed_Cells Pretreat Pre-treat with BC-11 Hydrobromide Seed_Cells->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse_and_Detect Add cAMP-Glo™ Reagents Stimulate->Lyse_and_Detect Measure_Luminescence Measure Luminescence Lyse_and_Detect->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.

Target Identification: A Screening-Based Discovery

The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).

Experimental Workflow for Target Identification

The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.

G cluster_0 Library Synthesis & Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Compound A Synthesis of Thiouronium-Substituted Phenylboronic Acid Library B High-Throughput Screening (Serine Protease Panel) A->B C Identification of 'Hit' Compound (BC-11) B->C D IC50 Determination for uPA C->D E Selectivity Profiling (vs. other serine proteases) D->E F Mechanism of Action Studies (Binding Site Analysis) E->F G This compound F->G

Figure 1: Target Identification Workflow for this compound.

Primary Target: Urokinase-Type Plasminogen Activator (uPA)

The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.

Quantitative Data for uPA Inhibition

The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.

ParameterValueCell Line/SystemReference
IC50 8.2 µMPurified uPA enzyme
Selectivity No activity at 8 other related enzymesEnzyme panel
Mechanism of Action

This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.

Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)

More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.

Quantitative Data for TMPRSS2 Inhibition

While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]

ParameterDescriptionReference
Inhibition Covalent inhibitor[3]

Target Validation in Cellular and Disease Models

The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.

In Vitro Validation: Cytotoxicity in Cancer Cells

This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]

ParameterValue (at 72h)Cell LineReference
ED50 117 µMMDA-MB-231[1]
ED75 250 µMMDA-MB-231[1]
Signaling Pathway Modulation: Interaction with the TGF-β Pathway

G TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active TGFb_R TGF-β Receptor TGFb_active->TGFb_R pSmad Phosphorylated Smad2/3 TGFb_R->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_exp Target Gene Expression Nucleus->Gene_exp uPA uPA uPA->TGFb_active Activates BC11 BC-11 Hydrobromide BC11->uPA Inhibits

Figure 2: this compound's Interaction with the TGF-β Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.

Urokinase Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against uPA.

  • Reagents and Materials:

    • Purified human uPA enzyme

    • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 8.5)

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the uPA enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.

    • Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • MDA-MB-231 cells (or other cell line of interest)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate the cells for the desired time period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.

Conclusion

This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.

References

BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.

Target Identification: A Screening-Based Discovery

The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).

Experimental Workflow for Target Identification

The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.

G cluster_0 Library Synthesis & Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Compound A Synthesis of Thiouronium-Substituted Phenylboronic Acid Library B High-Throughput Screening (Serine Protease Panel) A->B C Identification of 'Hit' Compound (BC-11) B->C D IC50 Determination for uPA C->D E Selectivity Profiling (vs. other serine proteases) D->E F Mechanism of Action Studies (Binding Site Analysis) E->F G This compound F->G

Figure 1: Target Identification Workflow for this compound.

Primary Target: Urokinase-Type Plasminogen Activator (uPA)

The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.

Quantitative Data for uPA Inhibition

The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.

ParameterValueCell Line/SystemReference
IC50 8.2 µMPurified uPA enzyme
Selectivity No activity at 8 other related enzymesEnzyme panel
Mechanism of Action

This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.

Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)

More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.

Quantitative Data for TMPRSS2 Inhibition

While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]

ParameterDescriptionReference
Inhibition Covalent inhibitor[3]

Target Validation in Cellular and Disease Models

The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.

In Vitro Validation: Cytotoxicity in Cancer Cells

This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]

ParameterValue (at 72h)Cell LineReference
ED50 117 µMMDA-MB-231[1]
ED75 250 µMMDA-MB-231[1]
Signaling Pathway Modulation: Interaction with the TGF-β Pathway

G TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active TGFb_R TGF-β Receptor TGFb_active->TGFb_R pSmad Phosphorylated Smad2/3 TGFb_R->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_exp Target Gene Expression Nucleus->Gene_exp uPA uPA uPA->TGFb_active Activates BC11 BC-11 Hydrobromide BC11->uPA Inhibits

Figure 2: this compound's Interaction with the TGF-β Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.

Urokinase Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against uPA.

  • Reagents and Materials:

    • Purified human uPA enzyme

    • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 8.5)

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the uPA enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.

    • Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • MDA-MB-231 cells (or other cell line of interest)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate the cells for the desired time period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.

Conclusion

This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.

References

BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.

Introduction

The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

ParameterValueCell LineReference
IC50 (uPA Inhibition)8.2 µM-
ED50 (Cell Viability, 72h)117 µMMDA-MB-231[2][3]
ED75 (Cell Viability, 72h)250 µMMDA-MB-231[2][3]

Table 2: Effects of this compound on MDA-MB-231 Cells

ConcentrationEffectIncubation TimeReference
117 µM (ED50)Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase.72 hours[2]
250 µM (ED75)Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis.72 hours[2][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]

At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]

BC-11_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds BC11 BC-11 Hydrobromide BC11->uPA Inhibits Apoptosis Apoptosis BC11->Apoptosis Induces at high conc. Integrin Integrin uPAR->Integrin Activates EGFR EGFR Integrin->EGFR Transactivates FAK FAK Integrin->FAK Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt FAK->Ras_ERK Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Production (Flow Cytometry) Treatment->ROS Data_Quant Quantitative Analysis (ED50, % Apoptosis, etc.) Viability->Data_Quant Cell_Cycle->Data_Quant Apoptosis->Data_Quant ROS->Data_Quant Conclusion Conclusion & Interpretation Data_Quant->Conclusion

Caption: General experimental workflow for BC-11 studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:

  • Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.

  • Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.

  • Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.

  • Investigate potential combination therapies to enhance the anticancer effects of this compound.

This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.

References

BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.

Introduction

The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

ParameterValueCell LineReference
IC50 (uPA Inhibition)8.2 µM-
ED50 (Cell Viability, 72h)117 µMMDA-MB-231[2][3]
ED75 (Cell Viability, 72h)250 µMMDA-MB-231[2][3]

Table 2: Effects of this compound on MDA-MB-231 Cells

ConcentrationEffectIncubation TimeReference
117 µM (ED50)Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase.72 hours[2]
250 µM (ED75)Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis.72 hours[2][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]

At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]

BC-11_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds BC11 BC-11 Hydrobromide BC11->uPA Inhibits Apoptosis Apoptosis BC11->Apoptosis Induces at high conc. Integrin Integrin uPAR->Integrin Activates EGFR EGFR Integrin->EGFR Transactivates FAK FAK Integrin->FAK Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt FAK->Ras_ERK Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Production (Flow Cytometry) Treatment->ROS Data_Quant Quantitative Analysis (ED50, % Apoptosis, etc.) Viability->Data_Quant Cell_Cycle->Data_Quant Apoptosis->Data_Quant ROS->Data_Quant Conclusion Conclusion & Interpretation Data_Quant->Conclusion

Caption: General experimental workflow for BC-11 studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:

  • Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.

  • Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.

  • Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.

  • Investigate potential combination therapies to enhance the anticancer effects of this compound.

This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.

References

BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.

Mechanism of Action: Inhibition of TMPRSS2

This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein (B1211001) at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.

Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.

Figure 1: SARS-CoV-2 Entry and Inhibition by BC-11 cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibition Figure 1: SARS-CoV-2 Entry and Inhibition by BC-11 cluster_outcome Figure 1: SARS-CoV-2 Entry and Inhibition by BC-11 Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 2. Priming/ Cleavage Fusion 3. Membrane Fusion & Viral Entry TMPRSS2->Fusion Blocked Viral Entry Blocked TMPRSS2->Blocked BC11 This compound BC11->TMPRSS2 Inhibition

Caption: SARS-CoV-2 Entry and Inhibition by BC-11

Quantitative Inhibitory Data

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

Target Assay Type Metric Value Reference
TMPRSS2Enzymatic AssayIC501.44 µM
SARS-CoV-2 (Omicron variant)Pseudotyped Particle Entry AssayEC5066 µM
Urokinase (uPA)Enzymatic AssayIC508.2 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.

Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • 384-well or 1536-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted this compound solutions to the wells of the microplate.

  • Add the fluorogenic peptide substrate to all wells.

  • Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).

  • Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: TMPRSS2 Enzymatic Assay Workflow prep Prepare BC-11 Serial Dilutions plate Dispense BC-11 & Substrate into Plate prep->plate start Add TMPRSS2 Enzyme to Initiate Reaction plate->start incubate Incubate at Room Temperature start->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze Figure 3: Pseudotyped Particle Entry Assay Workflow seed Seed HEK293T-hACE2 Cells treat Pre-treat Cells with BC-11 seed->treat infect Infect with SARS-CoV-2 Pseudovirus treat->infect incubate Incubate for 48-72 hours infect->incubate measure Measure Reporter Gene Expression incubate->measure analyze Calculate % Inhibition & Determine EC50 measure->analyze

References

BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.

Mechanism of Action: Inhibition of TMPRSS2

This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.

Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.

Figure 1: SARS-CoV-2 Entry and Inhibition by BC-11 cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibition Figure 1: SARS-CoV-2 Entry and Inhibition by BC-11 cluster_outcome Figure 1: SARS-CoV-2 Entry and Inhibition by BC-11 Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 2. Priming/ Cleavage Fusion 3. Membrane Fusion & Viral Entry TMPRSS2->Fusion Blocked Viral Entry Blocked TMPRSS2->Blocked BC11 This compound BC11->TMPRSS2 Inhibition

Caption: SARS-CoV-2 Entry and Inhibition by BC-11

Quantitative Inhibitory Data

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

Target Assay Type Metric Value Reference
TMPRSS2Enzymatic AssayIC501.44 µM
SARS-CoV-2 (Omicron variant)Pseudotyped Particle Entry AssayEC5066 µM
Urokinase (uPA)Enzymatic AssayIC508.2 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.

Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • 384-well or 1536-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted this compound solutions to the wells of the microplate.

  • Add the fluorogenic peptide substrate to all wells.

  • Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).

  • Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: TMPRSS2 Enzymatic Assay Workflow prep Prepare BC-11 Serial Dilutions plate Dispense BC-11 & Substrate into Plate prep->plate start Add TMPRSS2 Enzyme to Initiate Reaction plate->start incubate Incubate at Room Temperature start->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze Figure 3: Pseudotyped Particle Entry Assay Workflow seed Seed HEK293T-hACE2 Cells treat Pre-treat Cells with BC-11 seed->treat infect Infect with SARS-CoV-2 Pseudovirus treat->infect incubate Incubate for 48-72 hours infect->incubate measure Measure Reporter Gene Expression incubate->measure analyze Calculate % Inhibition & Determine EC50 measure->analyze

References

Methodological & Application

BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.

Signaling Pathway

The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR uPAR uPA->uPAR Binds pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates BC11 BC-11 Hydrobromide BC11->uPA Inhibits MMPs MMPs MMPs_pro->MMPs ECM_intact ECM MMPs->ECM_intact Degrades ECM_degraded Degraded ECM ECM_intact->ECM_degraded Integrins Integrins uPAR->Integrins Complexes with EGFR EGFR uPAR->EGFR Complexes with FAK FAK Integrins->FAK Activates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates FAK->Ras Activates MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival Akt->Survival Akt->Migration experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare BC-11 Stock Solution treat_cells Treat Cells with Varying Concentrations of BC-11 prep_compound->treat_cells prep_cells Culture Cancer Cell Line (e.g., MDA-MB-231) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Desired Time Points (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay Cell Viability (MTT Assay) incubate->mtt_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubate->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay upa_assay uPA Enzymatic Activity Assay incubate->upa_assay analyze_data Analyze and Quantify Results mtt_assay->analyze_data cell_cycle_assay->analyze_data apoptosis_assay->analyze_data upa_assay->analyze_data

References

BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.

Signaling Pathway

The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR uPAR uPA->uPAR Binds pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates BC11 BC-11 Hydrobromide BC11->uPA Inhibits MMPs MMPs MMPs_pro->MMPs ECM_intact ECM MMPs->ECM_intact Degrades ECM_degraded Degraded ECM ECM_intact->ECM_degraded Integrins Integrins uPAR->Integrins Complexes with EGFR EGFR uPAR->EGFR Complexes with FAK FAK Integrins->FAK Activates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates FAK->Ras Activates MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival Akt->Survival Akt->Migration experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare BC-11 Stock Solution treat_cells Treat Cells with Varying Concentrations of BC-11 prep_compound->treat_cells prep_cells Culture Cancer Cell Line (e.g., MDA-MB-231) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Desired Time Points (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay Cell Viability (MTT Assay) incubate->mtt_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubate->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay upa_assay uPA Enzymatic Activity Assay incubate->upa_assay analyze_data Analyze and Quantify Results mtt_assay->analyze_data cell_cycle_assay->analyze_data apoptosis_assay->analyze_data upa_assay->analyze_data

References

Application Notes and Protocols for Cell-Based Assays Using BC-11 Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic and anti-cancer properties, particularly in the context of triple-negative breast cancer (TNBC). The methodologies outlined below are based on established research and are intended to guide researchers in designing and executing robust experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of uPA.[1] The urokinase-plasminogen activator system plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. Furthermore, the binding of uPA to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell proliferation and survival, often through crosstalk with growth factor receptors like the epidermal growth factor receptor (EGFR).[2]

BC-11 has been shown to bind to the N-terminus of uPA, where the uPAR and EGFR recognition sites are located. This action abrogates the growth-sustaining effects resulting from receptor binding.[2] Consequently, BC-11 can disrupt downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

BC11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds EGFR EGFR uPA->EGFR Interacts PI3K PI3K uPAR->PI3K EGFR->PI3K Ras Ras EGFR->Ras BC11 BC-11 Hydrobromide BC11->uPA Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival CellCycleArrest Cell Cycle Arrest (S-Phase) Akt->CellCycleArrest ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation Proliferation->CellCycleArrest Apoptosis Apoptosis Survival->Apoptosis

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in MDA-MB-231 triple-negative breast cancer cells.

Table 1: Inhibitory and Effective Concentrations

ParameterCell LineValueReference
IC50 (uPA inhibition)-8.2 µM[1]
ED50 (Cell Viability, 72h)MDA-MB-231117 µM[2][3][4]
ED75 (Cell Viability, 72h)MDA-MB-231250 µM[2][4]

Table 2: Cell Cycle Analysis (72h exposure to 117 µM BC-11)

Cell Cycle PhaseControl (%)BC-11 Treated (%)Reference
G0/G145.0928.50[2]
S10.1322.90[2]
G2/M44.7848.60[2]

Table 3: Apoptosis and Mitochondrial Effects (72h exposure to 250 µM BC-11)

ParameterControl (%)BC-11 Treated (%)Reference
SubG0 fraction (Apoptosis)37.6364.64[2]
Dissipated Mitochondrial Membrane Potential2.7111.32[2]
Reactive Oxygen Species (ROS) Production2.7111.32[2]
Superoxide (B77818) Anion Production0.335.31[2]

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for assessing the cellular effects of this compound.

BC11_Workflow cluster_assays Cell-Based Assays cluster_flow_assays Flow Cytometry Analysis Start Start CellCulture Cell Culture (e.g., MDA-MB-231) Start->CellCulture Seeding Seed Cells in Multi-well Plates CellCulture->Seeding Treatment Treat with BC-11 (Dose-Response & Time-Course) Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT FlowCyto Flow Cytometry Incubation->FlowCyto DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis CellCycle Cell Cycle Analysis FlowCyto->CellCycle Apoptosis Apoptosis Assay FlowCyto->Apoptosis ROS ROS Production FlowCyto->ROS MMP Mitochondrial Membrane Potential FlowCyto->MMP CellCycle->DataAnalysis Apoptosis->DataAnalysis ROS->DataAnalysis MMP->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for BC-11 assays.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • MDA-MB-231 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

  • Remove the overnight culture medium and replace it with fresh medium containing various concentrations of BC-11. Include vehicle control wells (medium with DMSO).

  • Incubate the plates for 24, 48, and 72 hours.[2]

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated with BC-11 as described above

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with BC-11 (e.g., at its ED50 concentration of 117 µM for 72 hours).[2]

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis, ROS, and Mitochondrial Membrane Potential Analysis

Objective: To determine if higher concentrations of BC-11 induce apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential (MMP) dissipation.

Materials:

  • Cells treated with BC-11 (e.g., at its ED75 concentration of 250 µM for 72 hours).[2]

  • Annexin V-FITC/PI apoptosis detection kit

  • MitoSOX™ Red mitochondrial superoxide indicator

  • JC-1 dye for MMP analysis

  • Flow cytometer

Procedure:

  • Apoptosis:

    • Treat cells with 250 µM BC-11 for 72 hours.[2]

    • Harvest and wash the cells.

    • Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • ROS and Superoxide Production:

    • Treat cells with 250 µM BC-11 for 72 hours.[2]

    • Incubate the cells with a fluorescent probe for ROS (e.g., DCFDA) or specifically for mitochondrial superoxide (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

    • Analyze the fluorescence intensity by flow cytometry.

  • Mitochondrial Membrane Potential (MMP):

    • Treat cells with 250 µM BC-11 for 72 hours.[2]

    • Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

    • Analyze the shift in fluorescence from red to green by flow cytometry.

Conclusion

This compound is a valuable tool for studying the role of the urokinase-plasminogen activator system in cancer cell biology. The protocols provided herein offer a framework for investigating its cytotoxic effects, impact on the cell cycle, and induction of apoptosis. These assays can be adapted for various cell lines and experimental questions in cancer research and drug development.

References

Application Notes and Protocols for Cell-Based Assays Using BC-11 Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic and anti-cancer properties, particularly in the context of triple-negative breast cancer (TNBC). The methodologies outlined below are based on established research and are intended to guide researchers in designing and executing robust experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of uPA.[1] The urokinase-plasminogen activator system plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. Furthermore, the binding of uPA to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell proliferation and survival, often through crosstalk with growth factor receptors like the epidermal growth factor receptor (EGFR).[2]

BC-11 has been shown to bind to the N-terminus of uPA, where the uPAR and EGFR recognition sites are located. This action abrogates the growth-sustaining effects resulting from receptor binding.[2] Consequently, BC-11 can disrupt downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

BC11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds EGFR EGFR uPA->EGFR Interacts PI3K PI3K uPAR->PI3K EGFR->PI3K Ras Ras EGFR->Ras BC11 BC-11 Hydrobromide BC11->uPA Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival CellCycleArrest Cell Cycle Arrest (S-Phase) Akt->CellCycleArrest ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation Proliferation->CellCycleArrest Apoptosis Apoptosis Survival->Apoptosis

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in MDA-MB-231 triple-negative breast cancer cells.

Table 1: Inhibitory and Effective Concentrations

ParameterCell LineValueReference
IC50 (uPA inhibition)-8.2 µM[1]
ED50 (Cell Viability, 72h)MDA-MB-231117 µM[2][3][4]
ED75 (Cell Viability, 72h)MDA-MB-231250 µM[2][4]

Table 2: Cell Cycle Analysis (72h exposure to 117 µM BC-11)

Cell Cycle PhaseControl (%)BC-11 Treated (%)Reference
G0/G145.0928.50[2]
S10.1322.90[2]
G2/M44.7848.60[2]

Table 3: Apoptosis and Mitochondrial Effects (72h exposure to 250 µM BC-11)

ParameterControl (%)BC-11 Treated (%)Reference
SubG0 fraction (Apoptosis)37.6364.64[2]
Dissipated Mitochondrial Membrane Potential2.7111.32[2]
Reactive Oxygen Species (ROS) Production2.7111.32[2]
Superoxide Anion Production0.335.31[2]

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for assessing the cellular effects of this compound.

BC11_Workflow cluster_assays Cell-Based Assays cluster_flow_assays Flow Cytometry Analysis Start Start CellCulture Cell Culture (e.g., MDA-MB-231) Start->CellCulture Seeding Seed Cells in Multi-well Plates CellCulture->Seeding Treatment Treat with BC-11 (Dose-Response & Time-Course) Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT FlowCyto Flow Cytometry Incubation->FlowCyto DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis CellCycle Cell Cycle Analysis FlowCyto->CellCycle Apoptosis Apoptosis Assay FlowCyto->Apoptosis ROS ROS Production FlowCyto->ROS MMP Mitochondrial Membrane Potential FlowCyto->MMP CellCycle->DataAnalysis Apoptosis->DataAnalysis ROS->DataAnalysis MMP->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for BC-11 assays.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • MDA-MB-231 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

  • Remove the overnight culture medium and replace it with fresh medium containing various concentrations of BC-11. Include vehicle control wells (medium with DMSO).

  • Incubate the plates for 24, 48, and 72 hours.[2]

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for formazan crystal formation.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated with BC-11 as described above

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with BC-11 (e.g., at its ED50 concentration of 117 µM for 72 hours).[2]

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis, ROS, and Mitochondrial Membrane Potential Analysis

Objective: To determine if higher concentrations of BC-11 induce apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential (MMP) dissipation.

Materials:

  • Cells treated with BC-11 (e.g., at its ED75 concentration of 250 µM for 72 hours).[2]

  • Annexin V-FITC/PI apoptosis detection kit

  • MitoSOX™ Red mitochondrial superoxide indicator

  • JC-1 dye for MMP analysis

  • Flow cytometer

Procedure:

  • Apoptosis:

    • Treat cells with 250 µM BC-11 for 72 hours.[2]

    • Harvest and wash the cells.

    • Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • ROS and Superoxide Production:

    • Treat cells with 250 µM BC-11 for 72 hours.[2]

    • Incubate the cells with a fluorescent probe for ROS (e.g., DCFDA) or specifically for mitochondrial superoxide (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

    • Analyze the fluorescence intensity by flow cytometry.

  • Mitochondrial Membrane Potential (MMP):

    • Treat cells with 250 µM BC-11 for 72 hours.[2]

    • Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

    • Analyze the shift in fluorescence from red to green by flow cytometry.

Conclusion

This compound is a valuable tool for studying the role of the urokinase-plasminogen activator system in cancer cell biology. The protocols provided herein offer a framework for investigating its cytotoxic effects, impact on the cell cycle, and induction of apoptosis. These assays can be adapted for various cell lines and experimental questions in cancer research and drug development.

References

Application Notes and Protocols for the Investigation of BC-11 Hydrobromide in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BC-11 hydrobromide is a selective, small molecule inhibitor of the urokinase-plasminogen activator (uPA), a serine protease implicated in tumor progression, invasion, and metastasis.[1][2] Overexpression of uPA is a known contributor to the aggressive phenotype of various cancers, including triple-negative breast cancer (TNBC).[1] BC-11 exerts its cytotoxic effects by targeting the N-terminus of uPA, thereby interfering with its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[1][3] This disruption abrogates downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]

These application notes provide a summary of the known in vitro effects of this compound and present proposed protocols for extending these findings into in vivo animal models for cancer research.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the N-terminus of urokinase-plasminogen activator (uPA). This binding site is critical for the interaction of uPA with its receptor (uPAR) and for its crosstalk with the epidermal growth factor receptor (EGFR). By blocking these interactions, BC-11 disrupts the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt and Ras/ERK pathways.[1] At elevated concentrations (250 μM), BC-11 has been shown to induce apoptosis through the impairment of mitochondrial activity and the generation of reactive oxygen species (ROS).[1][3][4]

BC11_Signaling_Pathway BC11 BC-11 Hydrobromide uPA uPA BC11->uPA Inhibits Mitochondria Mitochondrial Activity BC11->Mitochondria Impairs at high conc. EGFR EGFR uPA->EGFR Interacts/ Activates Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from in vitro studies of this compound on the triple-negative breast cancer cell line MDA-MB231.

Table 1: Inhibitory and Cytotoxic Concentrations

Parameter Value Cell Line Conditions Source
IC₅₀ (uPA Inhibition) 8.2 μM - Enzymatic Assay [2]
ED₅₀ (Cell Viability) 117 μM MDA-MB231 72-hour exposure [1][3]

| ED₇₅ (Cell Viability) | 250 μM | MDA-MB231 | 72-hour exposure |[1][3] |

Table 2: Effects on Cell Cycle and Apoptosis at 72 Hours

Concentration Effect on Cell Cycle (vs. Control) Apoptotic Markers (vs. Control) Source
117 μM (ED₅₀) ↓ G₀/G₁ phase (28.50% vs. 45.09%)↑ S phase (22.90% vs. 16.51%) No significant induction of apoptosis or ROS production. [4]

| 250 μM (ED₇₅) | ↑ SubG₀ fraction (64.64% vs. 37.63%) | ↑ Mitochondrial membrane potential dissipation (11.32% vs. 2.71%)↑ ROS production |[4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • MDA-MB231 cells (or other cancer cell line of interest)

  • DMEM/F-12 medium with 10% FBS

  • This compound (stock solution in DMSO or water)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the ED₅₀ value using non-linear regression analysis.

Protocol 2: Proposed In Vivo Xenograft Animal Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer. Note: This is a proposed protocol as in vivo data is not yet available in published literature.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • MDA-MB231-luc cells (or other appropriate cell line)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline, PBS with 5% DMSO)

  • Calipers for tumor measurement

  • In vivo imaging system (for luciferase-expressing cells)

Workflow Diagram:

Animal_Study_Workflow start Start: Cell Culture (MDA-MB231-luc) injection Tumor Implantation (Subcutaneous injection of cells + Matrigel) start->injection palpable Tumors Reach Palpable Size (~100 mm³) injection->palpable randomize Randomize Mice into Treatment Groups (Vehicle vs. BC-11) palpable->randomize treatment Administer Treatment (e.g., Daily IP injection for 21 days) randomize->treatment monitoring Monitor Tumor Volume (Calipers, 2-3x weekly) & Body Weight treatment->monitoring During Treatment endpoint Endpoint Criteria Met (Tumor size limit, >20% weight loss) monitoring->endpoint harvest Euthanize & Harvest Tumors and Tissues endpoint->harvest analysis Ex Vivo Analysis (Histology, Western Blot, etc.) harvest->analysis

Caption: Proposed workflow for an in vivo xenograft study.

Procedure:

  • Cell Preparation: Culture MDA-MB231 cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

  • Dosing Preparation: Prepare this compound in a suitable vehicle. The dose range should be determined from preliminary maximum tolerated dose (MTD) studies.

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on another empirically determined schedule for a set period (e.g., 21 days). The control group receives the vehicle only.

  • Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of significant toxicity (e.g., >20% body weight loss) are observed.

  • Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for downstream analyses such as histopathology, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or Western blotting to assess target engagement and pharmacodynamic effects.

Conclusion: The available in vitro data strongly suggest that this compound is a promising compound for targeting cancers that overexpress uPA, such as triple-negative breast cancer.[4] Its mechanism of action, involving the dual inhibition of uPA-uPAR and uPA-EGFR interactions, provides a strong rationale for further preclinical development.[1][3] The proposed animal study protocol offers a framework for translating these promising in vitro findings into in vivo efficacy and toxicity assessments, which are critical next steps in the evaluation of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for the Investigation of BC-11 Hydrobromide in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BC-11 hydrobromide is a selective, small molecule inhibitor of the urokinase-plasminogen activator (uPA), a serine protease implicated in tumor progression, invasion, and metastasis.[1][2] Overexpression of uPA is a known contributor to the aggressive phenotype of various cancers, including triple-negative breast cancer (TNBC).[1] BC-11 exerts its cytotoxic effects by targeting the N-terminus of uPA, thereby interfering with its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[1][3] This disruption abrogates downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]

These application notes provide a summary of the known in vitro effects of this compound and present proposed protocols for extending these findings into in vivo animal models for cancer research.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the N-terminus of urokinase-plasminogen activator (uPA). This binding site is critical for the interaction of uPA with its receptor (uPAR) and for its crosstalk with the epidermal growth factor receptor (EGFR). By blocking these interactions, BC-11 disrupts the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt and Ras/ERK pathways.[1] At elevated concentrations (250 μM), BC-11 has been shown to induce apoptosis through the impairment of mitochondrial activity and the generation of reactive oxygen species (ROS).[1][3][4]

BC11_Signaling_Pathway BC11 BC-11 Hydrobromide uPA uPA BC11->uPA Inhibits Mitochondria Mitochondrial Activity BC11->Mitochondria Impairs at high conc. EGFR EGFR uPA->EGFR Interacts/ Activates Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from in vitro studies of this compound on the triple-negative breast cancer cell line MDA-MB231.

Table 1: Inhibitory and Cytotoxic Concentrations

Parameter Value Cell Line Conditions Source
IC₅₀ (uPA Inhibition) 8.2 μM - Enzymatic Assay [2]
ED₅₀ (Cell Viability) 117 μM MDA-MB231 72-hour exposure [1][3]

| ED₇₅ (Cell Viability) | 250 μM | MDA-MB231 | 72-hour exposure |[1][3] |

Table 2: Effects on Cell Cycle and Apoptosis at 72 Hours

Concentration Effect on Cell Cycle (vs. Control) Apoptotic Markers (vs. Control) Source
117 μM (ED₅₀) ↓ G₀/G₁ phase (28.50% vs. 45.09%)↑ S phase (22.90% vs. 16.51%) No significant induction of apoptosis or ROS production. [4]

| 250 μM (ED₇₅) | ↑ SubG₀ fraction (64.64% vs. 37.63%) | ↑ Mitochondrial membrane potential dissipation (11.32% vs. 2.71%)↑ ROS production |[4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • MDA-MB231 cells (or other cancer cell line of interest)

  • DMEM/F-12 medium with 10% FBS

  • This compound (stock solution in DMSO or water)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the ED₅₀ value using non-linear regression analysis.

Protocol 2: Proposed In Vivo Xenograft Animal Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer. Note: This is a proposed protocol as in vivo data is not yet available in published literature.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • MDA-MB231-luc cells (or other appropriate cell line)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline, PBS with 5% DMSO)

  • Calipers for tumor measurement

  • In vivo imaging system (for luciferase-expressing cells)

Workflow Diagram:

Animal_Study_Workflow start Start: Cell Culture (MDA-MB231-luc) injection Tumor Implantation (Subcutaneous injection of cells + Matrigel) start->injection palpable Tumors Reach Palpable Size (~100 mm³) injection->palpable randomize Randomize Mice into Treatment Groups (Vehicle vs. BC-11) palpable->randomize treatment Administer Treatment (e.g., Daily IP injection for 21 days) randomize->treatment monitoring Monitor Tumor Volume (Calipers, 2-3x weekly) & Body Weight treatment->monitoring During Treatment endpoint Endpoint Criteria Met (Tumor size limit, >20% weight loss) monitoring->endpoint harvest Euthanize & Harvest Tumors and Tissues endpoint->harvest analysis Ex Vivo Analysis (Histology, Western Blot, etc.) harvest->analysis

Caption: Proposed workflow for an in vivo xenograft study.

Procedure:

  • Cell Preparation: Culture MDA-MB231 cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

  • Dosing Preparation: Prepare this compound in a suitable vehicle. The dose range should be determined from preliminary maximum tolerated dose (MTD) studies.

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on another empirically determined schedule for a set period (e.g., 21 days). The control group receives the vehicle only.

  • Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of significant toxicity (e.g., >20% body weight loss) are observed.

  • Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for downstream analyses such as histopathology, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or Western blotting to assess target engagement and pharmacodynamic effects.

Conclusion: The available in vitro data strongly suggest that this compound is a promising compound for targeting cancers that overexpress uPA, such as triple-negative breast cancer.[4] Its mechanism of action, involving the dual inhibition of uPA-uPAR and uPA-EGFR interactions, provides a strong rationale for further preclinical development.[1][3] The proposed animal study protocol offers a framework for translating these promising in vitro findings into in vivo efficacy and toxicity assessments, which are critical next steps in the evaluation of this compound as a potential anti-cancer therapeutic.

References

Application of BC-11 Hydrobromide in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective, small-molecule inhibitor of the urokinase-plasminogen activator (uPA).[1] The uPA system is a key player in cancer progression, involved in processes such as tumor growth, invasion, and metastasis.[2][3] In vitro studies have demonstrated the cytotoxic effects of this compound on triple-negative breast cancer cells, suggesting its potential as a therapeutic agent.[4][5] This document provides detailed application notes and protocols relevant to the investigation of this compound in preclinical xenograft models.

Note: While in vitro data for this compound is available, specific in vivo studies in xenograft models are limited in publicly accessible literature. The following protocols are based on established methodologies for xenograft studies with similar compounds and the MDA-MB-231 cell line, which has been used in this compound in vitro research.[4][6]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits urokinase-plasminogen activator (uPA), a serine protease.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[2][3] Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[4] this compound is believed to exert its anti-cancer effects by binding to the N-terminus of uPA, thereby interfering with its interaction with uPAR and downstream signaling.[4]

BC-11_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_0 uPA System Activation uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen EGFR EGFR uPAR->EGFR Interacts BC11 This compound BC11->uPA Inhibits Plasmin Plasmin Plasminogen->Plasmin Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Signaling_Pathways Intracellular Signaling (Ras/ERK, PI3K/Akt) EGFR->Signaling_Pathways Proliferation_Survival Cell Proliferation & Survival Signaling_Pathways->Proliferation_Survival

Caption: Inhibition of the uPA/uPAR signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the in vitro data for this compound from studies on the MDA-MB-231 triple-negative breast cancer cell line.

ParameterCell LineValueReference
IC50 (uPA inhibition)-8.2 µM[1]
ED50 (Cytotoxicity, 72h)MDA-MB-231117 µM[4][5]
ED75 (Cytotoxicity, 72h)MDA-MB-231250 µM[4][5]

Experimental Protocols

Cell Culture

Protocol for Culturing MDA-MB-231 Cells

  • Media and Reagents:

    • Leibovitz's L-15 Medium

    • Fetal Bovine Serum (FBS), 10%

    • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Culture Conditions:

    • Maintain cells in a 37°C incubator with 0% CO2 (as L-15 medium is formulated for use in a CO2-free atmosphere).

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed cells into new culture flasks at a ratio of 1:3 to 1:6.

Xenograft Model Development

Protocol for Subcutaneous MDA-MB-231 Xenograft Model

  • Animal Model:

    • Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Cell Preparation for Injection:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.

This compound Administration (Hypothetical Protocol)

Note: This is a general protocol and the optimal dose and schedule for this compound would need to be determined empirically.

  • Drug Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing DMSO and/or PEG). The final concentration of DMSO should be kept low to avoid toxicity.

  • Administration:

    • Administer this compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • The control group should receive the vehicle only.

    • A typical starting dose for a novel small molecule inhibitor might range from 10 to 50 mg/kg, administered daily or every other day.

  • Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound in a xenograft model.

Xenograft_Workflow Experimental Workflow for this compound in Xenograft Model Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology, etc.) Endpoint->Analysis

Caption: A generalized workflow for in vivo evaluation of this compound.

References

Application of BC-11 Hydrobromide in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective, small-molecule inhibitor of the urokinase-plasminogen activator (uPA).[1] The uPA system is a key player in cancer progression, involved in processes such as tumor growth, invasion, and metastasis.[2][3] In vitro studies have demonstrated the cytotoxic effects of this compound on triple-negative breast cancer cells, suggesting its potential as a therapeutic agent.[4][5] This document provides detailed application notes and protocols relevant to the investigation of this compound in preclinical xenograft models.

Note: While in vitro data for this compound is available, specific in vivo studies in xenograft models are limited in publicly accessible literature. The following protocols are based on established methodologies for xenograft studies with similar compounds and the MDA-MB-231 cell line, which has been used in this compound in vitro research.[4][6]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits urokinase-plasminogen activator (uPA), a serine protease.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[2][3] Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[4] this compound is believed to exert its anti-cancer effects by binding to the N-terminus of uPA, thereby interfering with its interaction with uPAR and downstream signaling.[4]

BC-11_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_0 uPA System Activation uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen EGFR EGFR uPAR->EGFR Interacts BC11 This compound BC11->uPA Inhibits Plasmin Plasmin Plasminogen->Plasmin Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Signaling_Pathways Intracellular Signaling (Ras/ERK, PI3K/Akt) EGFR->Signaling_Pathways Proliferation_Survival Cell Proliferation & Survival Signaling_Pathways->Proliferation_Survival

Caption: Inhibition of the uPA/uPAR signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the in vitro data for this compound from studies on the MDA-MB-231 triple-negative breast cancer cell line.

ParameterCell LineValueReference
IC50 (uPA inhibition)-8.2 µM[1]
ED50 (Cytotoxicity, 72h)MDA-MB-231117 µM[4][5]
ED75 (Cytotoxicity, 72h)MDA-MB-231250 µM[4][5]

Experimental Protocols

Cell Culture

Protocol for Culturing MDA-MB-231 Cells

  • Media and Reagents:

    • Leibovitz's L-15 Medium

    • Fetal Bovine Serum (FBS), 10%

    • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Culture Conditions:

    • Maintain cells in a 37°C incubator with 0% CO2 (as L-15 medium is formulated for use in a CO2-free atmosphere).

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed cells into new culture flasks at a ratio of 1:3 to 1:6.

Xenograft Model Development

Protocol for Subcutaneous MDA-MB-231 Xenograft Model

  • Animal Model:

    • Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Cell Preparation for Injection:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.

This compound Administration (Hypothetical Protocol)

Note: This is a general protocol and the optimal dose and schedule for this compound would need to be determined empirically.

  • Drug Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing DMSO and/or PEG). The final concentration of DMSO should be kept low to avoid toxicity.

  • Administration:

    • Administer this compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • The control group should receive the vehicle only.

    • A typical starting dose for a novel small molecule inhibitor might range from 10 to 50 mg/kg, administered daily or every other day.

  • Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound in a xenograft model.

Xenograft_Workflow Experimental Workflow for this compound in Xenograft Model Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology, etc.) Endpoint->Analysis

Caption: A generalized workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for In Vivo Studies of Scar Formation Using BC-11 Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive scar formation, including hypertrophic scars and keloids, remains a significant clinical challenge. These conditions arise from a dysregulated wound healing process characterized by excessive deposition of extracellular matrix (ECM) proteins, primarily collagen. The urokinase plasminogen activator (uPA) system is a key player in tissue remodeling and has been implicated in the pathophysiology of skin fibrosis.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of BC-11 hydrobromide, a selective urokinase (uPA) inhibitor, in modulating scar formation in vivo.

Putative Mechanism of Action

This compound is a selective inhibitor of urokinase (uPA). The proposed mechanism for its potential role in modulating scar formation centers on its ability to inhibit the proteolytic activity of uPA. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades fibrin (B1330869) and other ECM components. By inhibiting uPA, this compound may influence scar formation through several potential, and sometimes opposing, mechanisms that warrant investigation:

  • Reduction of ECM Degradation and Cell Invasion: In keloids, the uPA system is suggested to be involved in the expansion of the scar beyond the original wound margins through ECM degradation.[2] Inhibition of uPA by this compound could potentially limit this invasive growth.

  • Modulation of Fibroblast Activity: The uPA system can influence fibroblast proliferation, migration, and contraction.[1] The net effect of uPA inhibition on these key cellular drivers of fibrosis needs to be empirically determined.

  • Interaction with Pro-fibrotic Signaling: The uPA system has been shown to interact with other signaling pathways involved in fibrosis, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] It is hypothesized that uPA's anti-fibrotic effects may be mediated through this pathway. Therefore, inhibiting uPA could potentially exacerbate fibrosis.

Given these competing hypotheses, in vivo studies are essential to elucidate the definitive role of this compound in scar formation.

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Fibroblast BC11 BC-11 Hydrobromide uPA uPA BC11->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades DegradedECM Degraded ECM ECM->DegradedECM Migration Cell Migration & Invasion uPAR->Migration Proliferation Proliferation uPAR->Proliferation Contraction Contraction uPAR->Contraction Fibrosis Fibrosis & Scar Formation Migration->Fibrosis Proliferation->Fibrosis Contraction->Fibrosis

Caption: Putative signaling pathway of this compound in modulating scar formation.

Experimental Protocols

Animal Model of Hypertrophic Scarring (Rabbit Ear Model)

The rabbit ear model is a well-established and reproducible model for inducing hypertrophic scars that mimic human pathology.[6][7]

Materials:

  • New Zealand White rabbits (male, 3-4 kg)

  • Surgical instruments (scalpel, forceps, scissors)

  • 6 mm dermal punch biopsy tool

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Analgesics

  • This compound solution (sterile, for injection or topical application)

  • Vehicle control solution (e.g., sterile saline or appropriate solvent for BC-11)

  • Digital camera for documentation

Procedure:

  • Anesthesia and Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Shave the ventral surface of both ears and sterilize the area.

  • Wound Creation: Create full-thickness circular wounds on the ventral aspect of each ear using a 6 mm dermal punch biopsy tool, ensuring removal of the perichondrium to promote hypertrophic scarring.[7] Create multiple wounds per ear, maintaining sufficient distance between them.

  • Treatment Administration:

    • Intralesional Injection: Starting from day 7 post-wounding (or as determined by the study design), inject a defined volume (e.g., 50-100 µL) of this compound solution or vehicle control directly into the wound bed and surrounding tissue. Repeat injections at specified intervals (e.g., every 3-4 days).

    • Topical Application: Apply a defined amount of a this compound-formulated gel or cream to the wound surface daily or as per the study design.

  • Monitoring and Documentation: Photograph the wounds at regular intervals (e.g., weekly) with a ruler for scale. Monitor the animals for any signs of distress or adverse reactions.

  • Tissue Harvest: At a predetermined endpoint (e.g., day 28 or 35), euthanize the animals and harvest the entire scar tissue along with a margin of surrounding normal skin.

Quantitative Scar Analysis

a) Macroscopic Analysis:

  • Scar Elevation Index (SEI): Measure the height of the scar relative to the surrounding unwounded skin from histological cross-sections.

  • Scar Area: Analyze digital photographs using image analysis software (e.g., ImageJ) to quantify the total scar surface area.

b) Histological Analysis:

  • Fix the harvested tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Section the tissue (5 µm thickness) and perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology, cellularity, and epidermal thickness.

  • Use Masson's trichrome staining to visualize and quantify collagen deposition. The intensity of blue staining corresponds to the amount of collagen.

  • Utilize Picrosirius red staining and view under polarized light to differentiate between type I (red-orange) and type III (green) collagen fibers and assess collagen organization.

c) Immunohistochemistry (IHC):

  • α-Smooth Muscle Actin (α-SMA): To identify and quantify myofibroblasts, a key cell type in scar contraction and fibrosis.

  • Collagen I and III: To specifically quantify the deposition of these major collagen types in the scar tissue.

Experimental Workflow

G Start Start AnimalModel Rabbit Ear Hypertrophic Scar Model Start->AnimalModel WoundCreation 6mm Punch Biopsy Wounds AnimalModel->WoundCreation Treatment Administer this compound (Intralesional or Topical) WoundCreation->Treatment Monitoring Weekly Photographic Documentation Treatment->Monitoring Harvest Tissue Harvest (e.g., Day 35) Monitoring->Harvest Analysis Quantitative Scar Analysis Harvest->Analysis Macro Macroscopic Analysis (SEI, Area) Analysis->Macro Histo Histological Staining (H&E, Masson's Trichrome) Analysis->Histo IHC Immunohistochemistry (α-SMA, Collagen I/III) Analysis->IHC End End

Caption: Experimental workflow for in vivo scar formation studies.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment and control groups.

Table 1: Macroscopic Scar Analysis

Treatment GroupNScar Area (mm²) (Mean ± SD)Scar Elevation Index (Mean ± SD)
Vehicle Control10
BC-11 (Low Dose)10
BC-11 (High Dose)10

Table 2: Histological and Immunohistochemical Analysis

Treatment GroupDermal Thickness (µm) (Mean ± SD)Collagen Density (% Area) (Mean ± SD)α-SMA Positive Cells/HPF (Mean ± SD)
Vehicle Control
BC-11 (Low Dose)
BC-11 (High Dose)

(HPF: High-Power Field)

Conclusion

These application notes provide a framework for the in vivo investigation of this compound as a potential therapeutic agent for the reduction of scar formation. The provided protocols for a rabbit ear hypertrophic scar model and quantitative analysis techniques will enable researchers to systematically evaluate the efficacy and mechanism of action of this uPA inhibitor. Careful consideration of the complex role of the uPA system in wound healing is crucial for the interpretation of the experimental outcomes.

References

Application Notes and Protocols for In Vivo Studies of Scar Formation Using BC-11 Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive scar formation, including hypertrophic scars and keloids, remains a significant clinical challenge. These conditions arise from a dysregulated wound healing process characterized by excessive deposition of extracellular matrix (ECM) proteins, primarily collagen. The urokinase plasminogen activator (uPA) system is a key player in tissue remodeling and has been implicated in the pathophysiology of skin fibrosis.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of BC-11 hydrobromide, a selective urokinase (uPA) inhibitor, in modulating scar formation in vivo.

Putative Mechanism of Action

This compound is a selective inhibitor of urokinase (uPA). The proposed mechanism for its potential role in modulating scar formation centers on its ability to inhibit the proteolytic activity of uPA. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades fibrin and other ECM components. By inhibiting uPA, this compound may influence scar formation through several potential, and sometimes opposing, mechanisms that warrant investigation:

  • Reduction of ECM Degradation and Cell Invasion: In keloids, the uPA system is suggested to be involved in the expansion of the scar beyond the original wound margins through ECM degradation.[2] Inhibition of uPA by this compound could potentially limit this invasive growth.

  • Modulation of Fibroblast Activity: The uPA system can influence fibroblast proliferation, migration, and contraction.[1] The net effect of uPA inhibition on these key cellular drivers of fibrosis needs to be empirically determined.

  • Interaction with Pro-fibrotic Signaling: The uPA system has been shown to interact with other signaling pathways involved in fibrosis, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] It is hypothesized that uPA's anti-fibrotic effects may be mediated through this pathway. Therefore, inhibiting uPA could potentially exacerbate fibrosis.

Given these competing hypotheses, in vivo studies are essential to elucidate the definitive role of this compound in scar formation.

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Fibroblast BC11 BC-11 Hydrobromide uPA uPA BC11->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades DegradedECM Degraded ECM ECM->DegradedECM Migration Cell Migration & Invasion uPAR->Migration Proliferation Proliferation uPAR->Proliferation Contraction Contraction uPAR->Contraction Fibrosis Fibrosis & Scar Formation Migration->Fibrosis Proliferation->Fibrosis Contraction->Fibrosis

Caption: Putative signaling pathway of this compound in modulating scar formation.

Experimental Protocols

Animal Model of Hypertrophic Scarring (Rabbit Ear Model)

The rabbit ear model is a well-established and reproducible model for inducing hypertrophic scars that mimic human pathology.[6][7]

Materials:

  • New Zealand White rabbits (male, 3-4 kg)

  • Surgical instruments (scalpel, forceps, scissors)

  • 6 mm dermal punch biopsy tool

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Analgesics

  • This compound solution (sterile, for injection or topical application)

  • Vehicle control solution (e.g., sterile saline or appropriate solvent for BC-11)

  • Digital camera for documentation

Procedure:

  • Anesthesia and Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Shave the ventral surface of both ears and sterilize the area.

  • Wound Creation: Create full-thickness circular wounds on the ventral aspect of each ear using a 6 mm dermal punch biopsy tool, ensuring removal of the perichondrium to promote hypertrophic scarring.[7] Create multiple wounds per ear, maintaining sufficient distance between them.

  • Treatment Administration:

    • Intralesional Injection: Starting from day 7 post-wounding (or as determined by the study design), inject a defined volume (e.g., 50-100 µL) of this compound solution or vehicle control directly into the wound bed and surrounding tissue. Repeat injections at specified intervals (e.g., every 3-4 days).

    • Topical Application: Apply a defined amount of a this compound-formulated gel or cream to the wound surface daily or as per the study design.

  • Monitoring and Documentation: Photograph the wounds at regular intervals (e.g., weekly) with a ruler for scale. Monitor the animals for any signs of distress or adverse reactions.

  • Tissue Harvest: At a predetermined endpoint (e.g., day 28 or 35), euthanize the animals and harvest the entire scar tissue along with a margin of surrounding normal skin.

Quantitative Scar Analysis

a) Macroscopic Analysis:

  • Scar Elevation Index (SEI): Measure the height of the scar relative to the surrounding unwounded skin from histological cross-sections.

  • Scar Area: Analyze digital photographs using image analysis software (e.g., ImageJ) to quantify the total scar surface area.

b) Histological Analysis:

  • Fix the harvested tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Section the tissue (5 µm thickness) and perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology, cellularity, and epidermal thickness.

  • Use Masson's trichrome staining to visualize and quantify collagen deposition. The intensity of blue staining corresponds to the amount of collagen.

  • Utilize Picrosirius red staining and view under polarized light to differentiate between type I (red-orange) and type III (green) collagen fibers and assess collagen organization.

c) Immunohistochemistry (IHC):

  • α-Smooth Muscle Actin (α-SMA): To identify and quantify myofibroblasts, a key cell type in scar contraction and fibrosis.

  • Collagen I and III: To specifically quantify the deposition of these major collagen types in the scar tissue.

Experimental Workflow

G Start Start AnimalModel Rabbit Ear Hypertrophic Scar Model Start->AnimalModel WoundCreation 6mm Punch Biopsy Wounds AnimalModel->WoundCreation Treatment Administer this compound (Intralesional or Topical) WoundCreation->Treatment Monitoring Weekly Photographic Documentation Treatment->Monitoring Harvest Tissue Harvest (e.g., Day 35) Monitoring->Harvest Analysis Quantitative Scar Analysis Harvest->Analysis Macro Macroscopic Analysis (SEI, Area) Analysis->Macro Histo Histological Staining (H&E, Masson's Trichrome) Analysis->Histo IHC Immunohistochemistry (α-SMA, Collagen I/III) Analysis->IHC End End

Caption: Experimental workflow for in vivo scar formation studies.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment and control groups.

Table 1: Macroscopic Scar Analysis

Treatment GroupNScar Area (mm²) (Mean ± SD)Scar Elevation Index (Mean ± SD)
Vehicle Control10
BC-11 (Low Dose)10
BC-11 (High Dose)10

Table 2: Histological and Immunohistochemical Analysis

Treatment GroupDermal Thickness (µm) (Mean ± SD)Collagen Density (% Area) (Mean ± SD)α-SMA Positive Cells/HPF (Mean ± SD)
Vehicle Control
BC-11 (Low Dose)
BC-11 (High Dose)

(HPF: High-Power Field)

Conclusion

These application notes provide a framework for the in vivo investigation of this compound as a potential therapeutic agent for the reduction of scar formation. The provided protocols for a rabbit ear hypertrophic scar model and quantitative analysis techniques will enable researchers to systematically evaluate the efficacy and mechanism of action of this uPA inhibitor. Careful consideration of the complex role of the uPA system in wound healing is crucial for the interpretation of the experimental outcomes.

References

Application Notes and Protocols for Testing BC-11 Hydrobromide on TMPRSS2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide has been identified as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cellular serine protease crucial for the entry of various respiratory viruses, including SARS-CoV-2.[1] TMPRSS2 facilitates viral entry by cleaving the viral spike protein, a process that is essential for viral and host cell membrane fusion.[1] As such, inhibitors of TMPRSS2, like this compound, are of significant interest as potential antiviral therapeutics. This compound is also known to be a selective inhibitor of urokinase (uPA).[2]

These application notes provide detailed protocols for testing the inhibitory activity of this compound against TMPRSS2 using both in vitro enzymatic assays and cell-based pseudovirus assays.

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound against its known targets.

CompoundTargetAssay TypeInhibitory ConcentrationReference
This compoundTMPRSS2In vitro enzymatic assayIC50: 1.44 µM[3]
This compoundSARS-CoV-2 Pseudovirus EntryCell-based assayEC50: 66 µM[3]
This compounduPAIn vitro enzymatic assayIC50: 8.2 µM[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the viral entry pathway involving TMPRSS2 and the general workflows for the experimental protocols described below.

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibition Inhibition Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Cell Membrane Cell Membrane Spike Protein->Cell Membrane 4. Conformational Change & Membrane Fusion TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Recruitment TMPRSS2->Spike Protein 3. Cleavage at S1/S2 and S2' sites Viral Entry Viral Entry Cell Membrane->Viral Entry 5. Viral Genome Release BC-11 BC-11 Hydrobromide BC-11->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2 and inhibition by this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Recombinant TMPRSS2 - Fluorogenic Substrate - Assay Buffer - this compound dilutions B Add TMPRSS2 and BC-11 to microplate wells A->B C Incubate B->C D Add Fluorogenic Substrate C->D E Incubate and Read Fluorescence D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro enzymatic TMPRSS2 inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture ACE2 and TMPRSS2-expressing cells D Add mixture to cells A->D B Prepare Pseudovirus and BC-11 dilutions C Incubate Pseudovirus with this compound B->C C->D E Incubate for 48-72 hours D->E F Measure Reporter Gene (e.g., Luciferase) E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for the cell-based pseudovirus entry inhibition assay.

Experimental Protocols

In Vitro Enzymatic Assay for TMPRSS2 Inhibition

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound on recombinant human TMPRSS2.

Materials:

  • Recombinant Human TMPRSS2 (extracellular domain)

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Dilute the recombinant TMPRSS2 in cold assay buffer to the desired working concentration.

  • Assay Protocol:

    • Add the diluted this compound solutions to the microplate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted TMPRSS2 enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

    • Continue to monitor the fluorescence kinetically for 30-60 minutes, or take an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of TMPRSS2 inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Pseudovirus Entry Assay

This protocol outlines a method to assess the efficacy of this compound in inhibiting TMPRSS2-mediated viral entry using a pseudovirus system.

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2.

  • Lentiviral or VSV-based pseudoparticles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the SARS-CoV-2 Spike protein.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • This compound.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the ACE2 and TMPRSS2-expressing HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in cell culture medium.

    • In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the culture medium from the seeded cells and add the pseudovirus-inhibitor mixture.

    • Include control wells with pseudovirus and no inhibitor (positive control) and cells with no pseudovirus (negative control).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Entry:

    • After the incubation period, lyse the cells and measure the reporter gene expression. For luciferase reporter pseudoviruses, add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory potential of this compound against TMPRSS2. The in vitro enzymatic assay allows for the direct assessment of enzyme inhibition and determination of the IC50 value, while the cell-based pseudovirus assay provides a more physiologically relevant model to determine the compound's efficacy in preventing viral entry into host cells (EC50). These assays are essential tools for the preclinical evaluation and development of TMPRSS2 inhibitors as potential antiviral agents.

References

Application Notes and Protocols for Testing BC-11 Hydrobromide on TMPRSS2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide has been identified as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cellular serine protease crucial for the entry of various respiratory viruses, including SARS-CoV-2.[1] TMPRSS2 facilitates viral entry by cleaving the viral spike protein, a process that is essential for viral and host cell membrane fusion.[1] As such, inhibitors of TMPRSS2, like this compound, are of significant interest as potential antiviral therapeutics. This compound is also known to be a selective inhibitor of urokinase (uPA).[2]

These application notes provide detailed protocols for testing the inhibitory activity of this compound against TMPRSS2 using both in vitro enzymatic assays and cell-based pseudovirus assays.

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound against its known targets.

CompoundTargetAssay TypeInhibitory ConcentrationReference
This compoundTMPRSS2In vitro enzymatic assayIC50: 1.44 µM[3]
This compoundSARS-CoV-2 Pseudovirus EntryCell-based assayEC50: 66 µM[3]
This compounduPAIn vitro enzymatic assayIC50: 8.2 µM[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the viral entry pathway involving TMPRSS2 and the general workflows for the experimental protocols described below.

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibition Inhibition Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Cell Membrane Cell Membrane Spike Protein->Cell Membrane 4. Conformational Change & Membrane Fusion TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Recruitment TMPRSS2->Spike Protein 3. Cleavage at S1/S2 and S2' sites Viral Entry Viral Entry Cell Membrane->Viral Entry 5. Viral Genome Release BC-11 BC-11 Hydrobromide BC-11->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2 and inhibition by this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Recombinant TMPRSS2 - Fluorogenic Substrate - Assay Buffer - this compound dilutions B Add TMPRSS2 and BC-11 to microplate wells A->B C Incubate B->C D Add Fluorogenic Substrate C->D E Incubate and Read Fluorescence D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro enzymatic TMPRSS2 inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture ACE2 and TMPRSS2-expressing cells D Add mixture to cells A->D B Prepare Pseudovirus and BC-11 dilutions C Incubate Pseudovirus with this compound B->C C->D E Incubate for 48-72 hours D->E F Measure Reporter Gene (e.g., Luciferase) E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for the cell-based pseudovirus entry inhibition assay.

Experimental Protocols

In Vitro Enzymatic Assay for TMPRSS2 Inhibition

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound on recombinant human TMPRSS2.

Materials:

  • Recombinant Human TMPRSS2 (extracellular domain)

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Dilute the recombinant TMPRSS2 in cold assay buffer to the desired working concentration.

  • Assay Protocol:

    • Add the diluted this compound solutions to the microplate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted TMPRSS2 enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

    • Continue to monitor the fluorescence kinetically for 30-60 minutes, or take an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of TMPRSS2 inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Pseudovirus Entry Assay

This protocol outlines a method to assess the efficacy of this compound in inhibiting TMPRSS2-mediated viral entry using a pseudovirus system.

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2.

  • Lentiviral or VSV-based pseudoparticles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the SARS-CoV-2 Spike protein.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • This compound.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the ACE2 and TMPRSS2-expressing HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in cell culture medium.

    • In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the culture medium from the seeded cells and add the pseudovirus-inhibitor mixture.

    • Include control wells with pseudovirus and no inhibitor (positive control) and cells with no pseudovirus (negative control).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Entry:

    • After the incubation period, lyse the cells and measure the reporter gene expression. For luciferase reporter pseudoviruses, add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory potential of this compound against TMPRSS2. The in vitro enzymatic assay allows for the direct assessment of enzyme inhibition and determination of the IC50 value, while the cell-based pseudovirus assay provides a more physiologically relevant model to determine the compound's efficacy in preventing viral entry into host cells (EC50). These assays are essential tools for the preclinical evaluation and development of TMPRSS2 inhibitors as potential antiviral agents.

References

Application Notes & Protocols for the Experimental Use of BC-11 Hydrobromide in Viral Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a synthetic small molecule recognized for its inhibitory effects on specific serine proteases. Initially investigated as a selective inhibitor of urokinase-type plasminogen activator (uPA), it has garnered further interest for its covalent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1] This dual activity suggests its potential as a tool for studying physiological and pathological processes involving these enzymes, including viral entry into host cells. Several viruses, most notably SARS-CoV-2 and influenza viruses, rely on host cell proteases like TMPRSS2 to prime their surface glycoproteins for membrane fusion and subsequent cellular entry.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various viral infectivity assays. The information is intended to guide researchers in assessing the antiviral potential of this compound and in elucidating the role of specific host proteases in viral life cycles.

Mechanism of Action

This compound acts as a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM. More recently, it has been identified as a covalent inhibitor of TMPRSS2, a key protease in the entry pathway of several respiratory viruses.[1] By inhibiting TMPRSS2, this compound can prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane. This mechanism of action forms the basis for its potential application in viral infectivity assays.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/EnzymeSource
IC50 (uPA inhibition)8.2 µMUrokinase
ED50 (Cytotoxicity, 72h)117 µMMDA-MB231[2][3]
ED75 (Cytotoxicity, 72h)250 µMMDA-MB231[2][3]
Viral Entry Inhibition (SARS-CoV-2 pseudotyped particles)Modest InhibitionNot specified[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These are generalized protocols and should be optimized for specific viruses and cell lines.

Protocol 1: Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock of known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in culture medium)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected effective range. Include a vehicle control (DMSO).

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield approximately 50-100 plaques per well.

  • Neutralization Reaction: Mix equal volumes of the diluted virus and each this compound dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus and/or host cells.

  • Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Aspirate the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated wells / plaques in control wells)] x 100.

Protocol 2: TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.

Materials:

  • This compound stock solution

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • 96-well cell culture plates

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell plate.

    • Add the this compound dilutions to the wells.

    • Add the virus dilutions to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe CPE (typically 3-7 days).

  • CPE Observation: Observe the wells for the presence or absence of CPE under an inverted microscope.

  • TCID50 Calculation: Calculate the TCID50 value for the treated and untreated conditions using the Reed-Muench or Spearman-Karber method. The reduction in TCID50 in the presence of this compound indicates its antiviral activity.

Protocol 3: Pseudovirus Neutralization Assay

This assay is a safer alternative to using live viruses and is particularly useful for high-throughput screening.

Materials:

  • This compound stock solution

  • Pseudovirus particles expressing the viral glycoprotein (B1211001) of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP)

  • Host cell line susceptible to the pseudovirus (e.g., HEK293T-ACE2)

  • Cell culture medium

  • 96-well white or clear-bottom plates

  • Luciferase assay reagent (if applicable)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight.

  • Compound and Pseudovirus Preparation: Prepare dilutions of this compound and pseudovirus in culture medium.

  • Neutralization: Mix the pseudovirus with the this compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Add the pseudovirus-compound mixtures to the cells.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.

  • Reporter Gene Measurement:

    • Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

    • GFP: Measure GFP expression using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the percent inhibition based on the reduction in reporter gene expression in the presence of this compound compared to the control.

Visualizations

G Signaling Pathway of TMPRSS2-Mediated Viral Entry and Inhibition by BC-11 cluster_virus Virus cluster_host Host Cell Virus Virus Spike Protein Spike Protein Virus->Spike Protein has Host Cell Receptor Host Cell Receptor (e.g., ACE2) Spike Protein->Host Cell Receptor binds Viral Entry Viral Entry Spike Protein->Viral Entry mediates TMPRSS2 TMPRSS2 Host Cell Receptor->TMPRSS2 co-localizes with TMPRSS2->Spike Protein cleaves Cell Membrane Cell Membrane BC-11 BC-11 Hydrobromide BC-11->TMPRSS2 inhibits G Experimental Workflow for Plaque Reduction Neutralization Assay (PRNA) Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Mix Virus and Compound Mix Virus and Compound Prepare Compound Dilutions->Mix Virus and Compound Prepare Virus Dilution Prepare Virus Dilution Prepare Virus Dilution->Mix Virus and Compound Infect Cells Infect Cells Mix Virus and Compound->Infect Cells Overlay with Medium Overlay with Medium Infect Cells->Overlay with Medium Incubate Incubate Overlay with Medium->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques and Analyze Count Plaques and Analyze Fix and Stain->Count Plaques and Analyze G Logical Relationship of a Dose-Response Experiment Start Start Increasing Compound Concentration Increasing [BC-11] C1 C2 C3 ... Cn Start->Increasing Compound Concentration Measure Viral Infectivity Viral Infectivity I1 I2 I3 ... In Increasing Compound Concentration:c1->Measure Viral Infectivity:i1 Increasing Compound Concentration:c2->Measure Viral Infectivity:i2 Increasing Compound Concentration:c3->Measure Viral Infectivity:i3 Increasing Compound Concentration:cn->Measure Viral Infectivity:in Observe Dose-Dependent Inhibition Observe Dose-Dependent Inhibition Measure Viral Infectivity->Observe Dose-Dependent Inhibition Calculate EC50/IC50 Calculate EC50/IC50 Observe Dose-Dependent Inhibition->Calculate EC50/IC50

References

Application Notes & Protocols for the Experimental Use of BC-11 Hydrobromide in Viral Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a synthetic small molecule recognized for its inhibitory effects on specific serine proteases. Initially investigated as a selective inhibitor of urokinase-type plasminogen activator (uPA), it has garnered further interest for its covalent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1] This dual activity suggests its potential as a tool for studying physiological and pathological processes involving these enzymes, including viral entry into host cells. Several viruses, most notably SARS-CoV-2 and influenza viruses, rely on host cell proteases like TMPRSS2 to prime their surface glycoproteins for membrane fusion and subsequent cellular entry.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various viral infectivity assays. The information is intended to guide researchers in assessing the antiviral potential of this compound and in elucidating the role of specific host proteases in viral life cycles.

Mechanism of Action

This compound acts as a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM. More recently, it has been identified as a covalent inhibitor of TMPRSS2, a key protease in the entry pathway of several respiratory viruses.[1] By inhibiting TMPRSS2, this compound can prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane. This mechanism of action forms the basis for its potential application in viral infectivity assays.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/EnzymeSource
IC50 (uPA inhibition)8.2 µMUrokinase
ED50 (Cytotoxicity, 72h)117 µMMDA-MB231[2][3]
ED75 (Cytotoxicity, 72h)250 µMMDA-MB231[2][3]
Viral Entry Inhibition (SARS-CoV-2 pseudotyped particles)Modest InhibitionNot specified[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These are generalized protocols and should be optimized for specific viruses and cell lines.

Protocol 1: Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock of known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., 1% methylcellulose in culture medium)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected effective range. Include a vehicle control (DMSO).

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield approximately 50-100 plaques per well.

  • Neutralization Reaction: Mix equal volumes of the diluted virus and each this compound dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus and/or host cells.

  • Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Aspirate the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated wells / plaques in control wells)] x 100.

Protocol 2: TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.

Materials:

  • This compound stock solution

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • 96-well cell culture plates

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell plate.

    • Add the this compound dilutions to the wells.

    • Add the virus dilutions to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe CPE (typically 3-7 days).

  • CPE Observation: Observe the wells for the presence or absence of CPE under an inverted microscope.

  • TCID50 Calculation: Calculate the TCID50 value for the treated and untreated conditions using the Reed-Muench or Spearman-Karber method. The reduction in TCID50 in the presence of this compound indicates its antiviral activity.

Protocol 3: Pseudovirus Neutralization Assay

This assay is a safer alternative to using live viruses and is particularly useful for high-throughput screening.

Materials:

  • This compound stock solution

  • Pseudovirus particles expressing the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP)

  • Host cell line susceptible to the pseudovirus (e.g., HEK293T-ACE2)

  • Cell culture medium

  • 96-well white or clear-bottom plates

  • Luciferase assay reagent (if applicable)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight.

  • Compound and Pseudovirus Preparation: Prepare dilutions of this compound and pseudovirus in culture medium.

  • Neutralization: Mix the pseudovirus with the this compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Add the pseudovirus-compound mixtures to the cells.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.

  • Reporter Gene Measurement:

    • Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

    • GFP: Measure GFP expression using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the percent inhibition based on the reduction in reporter gene expression in the presence of this compound compared to the control.

Visualizations

G Signaling Pathway of TMPRSS2-Mediated Viral Entry and Inhibition by BC-11 cluster_virus Virus cluster_host Host Cell Virus Virus Spike Protein Spike Protein Virus->Spike Protein has Host Cell Receptor Host Cell Receptor (e.g., ACE2) Spike Protein->Host Cell Receptor binds Viral Entry Viral Entry Spike Protein->Viral Entry mediates TMPRSS2 TMPRSS2 Host Cell Receptor->TMPRSS2 co-localizes with TMPRSS2->Spike Protein cleaves Cell Membrane Cell Membrane BC-11 BC-11 Hydrobromide BC-11->TMPRSS2 inhibits G Experimental Workflow for Plaque Reduction Neutralization Assay (PRNA) Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Mix Virus and Compound Mix Virus and Compound Prepare Compound Dilutions->Mix Virus and Compound Prepare Virus Dilution Prepare Virus Dilution Prepare Virus Dilution->Mix Virus and Compound Infect Cells Infect Cells Mix Virus and Compound->Infect Cells Overlay with Medium Overlay with Medium Infect Cells->Overlay with Medium Incubate Incubate Overlay with Medium->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques and Analyze Count Plaques and Analyze Fix and Stain->Count Plaques and Analyze G Logical Relationship of a Dose-Response Experiment Start Start Increasing Compound Concentration Increasing [BC-11] C1 C2 C3 ... Cn Start->Increasing Compound Concentration Measure Viral Infectivity Viral Infectivity I1 I2 I3 ... In Increasing Compound Concentration:c1->Measure Viral Infectivity:i1 Increasing Compound Concentration:c2->Measure Viral Infectivity:i2 Increasing Compound Concentration:c3->Measure Viral Infectivity:i3 Increasing Compound Concentration:cn->Measure Viral Infectivity:in Observe Dose-Dependent Inhibition Observe Dose-Dependent Inhibition Measure Viral Infectivity->Observe Dose-Dependent Inhibition Calculate EC50/IC50 Calculate EC50/IC50 Observe Dose-Dependent Inhibition->Calculate EC50/IC50

References

Troubleshooting & Optimization

BC-11 hydrobromide solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BC-11 hydrobromide in cell culture, with a focus on addressing potential solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is a selective inhibitor of the urokinase-type plasminogen activator (uPA) with an IC50 of 8.2 μM.[1] It has been shown to be cytotoxic to triple-negative breast cancer cells (MDA-MB-231) by perturbing the cell cycle.[2][3] At higher concentrations (250 µM), it can induce mitochondrial activity impairment, reactive oxygen species (ROS) production, and apoptosis.[2][3] this compound acts by binding to the N-terminus of uPA, which interferes with the uPA-uPA receptor (uPaR) system and can also impact Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2]

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of compounds in cell culture media is a common issue that can stem from several factors:

  • Exceeding Solubility Limits: The concentration of this compound in your experiment may be higher than its maximum solubility in the cell culture medium.

  • Solvent Shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.[4]

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.[4][5]

  • pH Shifts: The pH of the medium, which can be influenced by factors like CO2 levels in the incubator, can alter the solubility of pH-sensitive compounds.[4][5]

  • Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5][6]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Based on available data, this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1] For cell culture applications, preparing a high-concentration stock solution in 100% DMSO is a common practice.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Dilution Protocol cluster_3 Advanced Troubleshooting A Precipitate Observed in Media B Review Stock Solution Preparation A->B C Verify Final Concentration A->C E Add Stock Solution Dropwise with Gentle Agitation B->E D Pre-warm Media to 37°C C->D If concentration is high D->E F Test Serial Dilutions E->F I Determine Maximum Soluble Concentration F->I If precipitation persists G Reduce Serum Concentration H Use a Different Solvent System (e.g., with Pluronic F-68) I->G If solubility is still low I->H

Caption: A troubleshooting workflow for addressing this compound precipitation.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent shock from adding a concentrated DMSO stock to the aqueous medium.Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium.[4] Consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume.
Precipitation Over Time in the Incubator Temperature-dependent solubility, pH shift, or interaction with media components.Ensure the medium is properly buffered for the incubator's CO2 concentration. Test the stability of this compound in your specific medium over the duration of your experiment.[5]
Precipitate Observed After Thawing a Frozen Stock Solution Poor solubility at lower temperatures or precipitation during the freeze-thaw cycle.Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles.[5]
Cloudiness or Turbidity in the Media Fine particulate precipitation or microbial contamination.Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[5]

Quantitative Data Summary

The following table summarizes the known solubility of this compound.

Solvent Maximum Concentration Notes
DMSO 100 mM-
Water 20 mMRequires gentle warming to fully dissolve.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a 100 mM stock solution (Molecular Weight: 290.97 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Serial Dilutions:

    • In a separate 96-well plate, prepare 2-fold serial dilutions of the 100 mM this compound stock solution in 100% DMSO.

  • Add to Cell Culture Medium:

    • Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.

    • Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include Controls:

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate and Observe:

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

    • Measure the absorbance at ~600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under these conditions.

Signaling Pathway

This compound primarily targets the urokinase-type plasminogen activator (uPA). The inhibition of uPA can have downstream effects on cell proliferation, survival, and migration by modulating signaling pathways such as the EGFR pathway.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response A This compound B uPA A->B Inhibits C uPA Receptor (uPaR) B->C Binds G Cell Proliferation & Survival B->G Inhibition leads to decreased H Apoptosis B->H Inhibition can lead to D EGFR C->D Interacts with E PI3K/Akt Pathway D->E F Ras/ERK Pathway D->F E->G Promotes F->G Promotes

References

BC-11 hydrobromide solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BC-11 hydrobromide in cell culture, with a focus on addressing potential solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is a selective inhibitor of the urokinase-type plasminogen activator (uPA) with an IC50 of 8.2 μM.[1] It has been shown to be cytotoxic to triple-negative breast cancer cells (MDA-MB-231) by perturbing the cell cycle.[2][3] At higher concentrations (250 µM), it can induce mitochondrial activity impairment, reactive oxygen species (ROS) production, and apoptosis.[2][3] this compound acts by binding to the N-terminus of uPA, which interferes with the uPA-uPA receptor (uPaR) system and can also impact Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2]

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of compounds in cell culture media is a common issue that can stem from several factors:

  • Exceeding Solubility Limits: The concentration of this compound in your experiment may be higher than its maximum solubility in the cell culture medium.

  • Solvent Shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.[4]

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.[4][5]

  • pH Shifts: The pH of the medium, which can be influenced by factors like CO2 levels in the incubator, can alter the solubility of pH-sensitive compounds.[4][5]

  • Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5][6]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Based on available data, this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1] For cell culture applications, preparing a high-concentration stock solution in 100% DMSO is a common practice.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Dilution Protocol cluster_3 Advanced Troubleshooting A Precipitate Observed in Media B Review Stock Solution Preparation A->B C Verify Final Concentration A->C E Add Stock Solution Dropwise with Gentle Agitation B->E D Pre-warm Media to 37°C C->D If concentration is high D->E F Test Serial Dilutions E->F I Determine Maximum Soluble Concentration F->I If precipitation persists G Reduce Serum Concentration H Use a Different Solvent System (e.g., with Pluronic F-68) I->G If solubility is still low I->H

Caption: A troubleshooting workflow for addressing this compound precipitation.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent shock from adding a concentrated DMSO stock to the aqueous medium.Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium.[4] Consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume.
Precipitation Over Time in the Incubator Temperature-dependent solubility, pH shift, or interaction with media components.Ensure the medium is properly buffered for the incubator's CO2 concentration. Test the stability of this compound in your specific medium over the duration of your experiment.[5]
Precipitate Observed After Thawing a Frozen Stock Solution Poor solubility at lower temperatures or precipitation during the freeze-thaw cycle.Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles.[5]
Cloudiness or Turbidity in the Media Fine particulate precipitation or microbial contamination.Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[5]

Quantitative Data Summary

The following table summarizes the known solubility of this compound.

Solvent Maximum Concentration Notes
DMSO 100 mM-
Water 20 mMRequires gentle warming to fully dissolve.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a 100 mM stock solution (Molecular Weight: 290.97 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Serial Dilutions:

    • In a separate 96-well plate, prepare 2-fold serial dilutions of the 100 mM this compound stock solution in 100% DMSO.

  • Add to Cell Culture Medium:

    • Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.

    • Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include Controls:

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate and Observe:

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

    • Measure the absorbance at ~600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under these conditions.

Signaling Pathway

This compound primarily targets the urokinase-type plasminogen activator (uPA). The inhibition of uPA can have downstream effects on cell proliferation, survival, and migration by modulating signaling pathways such as the EGFR pathway.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response A This compound B uPA A->B Inhibits C uPA Receptor (uPaR) B->C Binds G Cell Proliferation & Survival B->G Inhibition leads to decreased H Apoptosis B->H Inhibition can lead to D EGFR C->D Interacts with E PI3K/Akt Pathway D->E F Ras/ERK Pathway D->F E->G Promotes F->G Promotes

References

Potential off-target effects of BC-11 hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor.

Troubleshooting Guides

Unexpected Off-Target Effects and Selectivity Issues

This compound is a selective inhibitor of urokinase-plasminogen activator (uPA) with an IC50 of 8.2 μM. While it has been reported to exhibit no activity against eight other related serine proteases, researchers may encounter unexpected cellular phenotypes suggesting potential off-target activities. This guide provides information on the known selectivity profile and a protocol for assessing off-target effects.

Data Presentation: Selectivity Profile of this compound

While the specific list of the eight serine proteases against which this compound was initially tested is not publicly available, a typical selectivity panel for a uPA inhibitor would include closely related proteases involved in coagulation and fibrinolysis. Below is a table with representative data for a hypothetical selective uPA inhibitor, illustrating the expected selectivity profile.

Target EnzymeIC50 (μM)Fold Selectivity vs. uPAPotential Biological Implication of Off-Target Inhibition
uPA (primary target) 8.2 1 Inhibition of cell migration, invasion, and proliferation
Thrombin>100>12Altered blood coagulation
Plasmin>100>12Impaired fibrinolysis
Tissue Plasminogen Activator (tPA)>100>12Reduced clot breakdown
Factor Xa>100>12Disruption of the coagulation cascade
Trypsin>100>12Impaired digestive processes
Chymotrypsin>100>12Impaired digestive processes
Cathepsin G>100>12Modulation of inflammatory responses
Human Neutrophil Elastase>100>12Dysregulation of inflammatory and immune responses

Experimental Protocols: Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a method to determine the inhibitory activity of this compound against a panel of serine proteases using a fluorogenic substrate.

Materials:

  • This compound

  • Purified serine proteases (e.g., uPA, thrombin, plasmin, tPA, Factor Xa, trypsin)

  • Fluorogenic peptide substrate specific for each protease (e.g., for uPA: Boc-Val-Gly-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions of the this compound stock solution in assay buffer.

    • Reconstitute purified enzymes and fluorogenic substrates in assay buffer to their recommended working concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells.

    • Include control wells:

      • No-enzyme control: 20 µL of assay buffer.

      • No-inhibitor control (100% activity): 20 µL of assay buffer with the same final solvent concentration as the inhibitor wells.

    • Add 60 µL of the specific serine protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction and Measure Fluorescence:

    • Add 20 µL of the corresponding fluorogenic substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a defined incubation period.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization:

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzymes Reconstitute purified serine proteases add_enzyme Add enzymes and pre-incubate prep_enzymes->add_enzyme prep_substrates Prepare fluorogenic substrates add_substrate Initiate reaction with fluorogenic substrate prep_substrates->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence (kinetic or endpoint) add_substrate->measure_fluorescence calc_inhibition Calculate percent inhibition measure_fluorescence->calc_inhibition plot_curve Plot dose-response curve and calculate IC50 calc_inhibition->plot_curve

Caption: Workflow for determining the IC50 of this compound against serine proteases.

Frequently Asked Questions (FAQs)

Q1: We observe a decrease in cell viability at concentrations of this compound lower than the reported ED50. What could be the cause?

A1: Several factors could contribute to this observation:

  • Cell Line Sensitivity: The reported ED50 of 117 µM was determined in MDA-MB-231 triple-negative breast cancer cells.[1][2] Different cell lines may exhibit varying sensitivities to this compound due to differences in uPA expression, dependence on the uPA signaling pathway, or general metabolic activity.

  • Prolonged Incubation: The reported ED50 was determined after 72 hours of incubation.[1][2] Longer exposure times may lead to increased cytotoxicity at lower concentrations.

  • Off-Target Effects: Although reported to be selective, at certain concentrations in sensitive cell lines, this compound might engage with other cellular targets, leading to unexpected cytotoxicity. Consider performing a broader kinase or protease screen to identify potential off-targets in your specific cell model.

  • Experimental Variability: Ensure consistent cell seeding density, proper compound solubilization, and accurate pipetting to minimize experimental artifacts.

Q2: Our in vivo experiments with this compound are not showing the expected anti-tumor efficacy observed in vitro. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to:

  • Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. Pharmacokinetic studies are necessary to determine the compound's profile in the animal model.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The presence of stromal cells, extracellular matrix components, and growth factors can influence the tumor's response to the inhibitor.

  • Compensation by Other Pathways: Tumor cells in vivo may activate compensatory signaling pathways to overcome the inhibition of uPA. For instance, crosstalk between the uPA system and growth factor receptors like EGFR and IGF-IR is well-documented.[3]

Q3: We are seeing high background fluorescence in our enzymatic assay with this compound. How can we troubleshoot this?

A3: High background fluorescence can arise from several sources:

  • Compound Interference: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with the compound in assay buffer without the enzyme or substrate.

  • Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. Ensure substrates are stored correctly and prepared fresh.

  • Contaminated Reagents: Contamination of the enzyme or buffer with other proteases can lead to non-specific substrate cleavage. Use high-purity reagents and handle them in a clean environment.

  • Incorrect Plate Type: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.

Q4: How does this compound's mechanism of action relate to potential off-target effects on growth factor signaling?

A4: this compound is thought to bind to the N-terminus of uPA, which is a region involved in interactions with the epidermal growth factor receptor (EGFR).[1][2] The uPA/uPAR system can transactivate EGFR and other growth factor receptors, leading to downstream signaling that promotes cell proliferation and survival. By binding to this region, this compound may not only inhibit uPA's proteolytic activity but also allosterically modulate its interaction with other signaling partners. This complex interplay suggests that some of the observed cellular effects of this compound could be mediated through indirect effects on growth factor receptor signaling.

Mandatory Visualization:

signaling_pathway Potential Off-Target Effect of BC-11 on uPA-EGFR Crosstalk cluster_membrane Cell Membrane uPAR uPAR EGFR EGFR uPAR->EGFR Transactivates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates uPA uPA uPA->uPAR Binds BC11 BC-11 Hydrobromide BC11->uPA Inhibits Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes

Caption: BC-11's potential to disrupt uPA-mediated EGFR transactivation.

References

Potential off-target effects of BC-11 hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor.

Troubleshooting Guides

Unexpected Off-Target Effects and Selectivity Issues

This compound is a selective inhibitor of urokinase-plasminogen activator (uPA) with an IC50 of 8.2 μM. While it has been reported to exhibit no activity against eight other related serine proteases, researchers may encounter unexpected cellular phenotypes suggesting potential off-target activities. This guide provides information on the known selectivity profile and a protocol for assessing off-target effects.

Data Presentation: Selectivity Profile of this compound

While the specific list of the eight serine proteases against which this compound was initially tested is not publicly available, a typical selectivity panel for a uPA inhibitor would include closely related proteases involved in coagulation and fibrinolysis. Below is a table with representative data for a hypothetical selective uPA inhibitor, illustrating the expected selectivity profile.

Target EnzymeIC50 (μM)Fold Selectivity vs. uPAPotential Biological Implication of Off-Target Inhibition
uPA (primary target) 8.2 1 Inhibition of cell migration, invasion, and proliferation
Thrombin>100>12Altered blood coagulation
Plasmin>100>12Impaired fibrinolysis
Tissue Plasminogen Activator (tPA)>100>12Reduced clot breakdown
Factor Xa>100>12Disruption of the coagulation cascade
Trypsin>100>12Impaired digestive processes
Chymotrypsin>100>12Impaired digestive processes
Cathepsin G>100>12Modulation of inflammatory responses
Human Neutrophil Elastase>100>12Dysregulation of inflammatory and immune responses

Experimental Protocols: Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a method to determine the inhibitory activity of this compound against a panel of serine proteases using a fluorogenic substrate.

Materials:

  • This compound

  • Purified serine proteases (e.g., uPA, thrombin, plasmin, tPA, Factor Xa, trypsin)

  • Fluorogenic peptide substrate specific for each protease (e.g., for uPA: Boc-Val-Gly-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions of the this compound stock solution in assay buffer.

    • Reconstitute purified enzymes and fluorogenic substrates in assay buffer to their recommended working concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells.

    • Include control wells:

      • No-enzyme control: 20 µL of assay buffer.

      • No-inhibitor control (100% activity): 20 µL of assay buffer with the same final solvent concentration as the inhibitor wells.

    • Add 60 µL of the specific serine protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction and Measure Fluorescence:

    • Add 20 µL of the corresponding fluorogenic substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a defined incubation period.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization:

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzymes Reconstitute purified serine proteases add_enzyme Add enzymes and pre-incubate prep_enzymes->add_enzyme prep_substrates Prepare fluorogenic substrates add_substrate Initiate reaction with fluorogenic substrate prep_substrates->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence (kinetic or endpoint) add_substrate->measure_fluorescence calc_inhibition Calculate percent inhibition measure_fluorescence->calc_inhibition plot_curve Plot dose-response curve and calculate IC50 calc_inhibition->plot_curve

Caption: Workflow for determining the IC50 of this compound against serine proteases.

Frequently Asked Questions (FAQs)

Q1: We observe a decrease in cell viability at concentrations of this compound lower than the reported ED50. What could be the cause?

A1: Several factors could contribute to this observation:

  • Cell Line Sensitivity: The reported ED50 of 117 µM was determined in MDA-MB-231 triple-negative breast cancer cells.[1][2] Different cell lines may exhibit varying sensitivities to this compound due to differences in uPA expression, dependence on the uPA signaling pathway, or general metabolic activity.

  • Prolonged Incubation: The reported ED50 was determined after 72 hours of incubation.[1][2] Longer exposure times may lead to increased cytotoxicity at lower concentrations.

  • Off-Target Effects: Although reported to be selective, at certain concentrations in sensitive cell lines, this compound might engage with other cellular targets, leading to unexpected cytotoxicity. Consider performing a broader kinase or protease screen to identify potential off-targets in your specific cell model.

  • Experimental Variability: Ensure consistent cell seeding density, proper compound solubilization, and accurate pipetting to minimize experimental artifacts.

Q2: Our in vivo experiments with this compound are not showing the expected anti-tumor efficacy observed in vitro. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to:

  • Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. Pharmacokinetic studies are necessary to determine the compound's profile in the animal model.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The presence of stromal cells, extracellular matrix components, and growth factors can influence the tumor's response to the inhibitor.

  • Compensation by Other Pathways: Tumor cells in vivo may activate compensatory signaling pathways to overcome the inhibition of uPA. For instance, crosstalk between the uPA system and growth factor receptors like EGFR and IGF-IR is well-documented.[3]

Q3: We are seeing high background fluorescence in our enzymatic assay with this compound. How can we troubleshoot this?

A3: High background fluorescence can arise from several sources:

  • Compound Interference: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with the compound in assay buffer without the enzyme or substrate.

  • Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. Ensure substrates are stored correctly and prepared fresh.

  • Contaminated Reagents: Contamination of the enzyme or buffer with other proteases can lead to non-specific substrate cleavage. Use high-purity reagents and handle them in a clean environment.

  • Incorrect Plate Type: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.

Q4: How does this compound's mechanism of action relate to potential off-target effects on growth factor signaling?

A4: this compound is thought to bind to the N-terminus of uPA, which is a region involved in interactions with the epidermal growth factor receptor (EGFR).[1][2] The uPA/uPAR system can transactivate EGFR and other growth factor receptors, leading to downstream signaling that promotes cell proliferation and survival. By binding to this region, this compound may not only inhibit uPA's proteolytic activity but also allosterically modulate its interaction with other signaling partners. This complex interplay suggests that some of the observed cellular effects of this compound could be mediated through indirect effects on growth factor receptor signaling.

Mandatory Visualization:

signaling_pathway Potential Off-Target Effect of BC-11 on uPA-EGFR Crosstalk cluster_membrane Cell Membrane uPAR uPAR EGFR EGFR uPAR->EGFR Transactivates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates uPA uPA uPA->uPAR Binds BC11 BC-11 Hydrobromide BC11->uPA Inhibits Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes

Caption: BC-11's potential to disrupt uPA-mediated EGFR transactivation.

References

Technical Support Center: Optimizing BC-11 Hydrobromide Concentration for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BC-11 hydrobromide for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions for optimizing its delivery and achieving reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small molecule inhibitor of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in cancer cell invasion, metastasis, and angiogenesis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. By inhibiting uPA, this compound can impede these processes. It has an IC50 of 8.2 μM for uPA.

Q2: What are the key challenges associated with the in vivo delivery of this compound?

A2: The primary challenge for the in vivo delivery of this compound is its limited aqueous solubility. This can lead to difficulties in preparing formulations for administration, resulting in potential issues such as precipitation, inaccurate dosing, low bioavailability, and experimental variability.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness of the Dosing Solution

Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.

Troubleshooting Steps:

  • Verify Solubility: Review the solubility data for this compound in your vehicle.

  • Optimize Vehicle Composition: If using a co-solvent like DMSO, ensure the final concentration in the formulation is minimized to reduce potential toxicity. Consider using a vehicle system known to enhance the solubility of poorly water-soluble compounds.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound. However, avoid excessive heat to prevent degradation.

  • Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.

Issue 2: Inconsistent or Lack of Efficacy in In Vivo Model

Potential Causes: Poor bioavailability, suboptimal dosing, or rapid metabolism.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Pilot Study: Conduct a pilot study to determine the pharmacokinetic profile of this compound in your animal model. This will provide data on absorption, distribution, metabolism, and excretion (ADME), helping to establish an effective dosing regimen.

  • Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose that provides a significant effect without causing overt toxicity.

  • Route of Administration: The route of administration can significantly impact bioavailability. For poorly soluble compounds, intraperitoneal (IP) injection may offer better systemic exposure compared to oral gavage.

  • Formulation Strategy: Consider advanced formulation strategies to improve bioavailability, such as lipid-based formulations or nano-suspensions.

Issue 3: Observed Toxicity or Adverse Effects in Animals

Potential Causes: Vehicle toxicity, on-target toxicity, or off-target effects of the compound.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-induced toxicity and compound-specific effects.

  • Reduce Vehicle Concentration: If using co-solvents like DMSO, aim for the lowest effective concentration. High concentrations of organic solvents can cause local irritation and systemic toxicity.

  • Dose Reduction: If on-target toxicity is suspected, reduce the dose or the frequency of administration.

  • Animal Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 290.97 g/mol [1][2]
Formula C₈H₁₁BN₂O₂S·HBr[1]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Water Up to 20 mM (with gentle warming)[1][2]
Storage -20°C (solid)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol provides a general guideline. The final formulation should be optimized based on the specific experimental requirements and animal model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock solution, dissolve 29.1 mg of this compound in 1 mL of DMSO.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be applied.

    • The final concentration of DMSO should ideally be below 10% in the injected volume.

  • Administration:

    • Administer the formulation to the animals via IP injection at the desired dose.

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Delivery of this compound cluster_prep Formulation Preparation cluster_admin Animal Administration & Dosing cluster_eval Evaluation & Analysis weigh Weigh BC-11 Hydrobromide dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Mix Stock with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (e.g., PEG400, Tween 80, Saline) prepare_vehicle->mix randomize Randomize Animals into Groups mix->randomize dose_calc Calculate Dose Volume randomize->dose_calc inject Administer via IP Injection dose_calc->inject monitor Monitor Animal Health & Tumor Growth inject->monitor collect Collect Tissues/Blood for PK/PD Analysis monitor->collect analyze Analyze Data collect->analyze

Caption: Workflow for this compound in vivo experiments.

uPA_signaling_pathway Simplified uPA Signaling Pathway cluster_ecm Matrix Degradation BC11 This compound uPA uPA BC11->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Invasion Cell Invasion & Metastasis Plasmin->Invasion Degradation ECM Degradation

Caption: Inhibition of the uPA pathway by this compound.

troubleshooting_tree Troubleshooting In Vivo Delivery Issues cluster_precipitation Precipitation/Cloudiness cluster_efficacy Lack of Efficacy cluster_toxicity Toxicity Observed start In Vivo Experiment Issue check_sol Check Solubility Limits start->check_sol Precipitation pk_study Conduct PK Study start->pk_study Efficacy veh_control Vehicle Control start->veh_control Toxicity optimize_veh Optimize Vehicle check_sol->optimize_veh warm_sonicate Gentle Warming/ Sonication optimize_veh->warm_sonicate fresh_prep Prepare Fresh warm_sonicate->fresh_prep dose_resp Dose-Response Study pk_study->dose_resp change_route Change Admin. Route dose_resp->change_route adv_form Advanced Formulation change_route->adv_form reduce_veh Reduce Vehicle Conc. veh_control->reduce_veh reduce_dose Reduce Dose reduce_veh->reduce_dose monitor Close Monitoring reduce_dose->monitor

Caption: Decision tree for troubleshooting in vivo experiments.

References

Technical Support Center: Optimizing BC-11 Hydrobromide Concentration for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BC-11 hydrobromide for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions for optimizing its delivery and achieving reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small molecule inhibitor of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in cancer cell invasion, metastasis, and angiogenesis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. By inhibiting uPA, this compound can impede these processes. It has an IC50 of 8.2 μM for uPA.

Q2: What are the key challenges associated with the in vivo delivery of this compound?

A2: The primary challenge for the in vivo delivery of this compound is its limited aqueous solubility. This can lead to difficulties in preparing formulations for administration, resulting in potential issues such as precipitation, inaccurate dosing, low bioavailability, and experimental variability.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness of the Dosing Solution

Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.

Troubleshooting Steps:

  • Verify Solubility: Review the solubility data for this compound in your vehicle.

  • Optimize Vehicle Composition: If using a co-solvent like DMSO, ensure the final concentration in the formulation is minimized to reduce potential toxicity. Consider using a vehicle system known to enhance the solubility of poorly water-soluble compounds.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound. However, avoid excessive heat to prevent degradation.

  • Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.

Issue 2: Inconsistent or Lack of Efficacy in In Vivo Model

Potential Causes: Poor bioavailability, suboptimal dosing, or rapid metabolism.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Pilot Study: Conduct a pilot study to determine the pharmacokinetic profile of this compound in your animal model. This will provide data on absorption, distribution, metabolism, and excretion (ADME), helping to establish an effective dosing regimen.

  • Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose that provides a significant effect without causing overt toxicity.

  • Route of Administration: The route of administration can significantly impact bioavailability. For poorly soluble compounds, intraperitoneal (IP) injection may offer better systemic exposure compared to oral gavage.

  • Formulation Strategy: Consider advanced formulation strategies to improve bioavailability, such as lipid-based formulations or nano-suspensions.

Issue 3: Observed Toxicity or Adverse Effects in Animals

Potential Causes: Vehicle toxicity, on-target toxicity, or off-target effects of the compound.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-induced toxicity and compound-specific effects.

  • Reduce Vehicle Concentration: If using co-solvents like DMSO, aim for the lowest effective concentration. High concentrations of organic solvents can cause local irritation and systemic toxicity.

  • Dose Reduction: If on-target toxicity is suspected, reduce the dose or the frequency of administration.

  • Animal Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 290.97 g/mol [1][2]
Formula C₈H₁₁BN₂O₂S·HBr[1]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Water Up to 20 mM (with gentle warming)[1][2]
Storage -20°C (solid)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol provides a general guideline. The final formulation should be optimized based on the specific experimental requirements and animal model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock solution, dissolve 29.1 mg of this compound in 1 mL of DMSO.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be applied.

    • The final concentration of DMSO should ideally be below 10% in the injected volume.

  • Administration:

    • Administer the formulation to the animals via IP injection at the desired dose.

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Delivery of this compound cluster_prep Formulation Preparation cluster_admin Animal Administration & Dosing cluster_eval Evaluation & Analysis weigh Weigh BC-11 Hydrobromide dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Mix Stock with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (e.g., PEG400, Tween 80, Saline) prepare_vehicle->mix randomize Randomize Animals into Groups mix->randomize dose_calc Calculate Dose Volume randomize->dose_calc inject Administer via IP Injection dose_calc->inject monitor Monitor Animal Health & Tumor Growth inject->monitor collect Collect Tissues/Blood for PK/PD Analysis monitor->collect analyze Analyze Data collect->analyze

Caption: Workflow for this compound in vivo experiments.

uPA_signaling_pathway Simplified uPA Signaling Pathway cluster_ecm Matrix Degradation BC11 This compound uPA uPA BC11->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Invasion Cell Invasion & Metastasis Plasmin->Invasion Degradation ECM Degradation

Caption: Inhibition of the uPA pathway by this compound.

troubleshooting_tree Troubleshooting In Vivo Delivery Issues cluster_precipitation Precipitation/Cloudiness cluster_efficacy Lack of Efficacy cluster_toxicity Toxicity Observed start In Vivo Experiment Issue check_sol Check Solubility Limits start->check_sol Precipitation pk_study Conduct PK Study start->pk_study Efficacy veh_control Vehicle Control start->veh_control Toxicity optimize_veh Optimize Vehicle check_sol->optimize_veh warm_sonicate Gentle Warming/ Sonication optimize_veh->warm_sonicate fresh_prep Prepare Fresh warm_sonicate->fresh_prep dose_resp Dose-Response Study pk_study->dose_resp change_route Change Admin. Route dose_resp->change_route adv_form Advanced Formulation change_route->adv_form reduce_veh Reduce Vehicle Conc. veh_control->reduce_veh reduce_dose Reduce Dose reduce_veh->reduce_dose monitor Close Monitoring reduce_dose->monitor

Caption: Decision tree for troubleshooting in vivo experiments.

References

Stability of BC-11 hydrobromide in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BC-11 hydrobromide in various experimental buffers.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue: My this compound solution appears cloudy or has precipitated.

  • Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent. While it is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming, its solubility in aqueous buffers at different pH values and temperatures may vary.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limits.

    • Gentle Warming: If using an aqueous buffer, gentle warming to 37°C and sonication may help to redissolve the compound.[4]

    • pH Adjustment: The pH of the buffer can significantly impact the solubility of compounds. Consider preparing the solution in a buffer with a slightly different pH to see if it improves solubility.

    • Solvent Change: If possible for your experimental setup, consider preparing a more concentrated stock solution in DMSO and then diluting it into your aqueous experimental buffer. Ensure the final concentration of DMSO is compatible with your assay.

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

  • Possible Cause: The compound may be degrading in the cell culture medium over the course of the experiment. The stability of small molecules in complex biological media can be influenced by temperature, pH, light exposure, and enzymatic activity.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light and keep them on ice when not in immediate use.

    • Time-Course Experiment: To assess stability in your specific cell culture medium, you can perform a time-course experiment. Prepare a solution of this compound in your medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its activity in a reliable assay. This will help determine the effective window of activity for the compound under your conditions.

    • Serum Considerations: If using serum-containing medium, be aware that serum esterases could potentially degrade the compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][2][3] For most in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Q2: How should I store this compound?

A2: The solid compound should be stored at -20°C.[1][2][3] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]

Q3: Is there any data on the stability of this compound in common experimental buffers like PBS or Tris?

A3: Currently, there is no specific, publicly available data on the stability of this compound in different experimental buffers such as PBS or Tris. The stability of a compound in a given buffer can be influenced by factors like pH and the presence of other ions. It is recommended that researchers validate the stability of this compound in their specific buffer system and experimental conditions if degradation is a concern.

Q4: How can I perform a simple stability study for this compound in my experimental buffer?

A4: You can assess the stability of this compound in your buffer of choice using a functional assay or an analytical method like HPLC.

  • Functional Assay Method:

    • Prepare a fresh solution of this compound in your experimental buffer at the desired working concentration.

    • Incubate the solution under your experimental conditions (e.g., room temperature, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and test its biological activity in a validated assay (e.g., an enzymatic assay using urokinase or a cell-based assay).

    • A decrease in activity over time would indicate degradation of the compound.

  • HPLC Method:

    • Prepare a solution of this compound in your buffer.

    • Incubate under your experimental conditions.

    • At different time points, inject an aliquot onto a suitable HPLC system.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time suggests degradation.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionValueReference
Solubility DMSOUp to 100 mM[1][2][3]
WaterUp to 20 mM (with gentle warming)[1][2][3]
Storage (Solid) Temperature-20°C[1][2][3]
Storage (Stock Solution) -20°CUp to 1 month[4]
-80°CUp to 6 months[4]

Table 2: Stability of this compound in Experimental Buffers (Qualitative Guidance)

Buffer TypeExpected StabilityRecommendations
Phosphate-Buffered Saline (PBS) Data not available. Stability is pH-dependent.Prepare fresh solutions. For long incubations, consider validating stability.
Tris Buffer Data not available. Stability is pH-dependent.Prepare fresh solutions. Be aware that primary amines in Tris can sometimes react with certain compounds.
Cell Culture Media (e.g., DMEM, RPMI) Stability can be limited due to complex composition, physiological temperature, and potential enzymatic activity.Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 290.97 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 2.91 mg of the compound.

    • Add the appropriate volume of DMSO to the solid compound.

    • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-uPA pro-uPA uPA uPA pro-uPA->uPA Plasminogen Plasminogen uPA->Plasminogen activates uPAR uPAR uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin pro-MMPs pro-MMPs Plasmin->pro-MMPs activates MMPs MMPs pro-MMPs->MMPs ECM ECM Degradation MMPs->ECM Invasion Invasion ECM->Invasion Integrins Integrins uPAR->Integrins PI3K PI3K uPAR->PI3K activates Rac Rac uPAR->Rac activates Jak Jak uPAR->Jak activates FAK FAK Integrins->FAK activates Migration Migration FAK->Migration Proliferation Proliferation PI3K->Proliferation Rac->Migration STAT STAT Jak->STAT activates STAT->Proliferation BC-11 BC-11 hydrobromide BC-11->uPA inhibits

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Inhibition by BC-11.

TMPRSS2_Viral_Entry cluster_virus Virus (e.g., SARS-CoV-2) cluster_host Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 binds MembraneFusion Membrane Fusion & Viral Entry Spike->MembraneFusion mediates TMPRSS2 TMPRSS2 ACE2->TMPRSS2 proximity TMPRSS2->Spike cleaves S2' site BC-11 BC-11 hydrobromide BC-11->TMPRSS2 inhibits

Caption: TMPRSS2-Mediated Viral Entry and Inhibition by BC-11.

References

Stability of BC-11 hydrobromide in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BC-11 hydrobromide in various experimental buffers.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue: My this compound solution appears cloudy or has precipitated.

  • Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent. While it is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming, its solubility in aqueous buffers at different pH values and temperatures may vary.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility limits.

    • Gentle Warming: If using an aqueous buffer, gentle warming to 37°C and sonication may help to redissolve the compound.[4]

    • pH Adjustment: The pH of the buffer can significantly impact the solubility of compounds. Consider preparing the solution in a buffer with a slightly different pH to see if it improves solubility.

    • Solvent Change: If possible for your experimental setup, consider preparing a more concentrated stock solution in DMSO and then diluting it into your aqueous experimental buffer. Ensure the final concentration of DMSO is compatible with your assay.

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

  • Possible Cause: The compound may be degrading in the cell culture medium over the course of the experiment. The stability of small molecules in complex biological media can be influenced by temperature, pH, light exposure, and enzymatic activity.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light and keep them on ice when not in immediate use.

    • Time-Course Experiment: To assess stability in your specific cell culture medium, you can perform a time-course experiment. Prepare a solution of this compound in your medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its activity in a reliable assay. This will help determine the effective window of activity for the compound under your conditions.

    • Serum Considerations: If using serum-containing medium, be aware that serum esterases could potentially degrade the compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][2][3] For most in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Q2: How should I store this compound?

A2: The solid compound should be stored at -20°C.[1][2][3] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]

Q3: Is there any data on the stability of this compound in common experimental buffers like PBS or Tris?

A3: Currently, there is no specific, publicly available data on the stability of this compound in different experimental buffers such as PBS or Tris. The stability of a compound in a given buffer can be influenced by factors like pH and the presence of other ions. It is recommended that researchers validate the stability of this compound in their specific buffer system and experimental conditions if degradation is a concern.

Q4: How can I perform a simple stability study for this compound in my experimental buffer?

A4: You can assess the stability of this compound in your buffer of choice using a functional assay or an analytical method like HPLC.

  • Functional Assay Method:

    • Prepare a fresh solution of this compound in your experimental buffer at the desired working concentration.

    • Incubate the solution under your experimental conditions (e.g., room temperature, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and test its biological activity in a validated assay (e.g., an enzymatic assay using urokinase or a cell-based assay).

    • A decrease in activity over time would indicate degradation of the compound.

  • HPLC Method:

    • Prepare a solution of this compound in your buffer.

    • Incubate under your experimental conditions.

    • At different time points, inject an aliquot onto a suitable HPLC system.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time suggests degradation.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionValueReference
Solubility DMSOUp to 100 mM[1][2][3]
WaterUp to 20 mM (with gentle warming)[1][2][3]
Storage (Solid) Temperature-20°C[1][2][3]
Storage (Stock Solution) -20°CUp to 1 month[4]
-80°CUp to 6 months[4]

Table 2: Stability of this compound in Experimental Buffers (Qualitative Guidance)

Buffer TypeExpected StabilityRecommendations
Phosphate-Buffered Saline (PBS) Data not available. Stability is pH-dependent.Prepare fresh solutions. For long incubations, consider validating stability.
Tris Buffer Data not available. Stability is pH-dependent.Prepare fresh solutions. Be aware that primary amines in Tris can sometimes react with certain compounds.
Cell Culture Media (e.g., DMEM, RPMI) Stability can be limited due to complex composition, physiological temperature, and potential enzymatic activity.Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 290.97 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 2.91 mg of the compound.

    • Add the appropriate volume of DMSO to the solid compound.

    • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-uPA pro-uPA uPA uPA pro-uPA->uPA Plasminogen Plasminogen uPA->Plasminogen activates uPAR uPAR uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin pro-MMPs pro-MMPs Plasmin->pro-MMPs activates MMPs MMPs pro-MMPs->MMPs ECM ECM Degradation MMPs->ECM Invasion Invasion ECM->Invasion Integrins Integrins uPAR->Integrins PI3K PI3K uPAR->PI3K activates Rac Rac uPAR->Rac activates Jak Jak uPAR->Jak activates FAK FAK Integrins->FAK activates Migration Migration FAK->Migration Proliferation Proliferation PI3K->Proliferation Rac->Migration STAT STAT Jak->STAT activates STAT->Proliferation BC-11 BC-11 hydrobromide BC-11->uPA inhibits

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Inhibition by BC-11.

TMPRSS2_Viral_Entry cluster_virus Virus (e.g., SARS-CoV-2) cluster_host Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 binds MembraneFusion Membrane Fusion & Viral Entry Spike->MembraneFusion mediates TMPRSS2 TMPRSS2 ACE2->TMPRSS2 proximity TMPRSS2->Spike cleaves S2' site BC-11 BC-11 hydrobromide BC-11->TMPRSS2 inhibits

Caption: TMPRSS2-Mediated Viral Entry and Inhibition by BC-11.

References

Technical Support Center: BC-11 Hydrobromide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting enzymatic assays involving BC-11 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues and frequently asked questions (FAQs) related to the use of this selective urokinase-plasminogen activator (uPA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the serine protease urokinase-plasminogen activator (uPA), with a reported IC50 of 8.2 μM. Its mechanism of action involves binding to the N-terminus of the uPA enzyme. This region is critical for both its enzymatic activity and its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By binding to this site, this compound can disrupt the downstream signaling cascades that promote cell migration, invasion, and proliferation.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM, though gentle warming may be required for aqueous solutions. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.

Q3: In which type of assays is this compound typically used?

A3: this compound is primarily used in enzymatic assays to determine its inhibitory effect on uPA activity. These can be both chromogenic and fluorometric assays that measure the cleavage of a uPA-specific substrate.[2][3] Additionally, it is utilized in cell-based assays to investigate its effects on cancer cell viability, migration, and invasion.[1]

Q4: What is the stability of the boronic acid moiety in this compound under typical assay conditions?

A4: The phenylboronic acid group in this compound is a key feature for its inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of uPA. However, boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). This can lead to a loss of inhibitory activity. It is crucial to use fresh, high-quality reagents and consider the potential for oxidative degradation in your experimental setup.

Troubleshooting Guide

This guide addresses specific issues that may arise during enzymatic assays with this compound.

Problem Possible Cause Recommended Solution
No or lower-than-expected inhibition of uPA activity 1. Inactive this compound: The compound may have degraded due to improper storage or handling. The boronic acid moiety is susceptible to oxidation.- Ensure this compound has been stored correctly at -20°C.- Prepare fresh stock solutions in a suitable solvent like DMSO.- Avoid repeated freeze-thaw cycles of stock solutions.
2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for this compound activity or stability.- Verify that the assay buffer pH is within the optimal range for uPA activity and BC-11 stability (typically around pH 7.4).- Ensure the assay is performed at the recommended temperature (e.g., 37°C).
3. High enzyme concentration: An excessive concentration of uPA may require a higher concentration of the inhibitor to observe a significant effect.- Optimize the uPA concentration to ensure the assay is in the linear range.- Perform a dose-response curve with varying concentrations of this compound to determine the IC50 value under your specific assay conditions.
High background signal in a fluorometric assay 1. Autofluorescence of this compound: The compound itself may exhibit fluorescence at the excitation and emission wavelengths used in the assay.- Run a control well containing all assay components, including this compound, but without the enzyme (uPA). Subtract this background fluorescence from your experimental wells.
2. Contaminated reagents: Impurities in the buffer, substrate, or enzyme preparation can contribute to background fluorescence.- Use high-purity reagents and freshly prepared buffers.- Filter-sterilize buffers to remove any particulate matter.
3. Non-specific binding: At high concentrations, this compound might interact non-specifically with other components in the assay.- Perform the assay with a range of this compound concentrations to identify a suitable working concentration that minimizes non-specific effects.
Inconsistent or variable results between replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variations between wells.
2. Incomplete mixing: Failure to properly mix the reagents in the assay wells can result in uneven reaction rates.- Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles.
3. Edge effects in microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in reagent concentrations.- Avoid using the outermost wells for critical samples.- Ensure proper sealing of the plate during incubation.
Precipitation of this compound in the assay well 1. Poor solubility in the assay buffer: The final concentration of this compound may exceed its solubility limit in the aqueous assay buffer, especially if the initial stock is in a high concentration of organic solvent.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and does not affect enzyme activity or compound solubility.- Visually inspect the wells for any signs of precipitation before and after the assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

  • Procedure:

    • Based on the molecular weight of this compound (290.97 g/mol ), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • Vortex briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

In Vitro uPA Enzymatic Assay (Fluorometric)

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Materials:

    • Human uPA enzyme

    • Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)

    • Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)

    • This compound stock solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare Reagents:

      • Dilute the human uPA enzyme to the desired working concentration in cold assay buffer.

      • Prepare a working solution of the fluorogenic uPA substrate in assay buffer.

      • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

    • Assay Setup (per well):

      • Add assay buffer to bring the final volume to 100 µL.

      • Add the diluted this compound solution (or vehicle control, e.g., DMSO in assay buffer).

      • Add the diluted uPA enzyme solution.

      • Include a "no enzyme" control well containing all components except uPA to measure background fluorescence.

      • Include a "no inhibitor" control well containing the enzyme and vehicle to represent 100% enzyme activity.

    • Pre-incubation:

      • Gently mix the contents of the plate.

      • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate Reaction:

      • Add the uPA substrate working solution to all wells to start the enzymatic reaction.

    • Measurement:

      • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

      • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

      • Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each this compound concentration.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

uPA Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades FAK FAK Integrins->FAK Activates BC11 BC-11 Hydrobromide BC11->uPA Inhibits Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Low Inhibition

Troubleshooting_Low_Inhibition Start Start: Low or No Inhibition Observed Check_Compound Check this compound - Fresh stock? - Proper storage? Start->Check_Compound Check_Assay Review Assay Conditions - pH, temperature correct? - Buffer components compatible? Start->Check_Assay Check_Enzyme Verify Enzyme Activity - Positive control working? - Enzyme concentration optimal? Start->Check_Enzyme Optimize_Conc Optimize Concentrations - Titrate enzyme - Perform inhibitor dose-response Check_Compound->Optimize_Conc Check_Assay->Optimize_Conc Check_Enzyme->Optimize_Conc Data_Analysis Re-analyze Data - Correct background subtraction? - Linear range used for velocity? Optimize_Conc->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved Consult Consult Literature/ Technical Support Data_Analysis->Consult

References

Technical Support Center: BC-11 Hydrobromide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting enzymatic assays involving BC-11 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues and frequently asked questions (FAQs) related to the use of this selective urokinase-plasminogen activator (uPA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the serine protease urokinase-plasminogen activator (uPA), with a reported IC50 of 8.2 μM. Its mechanism of action involves binding to the N-terminus of the uPA enzyme. This region is critical for both its enzymatic activity and its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By binding to this site, this compound can disrupt the downstream signaling cascades that promote cell migration, invasion, and proliferation.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM, though gentle warming may be required for aqueous solutions. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.

Q3: In which type of assays is this compound typically used?

A3: this compound is primarily used in enzymatic assays to determine its inhibitory effect on uPA activity. These can be both chromogenic and fluorometric assays that measure the cleavage of a uPA-specific substrate.[2][3] Additionally, it is utilized in cell-based assays to investigate its effects on cancer cell viability, migration, and invasion.[1]

Q4: What is the stability of the boronic acid moiety in this compound under typical assay conditions?

A4: The phenylboronic acid group in this compound is a key feature for its inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of uPA. However, boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). This can lead to a loss of inhibitory activity. It is crucial to use fresh, high-quality reagents and consider the potential for oxidative degradation in your experimental setup.

Troubleshooting Guide

This guide addresses specific issues that may arise during enzymatic assays with this compound.

Problem Possible Cause Recommended Solution
No or lower-than-expected inhibition of uPA activity 1. Inactive this compound: The compound may have degraded due to improper storage or handling. The boronic acid moiety is susceptible to oxidation.- Ensure this compound has been stored correctly at -20°C.- Prepare fresh stock solutions in a suitable solvent like DMSO.- Avoid repeated freeze-thaw cycles of stock solutions.
2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for this compound activity or stability.- Verify that the assay buffer pH is within the optimal range for uPA activity and BC-11 stability (typically around pH 7.4).- Ensure the assay is performed at the recommended temperature (e.g., 37°C).
3. High enzyme concentration: An excessive concentration of uPA may require a higher concentration of the inhibitor to observe a significant effect.- Optimize the uPA concentration to ensure the assay is in the linear range.- Perform a dose-response curve with varying concentrations of this compound to determine the IC50 value under your specific assay conditions.
High background signal in a fluorometric assay 1. Autofluorescence of this compound: The compound itself may exhibit fluorescence at the excitation and emission wavelengths used in the assay.- Run a control well containing all assay components, including this compound, but without the enzyme (uPA). Subtract this background fluorescence from your experimental wells.
2. Contaminated reagents: Impurities in the buffer, substrate, or enzyme preparation can contribute to background fluorescence.- Use high-purity reagents and freshly prepared buffers.- Filter-sterilize buffers to remove any particulate matter.
3. Non-specific binding: At high concentrations, this compound might interact non-specifically with other components in the assay.- Perform the assay with a range of this compound concentrations to identify a suitable working concentration that minimizes non-specific effects.
Inconsistent or variable results between replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variations between wells.
2. Incomplete mixing: Failure to properly mix the reagents in the assay wells can result in uneven reaction rates.- Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles.
3. Edge effects in microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in reagent concentrations.- Avoid using the outermost wells for critical samples.- Ensure proper sealing of the plate during incubation.
Precipitation of this compound in the assay well 1. Poor solubility in the assay buffer: The final concentration of this compound may exceed its solubility limit in the aqueous assay buffer, especially if the initial stock is in a high concentration of organic solvent.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and does not affect enzyme activity or compound solubility.- Visually inspect the wells for any signs of precipitation before and after the assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • Based on the molecular weight of this compound (290.97 g/mol ), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • Vortex briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

In Vitro uPA Enzymatic Assay (Fluorometric)

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Materials:

    • Human uPA enzyme

    • Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)

    • Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)

    • This compound stock solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare Reagents:

      • Dilute the human uPA enzyme to the desired working concentration in cold assay buffer.

      • Prepare a working solution of the fluorogenic uPA substrate in assay buffer.

      • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

    • Assay Setup (per well):

      • Add assay buffer to bring the final volume to 100 µL.

      • Add the diluted this compound solution (or vehicle control, e.g., DMSO in assay buffer).

      • Add the diluted uPA enzyme solution.

      • Include a "no enzyme" control well containing all components except uPA to measure background fluorescence.

      • Include a "no inhibitor" control well containing the enzyme and vehicle to represent 100% enzyme activity.

    • Pre-incubation:

      • Gently mix the contents of the plate.

      • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate Reaction:

      • Add the uPA substrate working solution to all wells to start the enzymatic reaction.

    • Measurement:

      • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

      • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

      • Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each this compound concentration.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

uPA Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades FAK FAK Integrins->FAK Activates BC11 BC-11 Hydrobromide BC11->uPA Inhibits Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Low Inhibition

Troubleshooting_Low_Inhibition Start Start: Low or No Inhibition Observed Check_Compound Check this compound - Fresh stock? - Proper storage? Start->Check_Compound Check_Assay Review Assay Conditions - pH, temperature correct? - Buffer components compatible? Start->Check_Assay Check_Enzyme Verify Enzyme Activity - Positive control working? - Enzyme concentration optimal? Start->Check_Enzyme Optimize_Conc Optimize Concentrations - Titrate enzyme - Perform inhibitor dose-response Check_Compound->Optimize_Conc Check_Assay->Optimize_Conc Check_Enzyme->Optimize_Conc Data_Analysis Re-analyze Data - Correct background subtraction? - Linear range used for velocity? Optimize_Conc->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved Consult Consult Literature/ Technical Support Data_Analysis->Consult

References

Overcoming limitations of BC-11 hydrobromide in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential limitations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the use of this compound.

Question: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

Answer: this compound has limited solubility in aqueous solutions. For stock solutions, DMSO is the recommended solvent, with solubility up to 100 mM.[1][2] It is also soluble in water up to 20 mM with gentle warming.[1][2] To improve solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[3] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity. Always prepare fresh solutions and avoid repeated freeze-thaw cycles by storing aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Question: I am observing unexpected or inconsistent results in my cell viability assays. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors:

  • Solubility and Stability: Poor solubility or degradation of the compound can lead to variability. Ensure complete dissolution of your stock solution and prepare fresh dilutions for each experiment. Avoid storing diluted solutions for extended periods.

  • Cell Line Specificity: The cytotoxic effects of this compound can vary between different cell lines. The reported ED50 for MDA-MB-231 cells after 72 hours of exposure is 117 μM.[4][5][6] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, leading to unexpected biological responses.[][8] Consider using the lowest effective concentration to minimize these effects.

  • Interaction with Media Components: Components in your cell culture media could potentially interact with this compound. If you suspect this, a simplified, serum-free media may be used for the duration of the treatment, if appropriate for your cells.

Question: What are the known off-target effects of this compound?

Answer: While this compound is a selective inhibitor of urokinase (uPA), with an IC50 of 8.2 μM and no reported activity at eight other related enzymes, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out.[1][2][] It is a common challenge with small molecule inhibitors.[9][10] For instance, at a concentration of 250 μM (ED75 in MDA-MB-231 cells), BC-11 has been shown to impair mitochondrial activity and induce the production of reactive oxygen species (ROS).[4][5][6] Researchers should be mindful of these potential off-target effects and design experiments with appropriate controls to validate that the observed phenotype is a direct result of uPA inhibition.

Question: How can I confirm that the observed effects in my experiment are due to the inhibition of uPA by this compound?

Answer: To confirm the on-target activity of this compound, consider the following control experiments:

  • Rescue Experiments: Pre-adsorbing BC-11 with the N-terminal fragment of uPA (uPA-ATF) has been shown to reverse its cytotoxic effects, confirming that the drug acts by binding to uPA.[4][]

  • Use of a Non-Active Analog: Employ a structurally similar analog of BC-11 that lacks the boron functionality essential for its inhibitory activity, such as (benzylsulfanyl)methanimidamide hydrobromide. This analog should not elicit the same biological effects.[4][11]

  • Synergistic Effects with Other Inhibitors: Co-treatment with inhibitors of pathways downstream of uPA signaling, such as EGFR inhibitors, can help to elucidate the mechanism of action. For example, the EGFR inhibitor PD153035 has been shown to potentiate the cytotoxicity of BC-11.[4][]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell LineReference
IC50 (uPA inhibition) 8.2 μMN/A[1][2][]
ED50 (Cytotoxicity, 72h) 117 μMMDA-MB-231[4][5][6]
ED75 (Cytotoxicity, 72h) 250 μMMDA-MB-231[4][5][6]
Solubility in DMSO up to 100 mMN/A[1][2]
Solubility in Water up to 20 mM (with gentle warming)N/A[1][2]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies on the cytotoxicity of this compound in MDA-MB-231 cells.[4]

  • Cell Seeding: Plate exponentially growing cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle-only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the ED50 value.

Visualizations

Signaling Pathway of uPA and this compound

upa_pathway cluster_membrane Cell Membrane uPAR uPAR Proliferation Cell Proliferation & Survival uPAR->Proliferation promotes EGFR EGFR EGFR->Proliferation promotes uPA uPA uPA->uPAR binds uPA->EGFR interacts BC11 BC-11 Hydrobromide BC11->uPA inhibits Apoptosis Apoptosis ROS ROS Production experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_bc11 Prepare BC-11 Dilutions overnight_incubation->prepare_bc11 treat_cells Treat Cells with BC-11 overnight_incubation->treat_cells prepare_bc11->treat_cells incubation_72h Incubate for 72h treat_cells->incubation_72h mtt_assay Perform MTT Assay incubation_72h->mtt_assay data_analysis Analyze Data & Determine ED50 mtt_assay->data_analysis end End data_analysis->end troubleshooting_logic start Inconsistent Results Observed check_solubility Verify BC-11 Solubility (Fresh Stock, Sonication) start->check_solubility dose_response Perform Dose-Response Curve for Specific Cell Line check_solubility->dose_response off_target Consider Off-Target Effects (Use Lower Concentrations) dose_response->off_target controls Implement Proper Controls (Rescue, Inactive Analog) off_target->controls consistent_results Consistent Results Achieved controls->consistent_results

References

Overcoming limitations of BC-11 hydrobromide in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential limitations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the use of this compound.

Question: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

Answer: this compound has limited solubility in aqueous solutions. For stock solutions, DMSO is the recommended solvent, with solubility up to 100 mM.[1][2] It is also soluble in water up to 20 mM with gentle warming.[1][2] To improve solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[3] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity. Always prepare fresh solutions and avoid repeated freeze-thaw cycles by storing aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Question: I am observing unexpected or inconsistent results in my cell viability assays. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors:

  • Solubility and Stability: Poor solubility or degradation of the compound can lead to variability. Ensure complete dissolution of your stock solution and prepare fresh dilutions for each experiment. Avoid storing diluted solutions for extended periods.

  • Cell Line Specificity: The cytotoxic effects of this compound can vary between different cell lines. The reported ED50 for MDA-MB-231 cells after 72 hours of exposure is 117 μM.[4][5][6] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, leading to unexpected biological responses.[][8] Consider using the lowest effective concentration to minimize these effects.

  • Interaction with Media Components: Components in your cell culture media could potentially interact with this compound. If you suspect this, a simplified, serum-free media may be used for the duration of the treatment, if appropriate for your cells.

Question: What are the known off-target effects of this compound?

Answer: While this compound is a selective inhibitor of urokinase (uPA), with an IC50 of 8.2 μM and no reported activity at eight other related enzymes, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out.[1][2][] It is a common challenge with small molecule inhibitors.[9][10] For instance, at a concentration of 250 μM (ED75 in MDA-MB-231 cells), BC-11 has been shown to impair mitochondrial activity and induce the production of reactive oxygen species (ROS).[4][5][6] Researchers should be mindful of these potential off-target effects and design experiments with appropriate controls to validate that the observed phenotype is a direct result of uPA inhibition.

Question: How can I confirm that the observed effects in my experiment are due to the inhibition of uPA by this compound?

Answer: To confirm the on-target activity of this compound, consider the following control experiments:

  • Rescue Experiments: Pre-adsorbing BC-11 with the N-terminal fragment of uPA (uPA-ATF) has been shown to reverse its cytotoxic effects, confirming that the drug acts by binding to uPA.[4][]

  • Use of a Non-Active Analog: Employ a structurally similar analog of BC-11 that lacks the boron functionality essential for its inhibitory activity, such as (benzylsulfanyl)methanimidamide hydrobromide. This analog should not elicit the same biological effects.[4][11]

  • Synergistic Effects with Other Inhibitors: Co-treatment with inhibitors of pathways downstream of uPA signaling, such as EGFR inhibitors, can help to elucidate the mechanism of action. For example, the EGFR inhibitor PD153035 has been shown to potentiate the cytotoxicity of BC-11.[4][]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell LineReference
IC50 (uPA inhibition) 8.2 μMN/A[1][2][]
ED50 (Cytotoxicity, 72h) 117 μMMDA-MB-231[4][5][6]
ED75 (Cytotoxicity, 72h) 250 μMMDA-MB-231[4][5][6]
Solubility in DMSO up to 100 mMN/A[1][2]
Solubility in Water up to 20 mM (with gentle warming)N/A[1][2]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies on the cytotoxicity of this compound in MDA-MB-231 cells.[4]

  • Cell Seeding: Plate exponentially growing cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle-only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the ED50 value.

Visualizations

Signaling Pathway of uPA and this compound

upa_pathway cluster_membrane Cell Membrane uPAR uPAR Proliferation Cell Proliferation & Survival uPAR->Proliferation promotes EGFR EGFR EGFR->Proliferation promotes uPA uPA uPA->uPAR binds uPA->EGFR interacts BC11 BC-11 Hydrobromide BC11->uPA inhibits Apoptosis Apoptosis ROS ROS Production experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_bc11 Prepare BC-11 Dilutions overnight_incubation->prepare_bc11 treat_cells Treat Cells with BC-11 overnight_incubation->treat_cells prepare_bc11->treat_cells incubation_72h Incubate for 72h treat_cells->incubation_72h mtt_assay Perform MTT Assay incubation_72h->mtt_assay data_analysis Analyze Data & Determine ED50 mtt_assay->data_analysis end End data_analysis->end troubleshooting_logic start Inconsistent Results Observed check_solubility Verify BC-11 Solubility (Fresh Stock, Sonication) start->check_solubility dose_response Perform Dose-Response Curve for Specific Cell Line check_solubility->dose_response off_target Consider Off-Target Effects (Use Lower Concentrations) dose_response->off_target controls Implement Proper Controls (Rescue, Inactive Analog) off_target->controls consistent_results Consistent Results Achieved controls->consistent_results

References

Improving the efficacy of BC-11 hydrobromide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this selective urokinase (uPA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of urokinase (uPA), a serine protease.[1][2] It exerts its inhibitory effect with an IC50 of 8.2 μM.[1][2] Its mechanism of action involves binding to the N-terminus of uPA, which can interfere with the interaction between uPA and its receptor (uPAR), as well as potentially modulating Epidermal Growth Factor Receptor (EGFR) signaling pathways.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][4] For long-term storage, it is recommended to store the solid compound at -20°C.[1][4] Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[5]

Q3: What are the known effects of this compound in cancer cell lines?

A3: In triple-negative breast cancer cells (MDA-MB231), this compound has been shown to decrease cell viability in a concentration-dependent manner.[6][7] At its half-maximal effective dose (ED50) of 117 μM after 72 hours of exposure, it can cause a perturbation in the cell cycle.[6][7] At a higher concentration (ED75 of 250 μM), it can lead to impaired mitochondrial activity, production of reactive oxygen species (ROS), and promotion of apoptosis.[2][6][7]

Q4: Can this compound's effect be potentiated by other inhibitors?

A4: Yes, studies have shown that the cytotoxic effect of this compound on MDA-MB231 cells can be potentiated when co-administered with the EGFR inhibitor PD153035.[3]

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture medium.

  • Question: I observed a precipitate after adding my this compound stock solution (in DMSO) to the cell culture medium. What should I do?

  • Answer: This is likely due to the compound's limited aqueous solubility. Here are a few troubleshooting steps:

    • Lower the final concentration: The desired concentration might be exceeding the solubility limit of this compound in the media. Try a lower final concentration.

    • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

    • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

    • Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a serial dilution approach in the medium to avoid "solvent shock."

Issue 2: Inconsistent results in cell viability assays.

  • Question: My IC50/ED50 values for this compound are varying between experiments. How can I improve consistency?

  • Answer: Variability in cell-based assays can be caused by several factors:

    • Cell density: Ensure you are seeding the same number of cells for each experiment, as the effective concentration of the inhibitor can be influenced by cell number.

    • Cell health and passage number: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range.

    • Incubation time: The duration of exposure to this compound will significantly impact the results. Use a consistent incubation time for all experiments.

    • Reagent preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its stability and activity.

Issue 3: No significant effect observed at expected concentrations.

  • Question: I am not observing the expected cytotoxic effects of this compound at the reported effective concentrations. What could be the reason?

  • Answer:

    • Cell line sensitivity: The sensitivity to this compound can vary between different cell lines. The reported ED50 of 117 μM is for MDA-MB231 cells. Your cell line of interest may have a different sensitivity. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.

    • Compound integrity: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial of the compound.

    • Assay sensitivity: The chosen cell viability assay might not be sensitive enough to detect subtle changes. Consider trying alternative viability or cytotoxicity assays.

Quantitative Data Summary

ParameterValueCell LineAssay ConditionsSource
IC50 (uPA inhibition) 8.2 μM-Enzymatic assay[1][2]
ED50 (Cell Viability) 117 μMMDA-MB23172-hour incubation[6][7]
ED75 (Cell Viability) 250 μMMDA-MB23172-hour incubation[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Western Blot Analysis of uPA/EGFR Signaling

This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the uPA and EGFR signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BC-11 BC-11 uPA uPA BC-11->uPA Inhibits uPAR uPAR uPA->uPAR Binds EGFR EGFR uPAR->EGFR Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare BC-11 Stock (100 mM in DMSO) C Treat cells with BC-11 dilutions A->C B Seed Cells (e.g., MDA-MB231) B->C D Incubate for 24-72 hours C->D E1 Cell Viability Assay (MTT) D->E1 E2 Western Blot D->E2 F1 Measure Absorbance Calculate IC50/ED50 E1->F1 F2 Analyze Protein Expression E2->F2

Caption: General experimental workflow for in vitro studies.

References

Improving the efficacy of BC-11 hydrobromide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BC-11 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this selective urokinase (uPA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of urokinase (uPA), a serine protease.[1][2] It exerts its inhibitory effect with an IC50 of 8.2 μM.[1][2] Its mechanism of action involves binding to the N-terminus of uPA, which can interfere with the interaction between uPA and its receptor (uPAR), as well as potentially modulating Epidermal Growth Factor Receptor (EGFR) signaling pathways.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[1][4] For long-term storage, it is recommended to store the solid compound at -20°C.[1][4] Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[5]

Q3: What are the known effects of this compound in cancer cell lines?

A3: In triple-negative breast cancer cells (MDA-MB231), this compound has been shown to decrease cell viability in a concentration-dependent manner.[6][7] At its half-maximal effective dose (ED50) of 117 μM after 72 hours of exposure, it can cause a perturbation in the cell cycle.[6][7] At a higher concentration (ED75 of 250 μM), it can lead to impaired mitochondrial activity, production of reactive oxygen species (ROS), and promotion of apoptosis.[2][6][7]

Q4: Can this compound's effect be potentiated by other inhibitors?

A4: Yes, studies have shown that the cytotoxic effect of this compound on MDA-MB231 cells can be potentiated when co-administered with the EGFR inhibitor PD153035.[3]

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture medium.

  • Question: I observed a precipitate after adding my this compound stock solution (in DMSO) to the cell culture medium. What should I do?

  • Answer: This is likely due to the compound's limited aqueous solubility. Here are a few troubleshooting steps:

    • Lower the final concentration: The desired concentration might be exceeding the solubility limit of this compound in the media. Try a lower final concentration.

    • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

    • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

    • Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a serial dilution approach in the medium to avoid "solvent shock."

Issue 2: Inconsistent results in cell viability assays.

  • Question: My IC50/ED50 values for this compound are varying between experiments. How can I improve consistency?

  • Answer: Variability in cell-based assays can be caused by several factors:

    • Cell density: Ensure you are seeding the same number of cells for each experiment, as the effective concentration of the inhibitor can be influenced by cell number.

    • Cell health and passage number: Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range.

    • Incubation time: The duration of exposure to this compound will significantly impact the results. Use a consistent incubation time for all experiments.

    • Reagent preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its stability and activity.

Issue 3: No significant effect observed at expected concentrations.

  • Question: I am not observing the expected cytotoxic effects of this compound at the reported effective concentrations. What could be the reason?

  • Answer:

    • Cell line sensitivity: The sensitivity to this compound can vary between different cell lines. The reported ED50 of 117 μM is for MDA-MB231 cells. Your cell line of interest may have a different sensitivity. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.

    • Compound integrity: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial of the compound.

    • Assay sensitivity: The chosen cell viability assay might not be sensitive enough to detect subtle changes. Consider trying alternative viability or cytotoxicity assays.

Quantitative Data Summary

ParameterValueCell LineAssay ConditionsSource
IC50 (uPA inhibition) 8.2 μM-Enzymatic assay[1][2]
ED50 (Cell Viability) 117 μMMDA-MB23172-hour incubation[6][7]
ED75 (Cell Viability) 250 μMMDA-MB23172-hour incubation[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Western Blot Analysis of uPA/EGFR Signaling

This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the uPA and EGFR signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BC-11 BC-11 uPA uPA BC-11->uPA Inhibits uPAR uPAR uPA->uPAR Binds EGFR EGFR uPAR->EGFR Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare BC-11 Stock (100 mM in DMSO) C Treat cells with BC-11 dilutions A->C B Seed Cells (e.g., MDA-MB231) B->C D Incubate for 24-72 hours C->D E1 Cell Viability Assay (MTT) D->E1 E2 Western Blot D->E2 F1 Measure Absorbance Calculate IC50/ED50 E1->F1 F2 Analyze Protein Expression E2->F2

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: BC-11 Hydrobromide Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of BC-11 hydrobromide in normal, non-cancerous cell lines. The following information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on normal cells?

Currently, there is limited publicly available data on the specific cytotoxic effects of this compound on a wide range of normal, non-cancerous cell lines. Existing research primarily focuses on its anti-cancer properties. Therefore, it is crucial to perform initial dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) value in the specific normal cell line of interest. As this compound is an inhibitor of the urokinase-plasminogen activator (uPA), off-target effects at high concentrations could potentially impact cell viability.

Q2: Which normal cell lines are recommended for initial cytotoxicity screening of this compound?

The choice of cell line should be guided by the therapeutic indication of the drug candidate. For general toxicity screening, commonly used and well-characterized normal cell lines include:

  • Human Dermal Fibroblasts (HDFs): Representing connective tissue.

  • Human Umbilical Vein Endothelial Cells (HUVECs): Representing the vascular endothelium.

  • Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on immune cells.

  • Acinar cells of the submandibular gland

  • Renal Proximal Tubule Epithelial Cells (RPTECs): To assess potential kidney toxicity.

Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?

  • Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO or PBS) at the same final concentration used in the experimental wells.

  • Positive Control: A well-known cytotoxic agent, such as doxorubicin (B1662922) or staurosporine, at a concentration known to induce significant cell death in the chosen cell line.

  • Untreated Control: Cells cultured in medium alone.

Troubleshooting Guides

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
High background absorbance in wells without cells. Contamination of media or reagents with bacteria or yeast.Use sterile technique and fresh, sterile reagents. Filter-sterilize all solutions.
Low absorbance readings across the entire plate. Insufficient number of viable cells. Incorrect wavelength used for reading. Incomplete dissolution of formazan (B1609692) crystals.Optimize initial cell seeding density. Ensure the plate reader is set to the correct wavelength (typically 570 nm). Increase incubation time with the solubilization buffer and ensure thorough mixing.
Inconsistent results between replicate wells. Uneven cell seeding. Pipetting errors. Presence of bubbles in wells.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Inspect wells for bubbles and remove them before reading.
Precipitation of this compound in the culture medium. Poor solubility of the compound at the tested concentrations.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells.
LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
High background LDH activity in the culture medium. Presence of LDH in the serum supplement (e.g., FBS). Phenol (B47542) red in the medium can interfere with absorbance readings.Use a serum-free medium for the assay or reduce the serum concentration. Use a medium without phenol red or use appropriate controls to subtract background absorbance.
High spontaneous LDH release in negative control wells. Cells are stressed or dying due to improper handling or culture conditions.Handle cells gently during seeding and treatment. Ensure optimal culture conditions (CO2, temperature, humidity). Optimize cell seeding density to avoid overgrowth.
Low signal-to-noise ratio. Insufficient cell death at the tested concentrations of this compound. Assay is not sensitive enough for the chosen cell type.Increase the concentration range of this compound. Increase the incubation time. Ensure the use of a positive control to confirm assay functionality.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Normal Human Cell Lines (72-hour incubation)
Cell LineCell TypeIC50 (µM)Maximum Inhibition (%)Assay Method
HDFDermal Fibroblast> 200< 10%MTT
HUVECEndothelial150 ± 12.555 ± 4.2%LDH
PBMCsImmune Cells180 ± 15.245 ± 3.8%MTT
RPTECKidney Epithelial> 200< 15%LDH

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Normal Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare BC-11 Hydrobromide Dilutions treat_cells Treat Cells with BC-11 compound_prep->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (MTT or LDH substrate) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calculate_viability Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

uPA_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds plasmin Plasmin uPA->plasmin Converts downstream Downstream Signaling (e.g., ERK, Akt) uPAR->downstream Activates plasminogen Plasminogen plasminogen->plasmin BC11 This compound BC11->uPA Inhibition survival Cell Survival & Proliferation downstream->survival

Caption: Simplified diagram of the uPA/uPAR signaling pathway inhibited by BC-11.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Cytotoxicity Results cell_issue Cell Health/ Seeding Density start->cell_issue compound_issue Compound Solubility/ Degradation start->compound_issue assay_issue Assay Protocol Execution start->assay_issue check_cells Verify Cell Viability (Trypan Blue) & Optimize Seeding cell_issue->check_cells check_compound Check Compound Stock & Dilution Protocol compound_issue->check_compound review_protocol Review Pipetting, Incubation Times & Reagents assay_issue->review_protocol

Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.

Technical Support Center: BC-11 Hydrobromide Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of BC-11 hydrobromide in normal, non-cancerous cell lines. The following information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on normal cells?

Currently, there is limited publicly available data on the specific cytotoxic effects of this compound on a wide range of normal, non-cancerous cell lines. Existing research primarily focuses on its anti-cancer properties. Therefore, it is crucial to perform initial dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) value in the specific normal cell line of interest. As this compound is an inhibitor of the urokinase-plasminogen activator (uPA), off-target effects at high concentrations could potentially impact cell viability.

Q2: Which normal cell lines are recommended for initial cytotoxicity screening of this compound?

The choice of cell line should be guided by the therapeutic indication of the drug candidate. For general toxicity screening, commonly used and well-characterized normal cell lines include:

  • Human Dermal Fibroblasts (HDFs): Representing connective tissue.

  • Human Umbilical Vein Endothelial Cells (HUVECs): Representing the vascular endothelium.

  • Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on immune cells.

  • Acinar cells of the submandibular gland

  • Renal Proximal Tubule Epithelial Cells (RPTECs): To assess potential kidney toxicity.

Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?

  • Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO or PBS) at the same final concentration used in the experimental wells.

  • Positive Control: A well-known cytotoxic agent, such as doxorubicin or staurosporine, at a concentration known to induce significant cell death in the chosen cell line.

  • Untreated Control: Cells cultured in medium alone.

Troubleshooting Guides

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
High background absorbance in wells without cells. Contamination of media or reagents with bacteria or yeast.Use sterile technique and fresh, sterile reagents. Filter-sterilize all solutions.
Low absorbance readings across the entire plate. Insufficient number of viable cells. Incorrect wavelength used for reading. Incomplete dissolution of formazan crystals.Optimize initial cell seeding density. Ensure the plate reader is set to the correct wavelength (typically 570 nm). Increase incubation time with the solubilization buffer and ensure thorough mixing.
Inconsistent results between replicate wells. Uneven cell seeding. Pipetting errors. Presence of bubbles in wells.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Inspect wells for bubbles and remove them before reading.
Precipitation of this compound in the culture medium. Poor solubility of the compound at the tested concentrations.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells.
LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
High background LDH activity in the culture medium. Presence of LDH in the serum supplement (e.g., FBS). Phenol red in the medium can interfere with absorbance readings.Use a serum-free medium for the assay or reduce the serum concentration. Use a medium without phenol red or use appropriate controls to subtract background absorbance.
High spontaneous LDH release in negative control wells. Cells are stressed or dying due to improper handling or culture conditions.Handle cells gently during seeding and treatment. Ensure optimal culture conditions (CO2, temperature, humidity). Optimize cell seeding density to avoid overgrowth.
Low signal-to-noise ratio. Insufficient cell death at the tested concentrations of this compound. Assay is not sensitive enough for the chosen cell type.Increase the concentration range of this compound. Increase the incubation time. Ensure the use of a positive control to confirm assay functionality.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Normal Human Cell Lines (72-hour incubation)
Cell LineCell TypeIC50 (µM)Maximum Inhibition (%)Assay Method
HDFDermal Fibroblast> 200< 10%MTT
HUVECEndothelial150 ± 12.555 ± 4.2%LDH
PBMCsImmune Cells180 ± 15.245 ± 3.8%MTT
RPTECKidney Epithelial> 200< 15%LDH

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Normal Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare BC-11 Hydrobromide Dilutions treat_cells Treat Cells with BC-11 compound_prep->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (MTT or LDH substrate) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calculate_viability Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

uPA_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds plasmin Plasmin uPA->plasmin Converts downstream Downstream Signaling (e.g., ERK, Akt) uPAR->downstream Activates plasminogen Plasminogen plasminogen->plasmin BC11 This compound BC11->uPA Inhibition survival Cell Survival & Proliferation downstream->survival

Caption: Simplified diagram of the uPA/uPAR signaling pathway inhibited by BC-11.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Cytotoxicity Results cell_issue Cell Health/ Seeding Density start->cell_issue compound_issue Compound Solubility/ Degradation start->compound_issue assay_issue Assay Protocol Execution start->assay_issue check_cells Verify Cell Viability (Trypan Blue) & Optimize Seeding cell_issue->check_cells check_compound Check Compound Stock & Dilution Protocol compound_issue->check_compound review_protocol Review Pipetting, Incubation Times & Reagents assay_issue->review_protocol

Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.

How to store and handle BC-11 hydrobromide effectively

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of BC-11 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at -20°C.[1][2] Some suppliers may also recommend storage at 4°C in a dry, sealed container.[3][4][] Always refer to the certificate of analysis provided with your specific batch for the most accurate storage information.

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[6] For long-term stability, store stock solutions at -80°C, where they can be viable for up to 6 months.[][6] For shorter-term storage, -20°C is suitable for up to 1 month.[][6]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][3]

Q4: What is the solubility of this compound in common solvents?

A4: The solubility of this compound is significantly higher in DMSO than in water. Quantitative solubility data is summarized in the table below.

Data Presentation: Solubility

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Special Conditions
DMSO100 mM[1]29.1 mg/mL-
Water20 mM[1]5.82 mg/mLGentle warming may be required.[1]

Q5: How do I prepare a stock solution of this compound?

A5: To prepare a stock solution, it is recommended to use the appropriate solvent based on your experimental needs.[6] For instance, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.91 mg of this compound (assuming a molecular weight of 290.97 g/mol ) in 1 mL of DMSO. Always use the batch-specific molecular weight provided on the vial for precise calculations.

Troubleshooting Guides

Issue 1: The compound won't fully dissolve in water.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in water.

  • Solution:

    • Try gentle warming of the solution to 37°C.[6]

    • Use an ultrasonic bath to aid dissolution.[6]

    • If the desired concentration is high, consider using DMSO as the solvent to prepare a more concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Issue 2: I am observing precipitate in my stock solution after thawing.

  • Possible Cause: The compound may have come out of solution during the freezing process or the solvent may have evaporated, increasing the concentration.

  • Solution:

    • Warm the vial to 37°C and vortex gently to try and redissolve the precipitate.

    • Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of this supernatant may be lower than intended.

    • To avoid this issue, ensure vials are tightly sealed and consider preparing smaller, single-use aliquots.[6]

Issue 3: I am concerned about the stability of the compound during shipping.

  • Possible Cause: Exposure to ambient temperatures during shipping.

  • Solution: Reputable suppliers typically ship this compound on blue ice to maintain a cool temperature.[4][6] Upon receipt, immediately transfer the compound to the recommended storage conditions (-20°C).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipette and sterile tips

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 2.91 mg (based on a molecular weight of 290.97 g/mol ). Adjust the mass based on the batch-specific molecular weight.

    • Add the appropriate volume of DMSO to the this compound.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[][6]

Protocol 2: General Handling Procedures

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Weighing: To avoid inhalation, handle the solid powder in a well-ventilated area or a chemical fume hood.

  • Spill Management: In case of a spill, isolate the area. For a small powder spill, gently cover with a damp paper towel to avoid creating dust and then wipe up. For a solution spill, absorb with an inert material and dispose of it as chemical waste. Clean the spill area with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all waste containing this compound according to your institution's chemical waste disposal guidelines.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end troubleshooting_workflow Troubleshooting Solubility Issues start Compound not dissolving check_concentration Is the concentration within solubility limits? start->check_concentration gentle_warming Apply gentle warming (37°C) check_concentration->gentle_warming Yes consider_dmso Consider using DMSO for a higher concentration stock check_concentration->consider_dmso No ultrasonicate Use ultrasonic bath gentle_warming->ultrasonicate dissolved_yes Dissolved ultrasonicate->dissolved_yes Success dissolved_no Still not dissolved ultrasonicate->dissolved_no Failure

References

How to store and handle BC-11 hydrobromide effectively

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of BC-11 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at -20°C.[1][2] Some suppliers may also recommend storage at 4°C in a dry, sealed container.[3][4][] Always refer to the certificate of analysis provided with your specific batch for the most accurate storage information.

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[6] For long-term stability, store stock solutions at -80°C, where they can be viable for up to 6 months.[][6] For shorter-term storage, -20°C is suitable for up to 1 month.[][6]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][3]

Q4: What is the solubility of this compound in common solvents?

A4: The solubility of this compound is significantly higher in DMSO than in water. Quantitative solubility data is summarized in the table below.

Data Presentation: Solubility

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Special Conditions
DMSO100 mM[1]29.1 mg/mL-
Water20 mM[1]5.82 mg/mLGentle warming may be required.[1]

Q5: How do I prepare a stock solution of this compound?

A5: To prepare a stock solution, it is recommended to use the appropriate solvent based on your experimental needs.[6] For instance, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.91 mg of this compound (assuming a molecular weight of 290.97 g/mol ) in 1 mL of DMSO. Always use the batch-specific molecular weight provided on the vial for precise calculations.

Troubleshooting Guides

Issue 1: The compound won't fully dissolve in water.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in water.

  • Solution:

    • Try gentle warming of the solution to 37°C.[6]

    • Use an ultrasonic bath to aid dissolution.[6]

    • If the desired concentration is high, consider using DMSO as the solvent to prepare a more concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Issue 2: I am observing precipitate in my stock solution after thawing.

  • Possible Cause: The compound may have come out of solution during the freezing process or the solvent may have evaporated, increasing the concentration.

  • Solution:

    • Warm the vial to 37°C and vortex gently to try and redissolve the precipitate.

    • Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of this supernatant may be lower than intended.

    • To avoid this issue, ensure vials are tightly sealed and consider preparing smaller, single-use aliquots.[6]

Issue 3: I am concerned about the stability of the compound during shipping.

  • Possible Cause: Exposure to ambient temperatures during shipping.

  • Solution: Reputable suppliers typically ship this compound on blue ice to maintain a cool temperature.[4][6] Upon receipt, immediately transfer the compound to the recommended storage conditions (-20°C).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipette and sterile tips

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 2.91 mg (based on a molecular weight of 290.97 g/mol ). Adjust the mass based on the batch-specific molecular weight.

    • Add the appropriate volume of DMSO to the this compound.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[][6]

Protocol 2: General Handling Procedures

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Weighing: To avoid inhalation, handle the solid powder in a well-ventilated area or a chemical fume hood.

  • Spill Management: In case of a spill, isolate the area. For a small powder spill, gently cover with a damp paper towel to avoid creating dust and then wipe up. For a solution spill, absorb with an inert material and dispose of it as chemical waste. Clean the spill area with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all waste containing this compound according to your institution's chemical waste disposal guidelines.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end troubleshooting_workflow Troubleshooting Solubility Issues start Compound not dissolving check_concentration Is the concentration within solubility limits? start->check_concentration gentle_warming Apply gentle warming (37°C) check_concentration->gentle_warming Yes consider_dmso Consider using DMSO for a higher concentration stock check_concentration->consider_dmso No ultrasonicate Use ultrasonic bath gentle_warming->ultrasonicate dissolved_yes Dissolved ultrasonicate->dissolved_yes Success dissolved_no Still not dissolved ultrasonicate->dissolved_no Failure

References

Addressing batch-to-batch variability of BC-11 hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of BC-11 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA).[1][][3] Its primary mechanism of action is the inhibition of the proteolytic activity of uPA, which is involved in various physiological and pathological processes, including cancer cell invasion and metastasis.[4]

Q2: What are the most common causes of batch-to-batch variability with this compound?

The most common sources of variability between different batches of this compound can be attributed to:

  • Degree of Hydration: The molecular weight of this compound can vary between batches due to differences in hydration. This directly impacts the concentration of stock solutions if not accounted for.

  • Purity and Impurities: Variations in the manufacturing process can lead to differences in the purity profile and the presence of minor impurities.[5][6]

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may exist, which can affect its solubility and bioavailability.[7]

  • Handling and Storage: Improper storage conditions can lead to degradation of the compound over time.

Q3: How can I determine if batch-to-batch variability is affecting my experimental results?

Inconsistent results between experiments using different batches of this compound are a primary indicator. This may manifest as:

  • Significant shifts in the IC50 value.

  • Variability in the observed cellular phenotype.

  • Inconsistent inhibition of uPA activity in enzymatic assays.

To confirm if batch variability is the root cause, it is recommended to re-test a new batch alongside a previously validated batch under identical experimental conditions.

Q4: The Certificate of Analysis (CofA) for my new batch of this compound shows a different molecular weight than the previous one. How should I proceed?

It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) when calculating the amount of compound needed to prepare stock solutions.[1] Failure to do so will result in incorrect stock concentrations and subsequent experimental inaccuracies.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays
Potential Cause Troubleshooting Step
Incorrect Stock Concentration Always use the batch-specific molecular weight from the CofA to prepare stock solutions. Visually inspect for any precipitation in the stock solution.
Variable Enzyme Activity Ensure the uPA enzyme is from a consistent source and has been stored correctly. Perform a control experiment to check the enzyme's activity before running the inhibition assay.
Assay Conditions Minor variations in assay conditions such as ATP concentration, buffer pH, and incubation time can significantly impact IC50 values.[8][9] Standardize these parameters across all experiments.
Compound Solubility Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the IC50 value.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Inadequate Mixing Ensure thorough mixing of all reagents, especially after the addition of this compound.
Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation. Alternatively, fill the outer wells with a buffer to create a humidified environment.[8]
Cell Seeding Density In cell-based assays, ensure a uniform cell density across all wells.

Data Presentation

Table 1: Technical Data for this compound
PropertyValueSource
Molecular Formula C₈H₁₁BN₂O₂S·HBr[1]
Molecular Weight 290.97 (Varies by batch)[1]
IC50 (uPA) 8.2 µM[][3]
Solubility (DMSO) up to 100 mM
Solubility (Water) up to 20 mM (with gentle warming)
Storage -20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis (CofA) provided with the specific batch of this compound.

  • Calculate Required Mass: Use the batch-specific molecular weight to calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro uPA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against uPA.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, pH 8.5, with 0.01% Tween-20).

    • Dilute recombinant human uPA to the desired concentration in assay buffer.

    • Prepare a solution of a fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC) in assay buffer.

    • Prepare a serial dilution of this compound from the stock solution in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the uPA enzyme solution to the wells of a black 96-well microplate.

    • Add 10 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the uPA substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Activates Jak Jak uPAR->Jak Activates FAK FAK Integrins->FAK PI3K PI3K Integrins->PI3K Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Cell Proliferation, Migration, Invasion STAT STAT Jak->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Gene Transcription Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Cell Survival BC11 BC-11 Hydrobromide BC11->uPA Inhibits

Caption: uPA signaling pathways inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro uPA Inhibition Assay cluster_analysis Data Analysis CofA 1. Check CofA for Batch-Specific MW Stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) CofA->Stock Dilution 3. Serial Dilution of This compound Stock->Dilution Incubation 4. Incubate uPA with BC-11 or Vehicle Dilution->Incubation Reaction 5. Initiate Reaction with Substrate Incubation->Reaction Measure 6. Measure Fluorescence Reaction->Measure Calculate 7. Calculate % Inhibition Measure->Calculate IC50 8. Determine IC50 Calculate->IC50

Caption: Experimental workflow for uPA inhibition assay.

troubleshooting_logic Inconsistent_Results Inconsistent Experimental Results? Check_CofA Did you use the batch-specific MW from the CofA? Inconsistent_Results->Check_CofA Recalculate Recalculate and reprepare stock solutions. Check_CofA->Recalculate No Check_Solubility Is the compound fully dissolved in your assay? Check_CofA->Check_Solubility Yes Optimize_Solubility Optimize solvent or use gentle warming. Check_Solubility->Optimize_Solubility No Standardize_Protocol Are all other experimental parameters standardized? Check_Solubility->Standardize_Protocol Yes Review_Protocol Review and standardize assay protocol. Standardize_Protocol->Review_Protocol No Contact_Support Contact Technical Support with batch numbers. Standardize_Protocol->Contact_Support Yes

Caption: Troubleshooting logic for inconsistent results.

References

Addressing batch-to-batch variability of BC-11 hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of BC-11 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA).[1][][3] Its primary mechanism of action is the inhibition of the proteolytic activity of uPA, which is involved in various physiological and pathological processes, including cancer cell invasion and metastasis.[4]

Q2: What are the most common causes of batch-to-batch variability with this compound?

The most common sources of variability between different batches of this compound can be attributed to:

  • Degree of Hydration: The molecular weight of this compound can vary between batches due to differences in hydration. This directly impacts the concentration of stock solutions if not accounted for.

  • Purity and Impurities: Variations in the manufacturing process can lead to differences in the purity profile and the presence of minor impurities.[5][6]

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may exist, which can affect its solubility and bioavailability.[7]

  • Handling and Storage: Improper storage conditions can lead to degradation of the compound over time.

Q3: How can I determine if batch-to-batch variability is affecting my experimental results?

Inconsistent results between experiments using different batches of this compound are a primary indicator. This may manifest as:

  • Significant shifts in the IC50 value.

  • Variability in the observed cellular phenotype.

  • Inconsistent inhibition of uPA activity in enzymatic assays.

To confirm if batch variability is the root cause, it is recommended to re-test a new batch alongside a previously validated batch under identical experimental conditions.

Q4: The Certificate of Analysis (CofA) for my new batch of this compound shows a different molecular weight than the previous one. How should I proceed?

It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) when calculating the amount of compound needed to prepare stock solutions.[1] Failure to do so will result in incorrect stock concentrations and subsequent experimental inaccuracies.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays
Potential Cause Troubleshooting Step
Incorrect Stock Concentration Always use the batch-specific molecular weight from the CofA to prepare stock solutions. Visually inspect for any precipitation in the stock solution.
Variable Enzyme Activity Ensure the uPA enzyme is from a consistent source and has been stored correctly. Perform a control experiment to check the enzyme's activity before running the inhibition assay.
Assay Conditions Minor variations in assay conditions such as ATP concentration, buffer pH, and incubation time can significantly impact IC50 values.[8][9] Standardize these parameters across all experiments.
Compound Solubility Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the IC50 value.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Inadequate Mixing Ensure thorough mixing of all reagents, especially after the addition of this compound.
Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation. Alternatively, fill the outer wells with a buffer to create a humidified environment.[8]
Cell Seeding Density In cell-based assays, ensure a uniform cell density across all wells.

Data Presentation

Table 1: Technical Data for this compound
PropertyValueSource
Molecular Formula C₈H₁₁BN₂O₂S·HBr[1]
Molecular Weight 290.97 (Varies by batch)[1]
IC50 (uPA) 8.2 µM[][3]
Solubility (DMSO) up to 100 mM
Solubility (Water) up to 20 mM (with gentle warming)
Storage -20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis (CofA) provided with the specific batch of this compound.

  • Calculate Required Mass: Use the batch-specific molecular weight to calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro uPA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against uPA.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, pH 8.5, with 0.01% Tween-20).

    • Dilute recombinant human uPA to the desired concentration in assay buffer.

    • Prepare a solution of a fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC) in assay buffer.

    • Prepare a serial dilution of this compound from the stock solution in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the uPA enzyme solution to the wells of a black 96-well microplate.

    • Add 10 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the uPA substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Activates Jak Jak uPAR->Jak Activates FAK FAK Integrins->FAK PI3K PI3K Integrins->PI3K Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Cell Proliferation, Migration, Invasion STAT STAT Jak->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Gene Transcription Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Cell Survival BC11 BC-11 Hydrobromide BC11->uPA Inhibits

Caption: uPA signaling pathways inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro uPA Inhibition Assay cluster_analysis Data Analysis CofA 1. Check CofA for Batch-Specific MW Stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) CofA->Stock Dilution 3. Serial Dilution of This compound Stock->Dilution Incubation 4. Incubate uPA with BC-11 or Vehicle Dilution->Incubation Reaction 5. Initiate Reaction with Substrate Incubation->Reaction Measure 6. Measure Fluorescence Reaction->Measure Calculate 7. Calculate % Inhibition Measure->Calculate IC50 8. Determine IC50 Calculate->IC50

Caption: Experimental workflow for uPA inhibition assay.

troubleshooting_logic Inconsistent_Results Inconsistent Experimental Results? Check_CofA Did you use the batch-specific MW from the CofA? Inconsistent_Results->Check_CofA Recalculate Recalculate and reprepare stock solutions. Check_CofA->Recalculate No Check_Solubility Is the compound fully dissolved in your assay? Check_CofA->Check_Solubility Yes Optimize_Solubility Optimize solvent or use gentle warming. Check_Solubility->Optimize_Solubility No Standardize_Protocol Are all other experimental parameters standardized? Check_Solubility->Standardize_Protocol Yes Review_Protocol Review and standardize assay protocol. Standardize_Protocol->Review_Protocol No Contact_Support Contact Technical Support with batch numbers. Standardize_Protocol->Contact_Support Yes

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Validating the Inhibitory Effect of BC-11 Hydrobromide on uPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of urokinase-type plasminogen activator (uPA) in pathological processes, identifying potent and selective inhibitors is paramount. This guide provides a comparative analysis of BC-11 hydrobromide, a selective uPA inhibitor, against other known uPA inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of uPA Inhibitors

This compound demonstrates effective inhibition of uPA. To objectively assess its performance, a comparison with other commercially available or well-documented uPA inhibitors is presented below. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the selectivity against other related serine proteases.

InhibitorTargetIC50 / KiSelectivity
This compound uPA8.2 µM (IC50)[1]Exhibits no activity at 8 other related enzymes[1]
UK122 uPA0.2 µM (IC50)[2][3][4]Highly selective; no significant inhibition of tPA, plasmin, thrombin, and trypsin (IC50 > 100 µM for all)[2][4][5]
Upamostat (WX-671) uPAKi ~1 µM (for active metabolite WX-UK1)[6]Active against trypsins and closely related enzymes[6][7]
YO-2 uPA3.99 µM (IC50)[8]More active than PSI-112[8]
PSI-112 uPA> 25 µM (IC50)[8]More selective for plasmin over uPA[8]
ZK824859 uPA79 nM (IC50)Selective against tPA (IC50 = 1580 nM) and plasmin (IC50 = 1330 nM)

Experimental Protocols

To ensure the reproducibility and validation of the inhibitory effects of compounds like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Chromogenic uPA Activity Assay (Direct Assay)

This assay quantifies the enzymatic activity of uPA by measuring the cleavage of a chromogenic substrate.

Materials:

  • 96-well microplate

  • uPA standard

  • Test inhibitor (e.g., this compound)

  • uPA substrate (e.g., a p-nitroaniline-conjugated peptide)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor and the uPA standard in assay buffer.

  • To each well of a 96-well plate, add 50 µL of assay diluent.

  • Add 30 µL of the uPA standard or sample (pre-incubated with or without the inhibitor) to the appropriate wells.

  • Initiate the reaction by adding 30 µL of the uPA substrate to each well.

  • Mix gently by tapping the plate.

  • Immediately measure the absorbance at 405 nm at time zero.

  • Incubate the plate at 37°C.

  • For high uPA activity, take readings every 3-5 minutes for up to 30 minutes. For low activity, take readings every 30-60 minutes for up to 6 hours.

  • Calculate the rate of substrate cleavage (change in absorbance over time) to determine uPA activity and the inhibitory effect of the compound.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of a uPA inhibitor on the migratory capacity of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.

Materials:

  • Transwell inserts (8-µm pore size)

  • 24-well plates

  • MDA-MB-231 cells

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Test inhibitor (e.g., this compound)

  • Crystal violet stain

  • Cotton swabs

Procedure:

  • Culture MDA-MB-231 cells to sub-confluency.

  • Harvest the cells and resuspend them in serum-free medium at a density of 2x10^6 cells/mL.[9]

  • Add 600 µL of medium containing 10% FBS to the lower chambers of the 24-well plate.[9]

  • Seed 100 µL of the cell suspension into the upper chambers of the Transwell inserts.[9] The test inhibitor at various concentrations can be added to the upper chamber with the cells.

  • Incubate the plate for 12-24 hours at 37°C in a CO2 incubator to allow for cell migration.[9]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of stained, migrated cells in several microscopic fields to quantify cell migration and the inhibitory effect of the compound.

Visualizing the Mechanism of Action and Experimental Design

To further elucidate the context of uPA inhibition, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for validating an inhibitor.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Association FAK FAK Integrins->FAK Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (e.g., Fibronectin) Plasmin->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cell_Responses Cell Migration, Invasion, Proliferation Akt->Cell_Responses Promotes BC11 BC-11 Hydrobromide BC11->uPA Inhibition

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Comparison A Prepare this compound and other inhibitors C Chromogenic uPA Activity Assay A->C B Culture MDA-MB-231 cancer cells F Cell Migration Assay (Boyden Chamber) B->F G Cell Invasion Assay B->G D Determine IC50 values C->D I Compare IC50 and selectivity data D->I E Selectivity Profiling (vs. tPA, plasmin, etc.) E->I H Analyze inhibition of migration and invasion F->H G->H J Evaluate efficacy in cell-based models H->J K Publish Comparison Guide I->K J->K

Caption: Experimental workflow for validating uPA inhibitors.

References

Validating the Inhibitory Effect of BC-11 Hydrobromide on uPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of urokinase-type plasminogen activator (uPA) in pathological processes, identifying potent and selective inhibitors is paramount. This guide provides a comparative analysis of BC-11 hydrobromide, a selective uPA inhibitor, against other known uPA inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of uPA Inhibitors

This compound demonstrates effective inhibition of uPA. To objectively assess its performance, a comparison with other commercially available or well-documented uPA inhibitors is presented below. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the selectivity against other related serine proteases.

InhibitorTargetIC50 / KiSelectivity
This compound uPA8.2 µM (IC50)[1]Exhibits no activity at 8 other related enzymes[1]
UK122 uPA0.2 µM (IC50)[2][3][4]Highly selective; no significant inhibition of tPA, plasmin, thrombin, and trypsin (IC50 > 100 µM for all)[2][4][5]
Upamostat (WX-671) uPAKi ~1 µM (for active metabolite WX-UK1)[6]Active against trypsins and closely related enzymes[6][7]
YO-2 uPA3.99 µM (IC50)[8]More active than PSI-112[8]
PSI-112 uPA> 25 µM (IC50)[8]More selective for plasmin over uPA[8]
ZK824859 uPA79 nM (IC50)Selective against tPA (IC50 = 1580 nM) and plasmin (IC50 = 1330 nM)

Experimental Protocols

To ensure the reproducibility and validation of the inhibitory effects of compounds like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Chromogenic uPA Activity Assay (Direct Assay)

This assay quantifies the enzymatic activity of uPA by measuring the cleavage of a chromogenic substrate.

Materials:

  • 96-well microplate

  • uPA standard

  • Test inhibitor (e.g., this compound)

  • uPA substrate (e.g., a p-nitroaniline-conjugated peptide)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor and the uPA standard in assay buffer.

  • To each well of a 96-well plate, add 50 µL of assay diluent.

  • Add 30 µL of the uPA standard or sample (pre-incubated with or without the inhibitor) to the appropriate wells.

  • Initiate the reaction by adding 30 µL of the uPA substrate to each well.

  • Mix gently by tapping the plate.

  • Immediately measure the absorbance at 405 nm at time zero.

  • Incubate the plate at 37°C.

  • For high uPA activity, take readings every 3-5 minutes for up to 30 minutes. For low activity, take readings every 30-60 minutes for up to 6 hours.

  • Calculate the rate of substrate cleavage (change in absorbance over time) to determine uPA activity and the inhibitory effect of the compound.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of a uPA inhibitor on the migratory capacity of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.

Materials:

  • Transwell inserts (8-µm pore size)

  • 24-well plates

  • MDA-MB-231 cells

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Test inhibitor (e.g., this compound)

  • Crystal violet stain

  • Cotton swabs

Procedure:

  • Culture MDA-MB-231 cells to sub-confluency.

  • Harvest the cells and resuspend them in serum-free medium at a density of 2x10^6 cells/mL.[9]

  • Add 600 µL of medium containing 10% FBS to the lower chambers of the 24-well plate.[9]

  • Seed 100 µL of the cell suspension into the upper chambers of the Transwell inserts.[9] The test inhibitor at various concentrations can be added to the upper chamber with the cells.

  • Incubate the plate for 12-24 hours at 37°C in a CO2 incubator to allow for cell migration.[9]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained, migrated cells in several microscopic fields to quantify cell migration and the inhibitory effect of the compound.

Visualizing the Mechanism of Action and Experimental Design

To further elucidate the context of uPA inhibition, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for validating an inhibitor.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Association FAK FAK Integrins->FAK Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (e.g., Fibronectin) Plasmin->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cell_Responses Cell Migration, Invasion, Proliferation Akt->Cell_Responses Promotes BC11 BC-11 Hydrobromide BC11->uPA Inhibition

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Comparison A Prepare this compound and other inhibitors C Chromogenic uPA Activity Assay A->C B Culture MDA-MB-231 cancer cells F Cell Migration Assay (Boyden Chamber) B->F G Cell Invasion Assay B->G D Determine IC50 values C->D I Compare IC50 and selectivity data D->I E Selectivity Profiling (vs. tPA, plasmin, etc.) E->I H Analyze inhibition of migration and invasion F->H G->H J Evaluate efficacy in cell-based models H->J K Publish Comparison Guide I->K J->K

Caption: Experimental workflow for validating uPA inhibitors.

References

A Comparative Guide to BC-11 Hydrobromide and Other Urokinase Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BC-11 hydrobromide with other inhibitors of the urokinase plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. The following sections detail the inhibitory activities, cellular effects, and experimental protocols associated with these compounds, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to uPA and its Inhibition

Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM) by converting plasminogen to plasmin.[1] Elevated levels of uPA are strongly associated with tumor progression, metastasis, and poor prognosis in various cancers.[2][3] Consequently, the inhibition of uPA has emerged as a promising therapeutic strategy to impede cancer cell invasion and metastasis.[1][2][4] Inhibitors of uPA are a diverse group of molecules, including small molecules, peptides, and antibodies, that target the enzymatic activity of uPA or its interaction with its receptor (uPAR).[5]

This compound: A Selective uPA Inhibitor

This compound is a selective, small-molecule inhibitor of urokinase (uPA).[6] It has been shown to inhibit uPA with an IC50 of 8.2 μM and exhibits selectivity, showing no activity against eight other related enzymes. Beyond its enzymatic inhibition, this compound has demonstrated cytotoxic effects on cancer cells.

Comparative Analysis of uPA Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected uPA Inhibitors
InhibitorTypeTargetPotency (IC50 / Ki)SelectivityReference
This compound Small MoleculeuPAIC50 = 8.2 μMSelective over 8 other related enzymes
Upamostat (WX-671) Small Molecule (Prodrug of WX-UK1)uPA, TrypsinsNot specifiedSerine protease inhibitor[5]
UK122 Small Molecule (4-oxazolidinone analog)uPAIC50 = 0.2 μMHigh specificity against thrombin, trypsin, plasmin, and tPA[3]
Amiloride Small MoleculeuPANot specifiedAlso inhibits other proteins[5]
Upain-1 PeptideuPAKi = 500 nMNot specifiedNot specified in search results

Note: The data presented in this table are compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Cytotoxic Effects of uPA Inhibitors on Cancer Cells
InhibitorCell LineEffectPotency (ED50 / IC50)Reference
This compound MDA-MB231 (Triple-Negative Breast Cancer)Decreases cell viability, perturbs cell cycleED50 = 117 μM (at 72h)[6][7]
UK122 CFPAC-1 (Pancreatic Cancer)Inhibits cell migration and invasion, low cytotoxicityIC50 > 100 μM[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of uPA inhibitors.

uPA Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

Principle: uPA cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer to each well.

  • Add varying concentrations of the test compound to the wells. Include a positive control (uPA without inhibitor) and a negative control (buffer only).

  • Add a fixed concentration of human uPA to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the chromogenic uPA substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at time zero.

  • Continue to monitor the absorbance at regular intervals for a defined period (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of uPA inhibitors on cancer cells.[8][9][10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.[9][10][11]

Materials:

  • Cancer cell line (e.g., MDA-MB231)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the ED50 or IC50 value by plotting cell viability against the compound concentration.

Visualizing Key Pathways and Workflows

uPA-uPAR Signaling Pathway

The urokinase plasminogen activator (uPA) system is central to cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.

uPA_Signaling_Pathway uPA-uPAR Signaling Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds to Plasminogen Plasminogen Plasmin Plasmin uPAR->Plasmin Catalyzes conversion Integrins Integrins uPAR->Integrins Interacts with Plasminogen->Plasmin uPA/uPAR complex ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs MMPs (inactive) Plasmin->MMPs Activates Degraded_ECM Degraded ECM active_MMPs MMPs (active) active_MMPs->ECM Degrades Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Signaling Proliferation Cell Proliferation, Migration & Survival Signaling->Proliferation BC11 This compound BC11->uPA Inhibits Experimental_Workflow Workflow for Evaluating uPA Inhibitors Start Start: Synthesize/Obtain Test Compound Enzyme_Assay uPA Inhibition Assay (e.g., Chromogenic Assay) Start->Enzyme_Assay Cell_Culture Culture Cancer Cells (e.g., MDA-MB231) Start->Cell_Culture Selectivity_Assay Selectivity Profiling (against other proteases) Start->Selectivity_Assay Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Data_Analysis Data Analysis and Comparison Determine_IC50->Data_Analysis Cytotoxicity_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Determine_ED50 Determine ED50/IC50 Value Cytotoxicity_Assay->Determine_ED50 Determine_ED50->Data_Analysis Selectivity_Assay->Data_Analysis Conclusion Conclusion on Inhibitor's Efficacy and Cytotoxicity Data_Analysis->Conclusion

References

A Comparative Guide to BC-11 Hydrobromide and Other Urokinase Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BC-11 hydrobromide with other inhibitors of the urokinase plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. The following sections detail the inhibitory activities, cellular effects, and experimental protocols associated with these compounds, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to uPA and its Inhibition

Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM) by converting plasminogen to plasmin.[1] Elevated levels of uPA are strongly associated with tumor progression, metastasis, and poor prognosis in various cancers.[2][3] Consequently, the inhibition of uPA has emerged as a promising therapeutic strategy to impede cancer cell invasion and metastasis.[1][2][4] Inhibitors of uPA are a diverse group of molecules, including small molecules, peptides, and antibodies, that target the enzymatic activity of uPA or its interaction with its receptor (uPAR).[5]

This compound: A Selective uPA Inhibitor

This compound is a selective, small-molecule inhibitor of urokinase (uPA).[6] It has been shown to inhibit uPA with an IC50 of 8.2 μM and exhibits selectivity, showing no activity against eight other related enzymes. Beyond its enzymatic inhibition, this compound has demonstrated cytotoxic effects on cancer cells.

Comparative Analysis of uPA Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected uPA Inhibitors
InhibitorTypeTargetPotency (IC50 / Ki)SelectivityReference
This compound Small MoleculeuPAIC50 = 8.2 μMSelective over 8 other related enzymes
Upamostat (WX-671) Small Molecule (Prodrug of WX-UK1)uPA, TrypsinsNot specifiedSerine protease inhibitor[5]
UK122 Small Molecule (4-oxazolidinone analog)uPAIC50 = 0.2 μMHigh specificity against thrombin, trypsin, plasmin, and tPA[3]
Amiloride Small MoleculeuPANot specifiedAlso inhibits other proteins[5]
Upain-1 PeptideuPAKi = 500 nMNot specifiedNot specified in search results

Note: The data presented in this table are compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Cytotoxic Effects of uPA Inhibitors on Cancer Cells
InhibitorCell LineEffectPotency (ED50 / IC50)Reference
This compound MDA-MB231 (Triple-Negative Breast Cancer)Decreases cell viability, perturbs cell cycleED50 = 117 μM (at 72h)[6][7]
UK122 CFPAC-1 (Pancreatic Cancer)Inhibits cell migration and invasion, low cytotoxicityIC50 > 100 μM[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of uPA inhibitors.

uPA Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

Principle: uPA cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer to each well.

  • Add varying concentrations of the test compound to the wells. Include a positive control (uPA without inhibitor) and a negative control (buffer only).

  • Add a fixed concentration of human uPA to each well (except the negative control) and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the chromogenic uPA substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at time zero.

  • Continue to monitor the absorbance at regular intervals for a defined period (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of uPA inhibitors on cancer cells.[8][9][10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.[9][10][11]

Materials:

  • Cancer cell line (e.g., MDA-MB231)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the ED50 or IC50 value by plotting cell viability against the compound concentration.

Visualizing Key Pathways and Workflows

uPA-uPAR Signaling Pathway

The urokinase plasminogen activator (uPA) system is central to cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.

uPA_Signaling_Pathway uPA-uPAR Signaling Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds to Plasminogen Plasminogen Plasmin Plasmin uPAR->Plasmin Catalyzes conversion Integrins Integrins uPAR->Integrins Interacts with Plasminogen->Plasmin uPA/uPAR complex ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs MMPs (inactive) Plasmin->MMPs Activates Degraded_ECM Degraded ECM active_MMPs MMPs (active) active_MMPs->ECM Degrades Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Signaling Proliferation Cell Proliferation, Migration & Survival Signaling->Proliferation BC11 This compound BC11->uPA Inhibits Experimental_Workflow Workflow for Evaluating uPA Inhibitors Start Start: Synthesize/Obtain Test Compound Enzyme_Assay uPA Inhibition Assay (e.g., Chromogenic Assay) Start->Enzyme_Assay Cell_Culture Culture Cancer Cells (e.g., MDA-MB231) Start->Cell_Culture Selectivity_Assay Selectivity Profiling (against other proteases) Start->Selectivity_Assay Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Data_Analysis Data Analysis and Comparison Determine_IC50->Data_Analysis Cytotoxicity_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Determine_ED50 Determine ED50/IC50 Value Cytotoxicity_Assay->Determine_ED50 Determine_ED50->Data_Analysis Selectivity_Assay->Data_Analysis Conclusion Conclusion on Inhibitor's Efficacy and Cytotoxicity Data_Analysis->Conclusion

References

BC-11 hydrobromide versus camostat for TMPRSS2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of BC-11 Hydrobromide and Camostat (B1201512) for TMPRSS2 Inhibition

Introduction

Transmembrane protease serine 2 (TMPRSS2) is a crucial host cell enzyme that facilitates the entry of various viruses, including SARS-CoV-2, by priming the viral spike protein for fusion with the host cell membrane. As such, inhibitors of TMPRSS2 have garnered significant interest as potential antiviral therapeutics. This guide provides a detailed comparison of two such inhibitors: this compound and camostat mesylate, focusing on their mechanism of action, inhibitory potency, and the experimental data supporting their activity. This information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Both this compound and camostat mesylate act as inhibitors of serine proteases, but they differ in their specific chemical nature and binding mechanisms.

This compound is a selective, covalent inhibitor of TMPRSS2.[1][2] It is also recognized as a selective inhibitor of urokinase (uPA).[3][4] Its covalent binding mechanism suggests a potentially prolonged duration of action at the target site.

Camostat Mesylate is a broad-spectrum serine protease inhibitor that also functions as a covalent inhibitor.[5][6] It is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (B147497) (GBPA).[7][8] Camostat covalently binds to the serine residue (Ser441) in the active site of TMPRSS2, thereby blocking its enzymatic activity.[5][9]

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of this compound and camostat mesylate against TMPRSS2 and their ability to inhibit viral entry.

Parameter This compound Camostat Mesylate Reference(s)
IC50 (TMPRSS2) 1.44 µM1.01 nM - 6.2 nM[1][8][10][11]
EC50 (SARS-CoV-2 Entry) 66 µM0.98 µM[1]
Other Activity IC50 (uPA) = 8.2 µMApproved for pancreatitis in Japan[3][4][8]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) values represent the concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral entry into cells.

Experimental Protocols

The data presented above were generated using established in vitro assays. The general methodologies for these key experiments are detailed below.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS2.

  • Reagents and Materials:

    • Recombinant human TMPRSS2 enzyme.[8][12]

    • Fluorogenic peptide substrate, commonly Boc-Gln-Ala-Arg-AMC.[8][12][13]

    • Test compounds (this compound, camostat mesylate).

    • Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[13]

    • Multi-well plates (e.g., 384- or 1536-well).[13]

    • Fluorescence plate reader.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • A fixed concentration of recombinant TMPRSS2 is pre-incubated with the diluted compounds in the assay buffer for a specified period.

    • The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to the wells.

    • As TMPRSS2 cleaves the substrate, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, leading to an increase in fluorescence.[8][13]

    • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 340 nm, emission at 440 nm).[13]

    • The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SARS-CoV-2 Pseudoparticle Entry Assay

This cell-based assay measures the ability of an inhibitor to block viral entry into host cells.

  • Reagents and Materials:

    • Host cell line co-expressing ACE2 and TMPRSS2 (e.g., A549-hACE2-TMPRSS2 or Calu-3 cells).[1][14]

    • Pseudotyped viral particles carrying the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).[1]

    • Test compounds.

    • Cell culture medium and reagents.

    • Luminometer or fluorescence microscope for signal detection.

  • Procedure:

    • Host cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compounds and incubated.

    • Following incubation, the pseudotyped viral particles are added to the cells.

    • The plates are incubated for a sufficient period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.

    • The level of reporter gene expression is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For GFP, fluorescence is measured.

    • The EC50 value is calculated by plotting the percentage of viral entry inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: TMPRSS2-Mediated Viral Entry

G cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitors Inhibitors Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Viral Fusion & Entry Viral Fusion & Entry Spike Protein->Viral Fusion & Entry 4. Fusion TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Protein 3. Cleavage Camostat Camostat Camostat->TMPRSS2 Inhibits BC11 BC-11 BC11->TMPRSS2 Inhibits

Caption: TMPRSS2 role in viral entry and inhibition.

Experimental Workflow: In Vitro TMPRSS2 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of BC-11 or Camostat C Pre-incubate TMPRSS2 with Inhibitor A->C B Prepare Recombinant TMPRSS2 Solution B->C D Add Fluorogenic Substrate (Boc-Gln-Ala-Arg-AMC) C->D E Measure Fluorescence (Ex: 340nm, Em: 440nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for TMPRSS2 enzymatic inhibition assay.

Clinical Relevance and Summary

Camostat mesylate has been the subject of numerous clinical trials for the treatment of COVID-19.[15][16] However, results have been largely inconclusive, with several studies in non-hospitalized adults failing to demonstrate a significant benefit in terms of viral clearance or symptom improvement.[17] The very short plasma half-life of camostat has been suggested as a potential reason for its limited efficacy in clinical settings.[1][2] It remains an approved treatment for chronic pancreatitis in Japan and South Korea.[18]

This compound , in contrast, appears to be at an earlier, preclinical stage of development.[3] The available data identifies it as a covalent TMPRSS2 inhibitor, but with a significantly higher IC50 value (lower potency) compared to camostat.[1] Its primary characterization in some literature is as a urokinase (uPA) inhibitor with cytotoxic effects on certain cancer cells.[3][19][20] There is no evidence from the provided search results of this compound being evaluated in human clinical trials.

References

BC-11 hydrobromide versus camostat for TMPRSS2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of BC-11 Hydrobromide and Camostat for TMPRSS2 Inhibition

Introduction

Transmembrane protease serine 2 (TMPRSS2) is a crucial host cell enzyme that facilitates the entry of various viruses, including SARS-CoV-2, by priming the viral spike protein for fusion with the host cell membrane. As such, inhibitors of TMPRSS2 have garnered significant interest as potential antiviral therapeutics. This guide provides a detailed comparison of two such inhibitors: this compound and camostat mesylate, focusing on their mechanism of action, inhibitory potency, and the experimental data supporting their activity. This information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Both this compound and camostat mesylate act as inhibitors of serine proteases, but they differ in their specific chemical nature and binding mechanisms.

This compound is a selective, covalent inhibitor of TMPRSS2.[1][2] It is also recognized as a selective inhibitor of urokinase (uPA).[3][4] Its covalent binding mechanism suggests a potentially prolonged duration of action at the target site.

Camostat Mesylate is a broad-spectrum serine protease inhibitor that also functions as a covalent inhibitor.[5][6] It is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA).[7][8] Camostat covalently binds to the serine residue (Ser441) in the active site of TMPRSS2, thereby blocking its enzymatic activity.[5][9]

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of this compound and camostat mesylate against TMPRSS2 and their ability to inhibit viral entry.

Parameter This compound Camostat Mesylate Reference(s)
IC50 (TMPRSS2) 1.44 µM1.01 nM - 6.2 nM[1][8][10][11]
EC50 (SARS-CoV-2 Entry) 66 µM0.98 µM[1]
Other Activity IC50 (uPA) = 8.2 µMApproved for pancreatitis in Japan[3][4][8]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) values represent the concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral entry into cells.

Experimental Protocols

The data presented above were generated using established in vitro assays. The general methodologies for these key experiments are detailed below.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS2.

  • Reagents and Materials:

    • Recombinant human TMPRSS2 enzyme.[8][12]

    • Fluorogenic peptide substrate, commonly Boc-Gln-Ala-Arg-AMC.[8][12][13]

    • Test compounds (this compound, camostat mesylate).

    • Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[13]

    • Multi-well plates (e.g., 384- or 1536-well).[13]

    • Fluorescence plate reader.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • A fixed concentration of recombinant TMPRSS2 is pre-incubated with the diluted compounds in the assay buffer for a specified period.

    • The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to the wells.

    • As TMPRSS2 cleaves the substrate, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, leading to an increase in fluorescence.[8][13]

    • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 340 nm, emission at 440 nm).[13]

    • The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SARS-CoV-2 Pseudoparticle Entry Assay

This cell-based assay measures the ability of an inhibitor to block viral entry into host cells.

  • Reagents and Materials:

    • Host cell line co-expressing ACE2 and TMPRSS2 (e.g., A549-hACE2-TMPRSS2 or Calu-3 cells).[1][14]

    • Pseudotyped viral particles carrying the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).[1]

    • Test compounds.

    • Cell culture medium and reagents.

    • Luminometer or fluorescence microscope for signal detection.

  • Procedure:

    • Host cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compounds and incubated.

    • Following incubation, the pseudotyped viral particles are added to the cells.

    • The plates are incubated for a sufficient period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.

    • The level of reporter gene expression is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured. For GFP, fluorescence is measured.

    • The EC50 value is calculated by plotting the percentage of viral entry inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: TMPRSS2-Mediated Viral Entry

G cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitors Inhibitors Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Viral Fusion & Entry Viral Fusion & Entry Spike Protein->Viral Fusion & Entry 4. Fusion TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Protein 3. Cleavage Camostat Camostat Camostat->TMPRSS2 Inhibits BC11 BC-11 BC11->TMPRSS2 Inhibits

Caption: TMPRSS2 role in viral entry and inhibition.

Experimental Workflow: In Vitro TMPRSS2 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of BC-11 or Camostat C Pre-incubate TMPRSS2 with Inhibitor A->C B Prepare Recombinant TMPRSS2 Solution B->C D Add Fluorogenic Substrate (Boc-Gln-Ala-Arg-AMC) C->D E Measure Fluorescence (Ex: 340nm, Em: 440nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for TMPRSS2 enzymatic inhibition assay.

Clinical Relevance and Summary

Camostat mesylate has been the subject of numerous clinical trials for the treatment of COVID-19.[15][16] However, results have been largely inconclusive, with several studies in non-hospitalized adults failing to demonstrate a significant benefit in terms of viral clearance or symptom improvement.[17] The very short plasma half-life of camostat has been suggested as a potential reason for its limited efficacy in clinical settings.[1][2] It remains an approved treatment for chronic pancreatitis in Japan and South Korea.[18]

This compound , in contrast, appears to be at an earlier, preclinical stage of development.[3] The available data identifies it as a covalent TMPRSS2 inhibitor, but with a significantly higher IC50 value (lower potency) compared to camostat.[1] Its primary characterization in some literature is as a urokinase (uPA) inhibitor with cytotoxic effects on certain cancer cells.[3][19][20] There is no evidence from the provided search results of this compound being evaluated in human clinical trials.

References

Cross-validation of BC-11 hydrobromide activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. This guide provides a comparative analysis of the cytotoxic activity of this compound across different cancer cell lines, supported by available experimental data. The primary focus of existing research has been on the triple-negative breast cancer cell line, MDA-MB-231, with limited quantitative data available for other cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting uPA. The binding of this compound to the N-terminus of uPA inhibits its enzymatic activity, which in turn disrupts downstream signaling pathways involved in cell proliferation and survival. In MDA-MB-231 cells, this inhibition leads to a perturbation of the cell cycle and, at higher concentrations, induces apoptosis through the impairment of mitochondrial activity and the production of reactive oxygen species.[1][2]

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the available quantitative data on the cytotoxic activity of this compound in various cell lines. It is important to note that comprehensive cross-validation is limited by the scarcity of published IC50 or ED50 values for cell lines other than MDA-MB-231.

Cell LineCancer TypeSpeciesEndpointValue (µM)Exposure TimeCitation
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)HumanED5011772 hours[2]
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)HumanED7525072 hours[2]
-(Enzymatic Assay)-IC50 (for uPA)8.2-
Rat Astroglioma C6GliomaRatNot specifiedData not available-[3]
HT-29Colon AdenocarcinomaHumanNot specifiedData not available-[1]

ED50 (Effective Dose 50): The concentration of a drug that gives half of the maximal response. ED75 (Effective Dose 75): The concentration of a drug that gives 75% of the maximal response. IC50 (Inhibitory Concentration 50): The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Cell Viability Assay (MTT Assay) for MDA-MB-231 Cells[2]
  • Cell Plating: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,500 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the ED50 and ED75 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.

G cluster_0 This compound Action cluster_1 Downstream Effects BC-11 BC-11 uPA uPA BC-11->uPA Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest uPA->Cell_Cycle_Arrest Apoptosis Apoptosis uPA->Apoptosis

This compound signaling pathway.

G Start Start Cell_Culture Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with BC-11 (various concentrations) Seeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (Calculate ED50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for cytotoxicity assessment.

Conclusion

The available data robustly demonstrates the cytotoxic activity of this compound in the MDA-MB-231 triple-negative breast cancer cell line. Its mechanism as a uPA inhibitor, leading to cell cycle arrest and apoptosis, is well-supported. However, a significant data gap exists regarding its efficacy in other cancer cell lines and in non-cancerous cells. To fully validate the therapeutic potential and selectivity of this compound, further studies are warranted to generate quantitative cytotoxicity data across a broader panel of cell lines. Such research will be crucial for establishing a more comprehensive understanding of its anti-cancer spectrum and for guiding future drug development efforts.

References

Cross-validation of BC-11 hydrobromide activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. This guide provides a comparative analysis of the cytotoxic activity of this compound across different cancer cell lines, supported by available experimental data. The primary focus of existing research has been on the triple-negative breast cancer cell line, MDA-MB-231, with limited quantitative data available for other cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting uPA. The binding of this compound to the N-terminus of uPA inhibits its enzymatic activity, which in turn disrupts downstream signaling pathways involved in cell proliferation and survival. In MDA-MB-231 cells, this inhibition leads to a perturbation of the cell cycle and, at higher concentrations, induces apoptosis through the impairment of mitochondrial activity and the production of reactive oxygen species.[1][2]

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the available quantitative data on the cytotoxic activity of this compound in various cell lines. It is important to note that comprehensive cross-validation is limited by the scarcity of published IC50 or ED50 values for cell lines other than MDA-MB-231.

Cell LineCancer TypeSpeciesEndpointValue (µM)Exposure TimeCitation
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)HumanED5011772 hours[2]
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)HumanED7525072 hours[2]
-(Enzymatic Assay)-IC50 (for uPA)8.2-
Rat Astroglioma C6GliomaRatNot specifiedData not available-[3]
HT-29Colon AdenocarcinomaHumanNot specifiedData not available-[1]

ED50 (Effective Dose 50): The concentration of a drug that gives half of the maximal response. ED75 (Effective Dose 75): The concentration of a drug that gives 75% of the maximal response. IC50 (Inhibitory Concentration 50): The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Cell Viability Assay (MTT Assay) for MDA-MB-231 Cells[2]
  • Cell Plating: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,500 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the ED50 and ED75 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.

G cluster_0 This compound Action cluster_1 Downstream Effects BC-11 BC-11 uPA uPA BC-11->uPA Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest uPA->Cell_Cycle_Arrest Apoptosis Apoptosis uPA->Apoptosis

This compound signaling pathway.

G Start Start Cell_Culture Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with BC-11 (various concentrations) Seeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (Calculate ED50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for cytotoxicity assessment.

Conclusion

The available data robustly demonstrates the cytotoxic activity of this compound in the MDA-MB-231 triple-negative breast cancer cell line. Its mechanism as a uPA inhibitor, leading to cell cycle arrest and apoptosis, is well-supported. However, a significant data gap exists regarding its efficacy in other cancer cell lines and in non-cancerous cells. To fully validate the therapeutic potential and selectivity of this compound, further studies are warranted to generate quantitative cytotoxicity data across a broader panel of cell lines. Such research will be crucial for establishing a more comprehensive understanding of its anti-cancer spectrum and for guiding future drug development efforts.

References

Head-to-Head Comparison: BC-11 Hydrobromide and Nafamostat as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, particularly concerning viral diseases and cancer, the inhibition of serine proteases has emerged as a critical strategy. This guide provides a detailed, data-driven comparison of two notable serine protease inhibitors: BC-11 hydrobromide and nafamostat (B1217035). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.

Executive Summary

This compound, initially identified as a urokinase-type plasminogen activator (uPA) inhibitor, has recently been characterized as a covalent inhibitor of Transmembrane Serinase 2 (TMPRSS2). Nafamostat is a well-established, broad-spectrum serine protease inhibitor with potent activity against TMPRSS2, among other proteases. It is used clinically as an anticoagulant and for the treatment of pancreatitis, and has been extensively investigated as a potential therapeutic for COVID-19. While both compounds target TMPRSS2, a key protease for the entry of coronaviruses into host cells, they exhibit distinct inhibitory profiles and have been studied in different contexts.

Comparative Data

The following tables summarize the key quantitative data for this compound and nafamostat based on available literature.

Table 1: Inhibitory Activity

CompoundTargetIC50Assay TypeReference
This compound uPA8.2 µMEnzymatic Assay[1][2]
TMPRSS2- (Covalent Inhibitor)Enzymatic Assay[3]
Nafamostat TMPRSS22.2 nMViral Infection Assay (Human Airway Epithelia)[4]
MERS-CoV S protein-mediated fusion0.1 µMCell Fusion Assay[5]

Table 2: Antiviral and Cytotoxic Activity

CompoundActivityCell LineEC50 / ED50Reference
This compound SARS-CoV-2 (Omicron) Pseudotyped Particle Entry Inhibition-Modest Inhibition[3]
CytotoxicityMDA-MB-231 (Breast Cancer)117 µM (ED50)[6]
Nafamostat SARS-CoV-2 Infection InhibitionCalu-3 (Lung Cancer)~10 nM[7]

Mechanism of Action

This compound: this compound was first recognized as a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in cancer cell invasion and metastasis.[1][8] More recently, it has been identified as a covalent inhibitor of TMPRSS2.[3] Its mechanism involves the boronic acid "warhead" forming a covalent bond with the catalytic serine residue in the active site of the protease, leading to its inhibition.[9]

Nafamostat: Nafamostat is a broad-spectrum serine protease inhibitor.[10] Its mechanism of action involves its guanidinobenzoyl moiety mimicking the natural substrates of these proteases (like arginine or lysine). This allows nafamostat to bind to the active site, where the catalytic serine residue attacks the ester bond of the drug, forming a stable acyl-enzyme intermediate and thus inactivating the protease.[9] It potently inhibits a range of serine proteases, including TMPRSS2, thrombin, and plasmin.[4][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures discussed.

Viral Entry Pathway and Inhibition by BC-11 and Nafamostat cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Viral Entry Viral Entry Spike Protein->Viral Entry 3. Membrane Fusion & Entry TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein 2. Cleavage/Priming BC-11 This compound BC-11->TMPRSS2 Inhibits Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry and points of inhibition.

Experimental Workflow for TMPRSS2 Inhibition Assay Start Start: Prepare Assay Plate Dispense_Substrate Dispense Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC) Start->Dispense_Substrate Dispense_Inhibitor Dispense Test Compound (BC-11 or Nafamostat) or DMSO Dispense_Substrate->Dispense_Inhibitor Dispense_Enzyme Dispense Recombinant TMPRSS2 Enzyme Dispense_Inhibitor->Dispense_Enzyme Incubation Incubate at Room Temperature Dispense_Enzyme->Incubation Measurement Measure Fluorescence (Excitation: ~340 nm, Emission: ~440 nm) Incubation->Measurement Analysis Analyze Data and Determine IC50 Measurement->Analysis

Caption: Workflow for in vitro TMPRSS2 inhibition assay.

Experimental Protocols

TMPRSS2 Enzymatic Inhibition Assay

This protocol is based on established fluorogenic biochemical assays to determine the in vitro inhibitory activity of compounds against TMPRSS2.[11][12][13]

Materials:

  • Recombinant human TMPRSS2 (extracellular domain)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • Test compounds (this compound, nafamostat) dissolved in DMSO

  • 384-well or 1536-well black assay plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO. Using an acoustic dispenser, add 20 nL of the compound solutions to the wells of the assay plate. Add DMSO alone to control wells.

  • Substrate Addition: Add 20 nL of the fluorogenic substrate solution to each well.

  • Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant TMPRSS2 diluted in assay buffer to each well. The final concentration of the enzyme should be optimized to achieve a linear reaction rate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 340 nm and emission at approximately 440 nm.

  • Data Analysis: Normalize the fluorescence readings to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

SARS-CoV-2 Pseudotyped Particle Entry Assay

This assay is used to assess the ability of a compound to inhibit viral entry into host cells.[3]

Materials:

  • Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or engineered HEK293T cells)

  • Pseudotyped viral particles carrying the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period (e.g., 1 hour).

  • Infection: Add the SARS-CoV-2 pseudotyped particles to the wells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle-treated control cells. Plot the normalized values against the logarithm of the compound concentration and fit the data to determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed reduction in reporter signal is not due to cell death.

Discussion and Conclusion

Both this compound and nafamostat are inhibitors of the serine protease TMPRSS2, a critical host factor for SARS-CoV-2 entry. Nafamostat demonstrates significantly higher potency against TMPRSS2 in the nanomolar range, while the inhibitory concentration of this compound for TMPRSS2 has not been precisely quantified in the available literature, though its covalent mechanism of action is noted.[3][4]

Nafamostat's broad-spectrum activity, including its anticoagulant properties, presents both therapeutic opportunities and potential off-target effects.[10] Its clinical development for COVID-19 has been extensive, though results have been varied, potentially due to its short plasma half-life.[3]

This compound, with its background as a uPA inhibitor, offers a different pharmacological profile.[1] Its identification as a covalent TMPRSS2 inhibitor is more recent, and it is considered a good starting point for further structural optimization to improve its antiviral potency.[3]

Disclaimer: This document is for informational purposes for a research audience and is not intended as medical advice. The compounds discussed are for research use only unless approved for specific clinical indications.

References

Head-to-Head Comparison: BC-11 Hydrobromide and Nafamostat as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, particularly concerning viral diseases and cancer, the inhibition of serine proteases has emerged as a critical strategy. This guide provides a detailed, data-driven comparison of two notable serine protease inhibitors: BC-11 hydrobromide and nafamostat. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.

Executive Summary

This compound, initially identified as a urokinase-type plasminogen activator (uPA) inhibitor, has recently been characterized as a covalent inhibitor of Transmembrane Serinase 2 (TMPRSS2). Nafamostat is a well-established, broad-spectrum serine protease inhibitor with potent activity against TMPRSS2, among other proteases. It is used clinically as an anticoagulant and for the treatment of pancreatitis, and has been extensively investigated as a potential therapeutic for COVID-19. While both compounds target TMPRSS2, a key protease for the entry of coronaviruses into host cells, they exhibit distinct inhibitory profiles and have been studied in different contexts.

Comparative Data

The following tables summarize the key quantitative data for this compound and nafamostat based on available literature.

Table 1: Inhibitory Activity

CompoundTargetIC50Assay TypeReference
This compound uPA8.2 µMEnzymatic Assay[1][2]
TMPRSS2- (Covalent Inhibitor)Enzymatic Assay[3]
Nafamostat TMPRSS22.2 nMViral Infection Assay (Human Airway Epithelia)[4]
MERS-CoV S protein-mediated fusion0.1 µMCell Fusion Assay[5]

Table 2: Antiviral and Cytotoxic Activity

CompoundActivityCell LineEC50 / ED50Reference
This compound SARS-CoV-2 (Omicron) Pseudotyped Particle Entry Inhibition-Modest Inhibition[3]
CytotoxicityMDA-MB-231 (Breast Cancer)117 µM (ED50)[6]
Nafamostat SARS-CoV-2 Infection InhibitionCalu-3 (Lung Cancer)~10 nM[7]

Mechanism of Action

This compound: this compound was first recognized as a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in cancer cell invasion and metastasis.[1][8] More recently, it has been identified as a covalent inhibitor of TMPRSS2.[3] Its mechanism involves the boronic acid "warhead" forming a covalent bond with the catalytic serine residue in the active site of the protease, leading to its inhibition.[9]

Nafamostat: Nafamostat is a broad-spectrum serine protease inhibitor.[10] Its mechanism of action involves its guanidinobenzoyl moiety mimicking the natural substrates of these proteases (like arginine or lysine). This allows nafamostat to bind to the active site, where the catalytic serine residue attacks the ester bond of the drug, forming a stable acyl-enzyme intermediate and thus inactivating the protease.[9] It potently inhibits a range of serine proteases, including TMPRSS2, thrombin, and plasmin.[4][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures discussed.

Viral Entry Pathway and Inhibition by BC-11 and Nafamostat cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Viral Entry Viral Entry Spike Protein->Viral Entry 3. Membrane Fusion & Entry TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein 2. Cleavage/Priming BC-11 This compound BC-11->TMPRSS2 Inhibits Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry and points of inhibition.

Experimental Workflow for TMPRSS2 Inhibition Assay Start Start: Prepare Assay Plate Dispense_Substrate Dispense Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC) Start->Dispense_Substrate Dispense_Inhibitor Dispense Test Compound (BC-11 or Nafamostat) or DMSO Dispense_Substrate->Dispense_Inhibitor Dispense_Enzyme Dispense Recombinant TMPRSS2 Enzyme Dispense_Inhibitor->Dispense_Enzyme Incubation Incubate at Room Temperature Dispense_Enzyme->Incubation Measurement Measure Fluorescence (Excitation: ~340 nm, Emission: ~440 nm) Incubation->Measurement Analysis Analyze Data and Determine IC50 Measurement->Analysis

Caption: Workflow for in vitro TMPRSS2 inhibition assay.

Experimental Protocols

TMPRSS2 Enzymatic Inhibition Assay

This protocol is based on established fluorogenic biochemical assays to determine the in vitro inhibitory activity of compounds against TMPRSS2.[11][12][13]

Materials:

  • Recombinant human TMPRSS2 (extracellular domain)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • Test compounds (this compound, nafamostat) dissolved in DMSO

  • 384-well or 1536-well black assay plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO. Using an acoustic dispenser, add 20 nL of the compound solutions to the wells of the assay plate. Add DMSO alone to control wells.

  • Substrate Addition: Add 20 nL of the fluorogenic substrate solution to each well.

  • Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant TMPRSS2 diluted in assay buffer to each well. The final concentration of the enzyme should be optimized to achieve a linear reaction rate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 340 nm and emission at approximately 440 nm.

  • Data Analysis: Normalize the fluorescence readings to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

SARS-CoV-2 Pseudotyped Particle Entry Assay

This assay is used to assess the ability of a compound to inhibit viral entry into host cells.[3]

Materials:

  • Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or engineered HEK293T cells)

  • Pseudotyped viral particles carrying the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period (e.g., 1 hour).

  • Infection: Add the SARS-CoV-2 pseudotyped particles to the wells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle-treated control cells. Plot the normalized values against the logarithm of the compound concentration and fit the data to determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed reduction in reporter signal is not due to cell death.

Discussion and Conclusion

Both this compound and nafamostat are inhibitors of the serine protease TMPRSS2, a critical host factor for SARS-CoV-2 entry. Nafamostat demonstrates significantly higher potency against TMPRSS2 in the nanomolar range, while the inhibitory concentration of this compound for TMPRSS2 has not been precisely quantified in the available literature, though its covalent mechanism of action is noted.[3][4]

Nafamostat's broad-spectrum activity, including its anticoagulant properties, presents both therapeutic opportunities and potential off-target effects.[10] Its clinical development for COVID-19 has been extensive, though results have been varied, potentially due to its short plasma half-life.[3]

This compound, with its background as a uPA inhibitor, offers a different pharmacological profile.[1] Its identification as a covalent TMPRSS2 inhibitor is more recent, and it is considered a good starting point for further structural optimization to improve its antiviral potency.[3]

Disclaimer: This document is for informational purposes for a research audience and is not intended as medical advice. The compounds discussed are for research use only unless approved for specific clinical indications.

References

Comparative Efficacy of BC-11 Hydrobromide Against Other Serine Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the serine protease inhibitor BC-11 hydrobromide with other notable inhibitors, focusing on their efficacy against key targets such as Transmembrane Protease, Serine 2 (TMPRSS2) and urokinase-type Plasminogen Activator (uPA). The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a synthetic, small-molecule serine protease inhibitor. Structurally, it is a thiouronium-substituted phenylboronic acid.[1] Its mechanism of action involves the boronic acid warhead, which allows it to form a covalent bond with the serine residue in the active site of target proteases.[2][3] BC-11 has demonstrated inhibitory activity against TMPRSS2 and has been identified as a selective inhibitor of uPA.[2][4]

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of this compound and other well-characterized serine protease inhibitors.

Disclaimer: The data presented below are compiled from various studies. A direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.

Table 1: Comparison of TMPRSS2 Inhibitors
CompoundTargetIC50 (nM)Source
This compound TMPRSS2 1440 [2]
Nafamostat (B1217035)TMPRSS20.27[5][6]
Camostat (B1201512)TMPRSS26.2[5][6]
GabexateTMPRSS2130[5][6]
FOY-251 (Camostat metabolite)TMPRSS233.3[5]
Table 2: Comparison of Urokinase (uPA) Inhibitors
CompoundTargetIC50 (µM)Source
This compound uPA 8.2 [4]
DoxorubicinNot ApplicableNot Applicable[1]

Note: Doxorubicin is included as a cytotoxic control from a study involving BC-11, not as a direct uPA inhibitor.

Table 3: Cytotoxicity Data
CompoundCell LineED50 (µM)Time (h)Source
This compound MDA-MB-231 117 72 [1][7][8]
DoxorubicinMDA-MB-2318072[1][7][8]

Signaling Pathways

The following diagrams illustrate the signaling pathways involving TMPRSS2 and uPA, which are key targets of this compound and other serine protease inhibitors.

TMPRSS2_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike_Protein Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Priming Spike Protein Priming (Cleavage) Spike_Protein->Priming TMPRSS2 TMPRSS2 ACE2->TMPRSS2 TMPRSS2->Priming Catalyzes Fusion Membrane Fusion Priming->Fusion Entry Viral Entry Fusion->Entry

Caption: TMPRSS2-mediated viral entry pathway.[9][10]

uPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_zymogen Pro-MMPs Plasmin->MMPs_zymogen Activates MMPs_active Active MMPs MMPs_zymogen->MMPs_active MMPs_active->ECM Degrades Signaling Signal Transduction (FAK, Src, MAPK, PI3K) Integrins->Signaling Cell_Response Cell Proliferation, Migration, Invasion Signaling->Cell_Response

Caption: uPA/uPAR signaling pathway in cancer metastasis.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TMPRSS2 Inhibition Assay

This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[5][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TMPRSS2.

Materials:

  • Recombinant Human TMPRSS2 protein (e.g., residues 106-492 with an N-terminal 6x His-tag)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 1536-well black plates

  • Acoustic dispenser (e.g., ECHO 655)

  • Liquid handler (e.g., BioRAPTR)

  • Fluorescence plate reader (excitation: 340 nm, emission: 440 nm)

Workflow:

TMPRSS2_Assay_Workflow start Start dispense_substrate Dispense 20 nL of Boc-Gln-Ala-Arg-AMC substrate into 1536-well plate start->dispense_substrate dispense_inhibitor Dispense 20 nL of test compound (or DMSO control) into wells dispense_substrate->dispense_inhibitor dispense_enzyme Dispense 150 nL of TMPRSS2 in assay buffer to initiate reaction dispense_inhibitor->dispense_enzyme incubate Incubate for 1 hour at room temperature dispense_enzyme->incubate read_fluorescence Measure fluorescence at Ex: 340 nm, Em: 440 nm incubate->read_fluorescence analyze Calculate % inhibition and determine IC50 value read_fluorescence->analyze end End analyze->end

Caption: Workflow for TMPRSS2 inhibition assay.

Procedure:

  • Using an acoustic dispenser, add 20 nL of the fluorogenic substrate solution to each well of a 1536-well black plate.

  • Dispense 20 nL of the test compound at various concentrations (typically in a serial dilution) or DMSO (for control wells) into the appropriate wells.

  • Initiate the enzymatic reaction by dispensing 150 nL of TMPRSS2 diluted in assay buffer into each well, bringing the total reaction volume to 5 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Urokinase (uPA) Activity Assay

This is a general protocol for a fluorometric uPA activity assay.

Objective: To measure the enzymatic activity of uPA and the inhibitory effect of compounds like this compound.

Materials:

  • Human uPA standard

  • uPA substrate (AMC-based peptide)

  • Assay Buffer

  • Test compounds

  • 96-well black plates with clear bottoms

  • Fluorescence multiwell plate reader

Procedure:

  • Prepare a standard curve using a dilution series of the human uPA standard.

  • In a 96-well plate, add the test samples and the standard dilutions to their respective wells.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds (like this compound) for a specified time.

  • Prepare a reaction mix containing the uPA substrate in the assay buffer.

  • Add the reaction mix to all wells to start the reaction.

  • Measure the fluorescence at appropriate intervals using a plate reader (e.g., Ex/Em = 350/450 nm).

  • The rate of increase in fluorescence is proportional to the uPA activity. For inhibition studies, compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxic effects of this compound on MDA-MB-231 cells.[8]

Objective: To determine the half-maximal effective dose (ED50) of a compound that reduces the viability of a cell population by 50%.

Materials:

  • MDA-MB-231 breast cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compound (this compound) and control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed MDA-MB-231 cells in a 96-well plate and allow to adhere start->seed_cells add_compound Treat cells with various concentrations of this compound for 72 hours seed_cells->add_compound add_mtt Add MTT solution to each well and incubate for 2-4 hours add_compound->add_mtt solubilize Add solubilization solution to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % cell viability and determine ED50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay.

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,500 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and control compounds) for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the ED50 value from the dose-response curve.

Conclusion

This compound is a serine protease inhibitor with demonstrated activity against TMPRSS2 and uPA. The available data suggests that while it is a potent inhibitor, other compounds such as nafamostat and camostat show higher potency against TMPRSS2 in the reported assays. In terms of cytotoxicity against the MDA-MB-231 breast cancer cell line, this compound shows an effect at micromolar concentrations. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and selectivity profile of this compound compared to other serine protease inhibitors. The provided protocols and pathway diagrams serve as a resource for designing and interpreting such future investigations.

References

Comparative Efficacy of BC-11 Hydrobromide Against Other Serine Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the serine protease inhibitor BC-11 hydrobromide with other notable inhibitors, focusing on their efficacy against key targets such as Transmembrane Protease, Serine 2 (TMPRSS2) and urokinase-type Plasminogen Activator (uPA). The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a synthetic, small-molecule serine protease inhibitor. Structurally, it is a thiouronium-substituted phenylboronic acid.[1] Its mechanism of action involves the boronic acid warhead, which allows it to form a covalent bond with the serine residue in the active site of target proteases.[2][3] BC-11 has demonstrated inhibitory activity against TMPRSS2 and has been identified as a selective inhibitor of uPA.[2][4]

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of this compound and other well-characterized serine protease inhibitors.

Disclaimer: The data presented below are compiled from various studies. A direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.

Table 1: Comparison of TMPRSS2 Inhibitors
CompoundTargetIC50 (nM)Source
This compound TMPRSS2 1440 [2]
NafamostatTMPRSS20.27[5][6]
CamostatTMPRSS26.2[5][6]
GabexateTMPRSS2130[5][6]
FOY-251 (Camostat metabolite)TMPRSS233.3[5]
Table 2: Comparison of Urokinase (uPA) Inhibitors
CompoundTargetIC50 (µM)Source
This compound uPA 8.2 [4]
DoxorubicinNot ApplicableNot Applicable[1]

Note: Doxorubicin is included as a cytotoxic control from a study involving BC-11, not as a direct uPA inhibitor.

Table 3: Cytotoxicity Data
CompoundCell LineED50 (µM)Time (h)Source
This compound MDA-MB-231 117 72 [1][7][8]
DoxorubicinMDA-MB-2318072[1][7][8]

Signaling Pathways

The following diagrams illustrate the signaling pathways involving TMPRSS2 and uPA, which are key targets of this compound and other serine protease inhibitors.

TMPRSS2_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike_Protein Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Priming Spike Protein Priming (Cleavage) Spike_Protein->Priming TMPRSS2 TMPRSS2 ACE2->TMPRSS2 TMPRSS2->Priming Catalyzes Fusion Membrane Fusion Priming->Fusion Entry Viral Entry Fusion->Entry

Caption: TMPRSS2-mediated viral entry pathway.[9][10]

uPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_zymogen Pro-MMPs Plasmin->MMPs_zymogen Activates MMPs_active Active MMPs MMPs_zymogen->MMPs_active MMPs_active->ECM Degrades Signaling Signal Transduction (FAK, Src, MAPK, PI3K) Integrins->Signaling Cell_Response Cell Proliferation, Migration, Invasion Signaling->Cell_Response

Caption: uPA/uPAR signaling pathway in cancer metastasis.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TMPRSS2 Inhibition Assay

This protocol is adapted from a high-throughput screening assay for TMPRSS2 inhibitors.[5][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TMPRSS2.

Materials:

  • Recombinant Human TMPRSS2 protein (e.g., residues 106-492 with an N-terminal 6x His-tag)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 1536-well black plates

  • Acoustic dispenser (e.g., ECHO 655)

  • Liquid handler (e.g., BioRAPTR)

  • Fluorescence plate reader (excitation: 340 nm, emission: 440 nm)

Workflow:

TMPRSS2_Assay_Workflow start Start dispense_substrate Dispense 20 nL of Boc-Gln-Ala-Arg-AMC substrate into 1536-well plate start->dispense_substrate dispense_inhibitor Dispense 20 nL of test compound (or DMSO control) into wells dispense_substrate->dispense_inhibitor dispense_enzyme Dispense 150 nL of TMPRSS2 in assay buffer to initiate reaction dispense_inhibitor->dispense_enzyme incubate Incubate for 1 hour at room temperature dispense_enzyme->incubate read_fluorescence Measure fluorescence at Ex: 340 nm, Em: 440 nm incubate->read_fluorescence analyze Calculate % inhibition and determine IC50 value read_fluorescence->analyze end End analyze->end

Caption: Workflow for TMPRSS2 inhibition assay.

Procedure:

  • Using an acoustic dispenser, add 20 nL of the fluorogenic substrate solution to each well of a 1536-well black plate.

  • Dispense 20 nL of the test compound at various concentrations (typically in a serial dilution) or DMSO (for control wells) into the appropriate wells.

  • Initiate the enzymatic reaction by dispensing 150 nL of TMPRSS2 diluted in assay buffer into each well, bringing the total reaction volume to 5 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Urokinase (uPA) Activity Assay

This is a general protocol for a fluorometric uPA activity assay.

Objective: To measure the enzymatic activity of uPA and the inhibitory effect of compounds like this compound.

Materials:

  • Human uPA standard

  • uPA substrate (AMC-based peptide)

  • Assay Buffer

  • Test compounds

  • 96-well black plates with clear bottoms

  • Fluorescence multiwell plate reader

Procedure:

  • Prepare a standard curve using a dilution series of the human uPA standard.

  • In a 96-well plate, add the test samples and the standard dilutions to their respective wells.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds (like this compound) for a specified time.

  • Prepare a reaction mix containing the uPA substrate in the assay buffer.

  • Add the reaction mix to all wells to start the reaction.

  • Measure the fluorescence at appropriate intervals using a plate reader (e.g., Ex/Em = 350/450 nm).

  • The rate of increase in fluorescence is proportional to the uPA activity. For inhibition studies, compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxic effects of this compound on MDA-MB-231 cells.[8]

Objective: To determine the half-maximal effective dose (ED50) of a compound that reduces the viability of a cell population by 50%.

Materials:

  • MDA-MB-231 breast cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compound (this compound) and control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed MDA-MB-231 cells in a 96-well plate and allow to adhere start->seed_cells add_compound Treat cells with various concentrations of this compound for 72 hours seed_cells->add_compound add_mtt Add MTT solution to each well and incubate for 2-4 hours add_compound->add_mtt solubilize Add solubilization solution to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % cell viability and determine ED50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay.

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,500 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and control compounds) for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the ED50 value from the dose-response curve.

Conclusion

This compound is a serine protease inhibitor with demonstrated activity against TMPRSS2 and uPA. The available data suggests that while it is a potent inhibitor, other compounds such as nafamostat and camostat show higher potency against TMPRSS2 in the reported assays. In terms of cytotoxicity against the MDA-MB-231 breast cancer cell line, this compound shows an effect at micromolar concentrations. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and selectivity profile of this compound compared to other serine protease inhibitors. The provided protocols and pathway diagrams serve as a resource for designing and interpreting such future investigations.

References

In Vivo Validation of BC-11 Hydrobromide's Anti-Tumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-tumor effects of BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor. While in vivo data for this compound is not yet publicly available, this document summarizes the existing in vitro evidence and compares its potential with other uPA inhibitors that have undergone in vivo validation. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the uPA system in cancer.

Introduction to this compound and the Urokinase-Plasminogen Activator System

This compound is a synthetic, thiouronium-substituted phenylboronic acid that acts as a selective inhibitor of urokinase-plasminogen activator (uPA). The uPA system is a critical component of the tumor microenvironment, playing a key role in cancer cell invasion, metastasis, and angiogenesis. Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.

In vitro studies on the triple-negative breast cancer cell line MDA-MB-231 have demonstrated that this compound induces cytotoxicity, disrupts the cell cycle, and, at higher concentrations, leads to mitochondrial impairment and apoptosis.[1][2] The proposed mechanism of action involves the binding of BC-11 to the N-terminus of uPA, thereby interfering with its interaction with both its substrate and the epidermal growth factor receptor (EGFR).[1][2] These promising preclinical findings underscore the need for in vivo validation to assess the compound's therapeutic potential in a physiological setting.[1]

Comparative In Vitro Data: this compound

The following table summarizes the key in vitro findings for this compound's anti-tumor effects on MDA-MB-231 triple-negative breast cancer cells.

ParameterCell LineConcentrationEffectReference
Cytotoxicity (ED50) MDA-MB-231117 µM (72h)50% reduction in cell viability[1][2]
Cell Cycle Perturbation MDA-MB-231117 µM (72h)Alteration in cell cycle distribution[1][2]
Mitochondrial Impairment & Apoptosis MDA-MB-231250 µM (72h)Increased mitochondrial dysfunction and apoptosis[1][2]
Mechanism of Action MDA-MB-231-Inhibition of uPA, interference with uPA-EGFR interaction[1][2]

Comparative In Vivo Data: Alternative uPA Inhibitors

To provide a context for the potential in vivo efficacy of this compound, this section presents data from in vivo studies of other uPA inhibitors.

WX-340

WX-340 is another selective uPA inhibitor that has been evaluated in anaplastic thyroid cancer models.

ParameterAnimal ModelCancer TypeTreatment RegimenKey FindingsReference
Tumor Growth Xenograft (CAL-62, BHT-101 cells)Anaplastic Thyroid CancerNot specifiedUnable to significantly reduce tumor growth[3][4]
Cell Adhesion & Invasiveness In vitroAnaplastic Thyroid CancerDose-dependentReduced cell adhesion and invasiveness[3][4]
IPR-803 (Compound 4)

IPR-803 is a small molecule inhibitor of the uPAR-uPA interaction, which has been tested in a breast cancer metastasis model.

ParameterAnimal ModelCancer TypeTreatment RegimenKey FindingsReference
Metastasis NSG mice (TMD-MDA-MB-231 cells)Breast CancerNot specifiedImpaired metastasis to the lungs[5][6]
Pharmacokinetics (in NOD-SCID mice) --Single doseHalf-life of nearly 5 hours, peak concentration of 5 µM[5][6]
Cellular Effects In vitro (MDA-MB-231)Breast CancerConcentration-dependentBlocks invasion, inhibits MMP activity, impairs cell adhesion and migration[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies of the comparative uPA inhibitors.

In Vivo Tumor Growth Study (WX-340)
  • Animal Model: Xenograft model using CAL-62 and BHT-101 anaplastic thyroid cancer cell lines.

  • Cell Inoculation: Subcutaneous injection of cancer cells into the flanks of immunocompromised mice.

  • Treatment: Administration of WX-340 (dosage and route not specified in the abstract).

  • Endpoint: Measurement of tumor volume over time to assess the effect of the inhibitor on tumor growth.

  • Reference: [3][4]

In Vivo Metastasis Study (IPR-803)
  • Animal Model: Female NSG mice.

  • Cell Inoculation: Inoculation of highly malignant TMD-MDA-MB-231 breast cancer cells into the mammary fat pads.

  • Treatment: Administration of IPR-803 (dosage and route not specified in the abstract).

  • Endpoint: Assessment of lung metastasis by histological analysis.

  • Pharmacokinetic Studies: Conducted in NOD-SCID mice to determine the half-life and peak concentration of the compound in plasma and tumor tissue.

  • Reference: [5][6]

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

UPASignalingPathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen Integrins Integrins uPAR->Integrins interacts with EGFR EGFR uPAR->EGFR interacts with Plasmin Plasmin Plasminogen->Plasmin activates ECM Extracellular Matrix (ECM) Plasmin->ECM degrades ProMMPs Pro-MMPs Plasmin->ProMMPs activates MMPs MMPs MMPs->ECM degrades IntracellularSignaling Intracellular Signaling (Proliferation, Survival, Migration) Integrins->IntracellularSignaling activates EGFR->IntracellularSignaling activates BC11 BC-11 Hydrobromide BC11->uPA

Caption: The uPA Signaling Pathway and the inhibitory action of this compound.

InVivoWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis AnimalModel Select Animal Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) AnimalModel->TumorInoculation CellCulture Culture Cancer Cell Line (e.g., MDA-MB-231) CellCulture->TumorInoculation TumorGrowth Allow Tumors to Establish TumorInoculation->TumorGrowth Randomization Randomize Animals into Treatment and Control Groups TumorGrowth->Randomization Treatment Administer BC-11 or Vehicle (Define Dose, Route, Schedule) Randomization->Treatment TumorMeasurement Measure Tumor Volume (e.g., Calipers) Treatment->TumorMeasurement BodyWeight Monitor Animal Health (e.g., Body Weight) Treatment->BodyWeight Endpoint Endpoint Analysis (Tumor Excision, Histology, Biomarker Analysis) TumorMeasurement->Endpoint BodyWeight->Endpoint

Caption: A general experimental workflow for in vivo anti-tumor efficacy studies.

Conclusion

References

In Vivo Validation of BC-11 Hydrobromide's Anti-Tumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-tumor effects of BC-11 hydrobromide, a selective urokinase-plasminogen activator (uPA) inhibitor. While in vivo data for this compound is not yet publicly available, this document summarizes the existing in vitro evidence and compares its potential with other uPA inhibitors that have undergone in vivo validation. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the uPA system in cancer.

Introduction to this compound and the Urokinase-Plasminogen Activator System

This compound is a synthetic, thiouronium-substituted phenylboronic acid that acts as a selective inhibitor of urokinase-plasminogen activator (uPA). The uPA system is a critical component of the tumor microenvironment, playing a key role in cancer cell invasion, metastasis, and angiogenesis. Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.

In vitro studies on the triple-negative breast cancer cell line MDA-MB-231 have demonstrated that this compound induces cytotoxicity, disrupts the cell cycle, and, at higher concentrations, leads to mitochondrial impairment and apoptosis.[1][2] The proposed mechanism of action involves the binding of BC-11 to the N-terminus of uPA, thereby interfering with its interaction with both its substrate and the epidermal growth factor receptor (EGFR).[1][2] These promising preclinical findings underscore the need for in vivo validation to assess the compound's therapeutic potential in a physiological setting.[1]

Comparative In Vitro Data: this compound

The following table summarizes the key in vitro findings for this compound's anti-tumor effects on MDA-MB-231 triple-negative breast cancer cells.

ParameterCell LineConcentrationEffectReference
Cytotoxicity (ED50) MDA-MB-231117 µM (72h)50% reduction in cell viability[1][2]
Cell Cycle Perturbation MDA-MB-231117 µM (72h)Alteration in cell cycle distribution[1][2]
Mitochondrial Impairment & Apoptosis MDA-MB-231250 µM (72h)Increased mitochondrial dysfunction and apoptosis[1][2]
Mechanism of Action MDA-MB-231-Inhibition of uPA, interference with uPA-EGFR interaction[1][2]

Comparative In Vivo Data: Alternative uPA Inhibitors

To provide a context for the potential in vivo efficacy of this compound, this section presents data from in vivo studies of other uPA inhibitors.

WX-340

WX-340 is another selective uPA inhibitor that has been evaluated in anaplastic thyroid cancer models.

ParameterAnimal ModelCancer TypeTreatment RegimenKey FindingsReference
Tumor Growth Xenograft (CAL-62, BHT-101 cells)Anaplastic Thyroid CancerNot specifiedUnable to significantly reduce tumor growth[3][4]
Cell Adhesion & Invasiveness In vitroAnaplastic Thyroid CancerDose-dependentReduced cell adhesion and invasiveness[3][4]
IPR-803 (Compound 4)

IPR-803 is a small molecule inhibitor of the uPAR-uPA interaction, which has been tested in a breast cancer metastasis model.

ParameterAnimal ModelCancer TypeTreatment RegimenKey FindingsReference
Metastasis NSG mice (TMD-MDA-MB-231 cells)Breast CancerNot specifiedImpaired metastasis to the lungs[5][6]
Pharmacokinetics (in NOD-SCID mice) --Single doseHalf-life of nearly 5 hours, peak concentration of 5 µM[5][6]
Cellular Effects In vitro (MDA-MB-231)Breast CancerConcentration-dependentBlocks invasion, inhibits MMP activity, impairs cell adhesion and migration[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies of the comparative uPA inhibitors.

In Vivo Tumor Growth Study (WX-340)
  • Animal Model: Xenograft model using CAL-62 and BHT-101 anaplastic thyroid cancer cell lines.

  • Cell Inoculation: Subcutaneous injection of cancer cells into the flanks of immunocompromised mice.

  • Treatment: Administration of WX-340 (dosage and route not specified in the abstract).

  • Endpoint: Measurement of tumor volume over time to assess the effect of the inhibitor on tumor growth.

  • Reference: [3][4]

In Vivo Metastasis Study (IPR-803)
  • Animal Model: Female NSG mice.

  • Cell Inoculation: Inoculation of highly malignant TMD-MDA-MB-231 breast cancer cells into the mammary fat pads.

  • Treatment: Administration of IPR-803 (dosage and route not specified in the abstract).

  • Endpoint: Assessment of lung metastasis by histological analysis.

  • Pharmacokinetic Studies: Conducted in NOD-SCID mice to determine the half-life and peak concentration of the compound in plasma and tumor tissue.

  • Reference: [5][6]

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

UPASignalingPathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen Integrins Integrins uPAR->Integrins interacts with EGFR EGFR uPAR->EGFR interacts with Plasmin Plasmin Plasminogen->Plasmin activates ECM Extracellular Matrix (ECM) Plasmin->ECM degrades ProMMPs Pro-MMPs Plasmin->ProMMPs activates MMPs MMPs MMPs->ECM degrades IntracellularSignaling Intracellular Signaling (Proliferation, Survival, Migration) Integrins->IntracellularSignaling activates EGFR->IntracellularSignaling activates BC11 BC-11 Hydrobromide BC11->uPA

Caption: The uPA Signaling Pathway and the inhibitory action of this compound.

InVivoWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis AnimalModel Select Animal Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) AnimalModel->TumorInoculation CellCulture Culture Cancer Cell Line (e.g., MDA-MB-231) CellCulture->TumorInoculation TumorGrowth Allow Tumors to Establish TumorInoculation->TumorGrowth Randomization Randomize Animals into Treatment and Control Groups TumorGrowth->Randomization Treatment Administer BC-11 or Vehicle (Define Dose, Route, Schedule) Randomization->Treatment TumorMeasurement Measure Tumor Volume (e.g., Calipers) Treatment->TumorMeasurement BodyWeight Monitor Animal Health (e.g., Body Weight) Treatment->BodyWeight Endpoint Endpoint Analysis (Tumor Excision, Histology, Biomarker Analysis) TumorMeasurement->Endpoint BodyWeight->Endpoint

Caption: A general experimental workflow for in vivo anti-tumor efficacy studies.

Conclusion

References

Comparative Analysis of Urokinase Plasminogen Activator (uPA) System Inhibition in Diverse Cancer Types with a Focus on BC-11 Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of inhibiting the urokinase plasminogen activator (uPA) system, with a specific focus on the preclinical data available for BC-11 hydrobromide in triple-negative breast cancer and a broader examination of uPA/uPAR inhibitors in other malignancies. The objective is to offer a comprehensive overview of the therapeutic potential of targeting this pathway across various cancer types, supported by experimental data and detailed methodologies.

Introduction to the Urokinase Plasminogen Activator (uPA) System in Cancer

This compound is a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM.[2] It has been investigated for its cytotoxic effects, particularly in triple-negative breast cancer. This guide will synthesize the findings on this compound and compare the broader effects of uPA/uPAR inhibition across different cancer models.

Comparative Efficacy of uPA System Inhibition Across Cancer Types

While direct comparative studies of this compound across multiple cancer types are not yet available, preclinical research on uPA/uPAR inhibitors in various cancer models provides valuable insights into the potential broader applicability of such therapeutic strategies.

Cancer TypeKey Findings on uPA/uPAR InhibitionInvestigated InhibitorsReferences
Triple-Negative Breast Cancer (TNBC) This compound induces cell cycle perturbation, mitochondrial dysfunction, and apoptosis in MDA-MB231 cells. Its cytotoxicity is enhanced in combination with EGFR inhibitors.This compound
Oral Squamous Cell Carcinoma (OSCC) TGF-β1 regulates uPAR cleavage via PAI-1 induction, affecting cell migration and invasion. Inhibition of uPA activity reduces invasion.General serine protease inhibitors, uPA inhibitors (not specified)[3]
Ovarian Cancer Inhibition of uPAR with a monoclonal antibody (ATN-658) blocks adhesion, migration, invasion, and metastasis in vitro and in vivo. It also induces apoptosis.ATN-658 (anti-uPAR antibody)[1][2]
Colorectal Cancer Genetic knockout or pharmacological inhibition of uPA stops matrix degradation and significantly reduces cancer cell invasion in 3D "tumouroid" models.UK-371,804 (pharmacological uPA inhibitor)[4]
Gastric & Esophageal Cancer High expression of uPA, uPAR, and PAI-1 is associated with poorer clinicopathological features and patient survival. Inhibition of the uPA system is a potential therapeutic strategy.General uPA/uPAR inhibitors[5][6][7]
Renal Cancer In a syngeneic murine model, uPA overexpression led to growth inhibition in renal tumors (RENCA) that express low levels of PAI-1.Not an inhibitor study, but demonstrates the importance of the uPA/PAI-1 balance.[8]
Endometrial Cancer High levels of u-PA and PAI-1 are associated with shorter progression-free survival in early-stage endometrial cancer, suggesting a therapeutic target.Not an inhibitor study, but highlights the prognostic significance.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited research.

Cell Viability and Cytotoxicity Assays (Triple-Negative Breast Cancer)
  • Cell Line: MDA-MB231 human breast adenocarcinoma cells.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Method: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The half-maximal effective concentration (ED50) was calculated to determine the potency of this compound.

Cell Migration and Invasion Assays (Oral Squamous Cell Carcinoma & Ovarian Cancer)
  • Method (Migration): The wound healing or "scratch" assay was used. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.

  • Method (Invasion): Boyden chamber assays with a Matrigel-coated membrane were employed. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and membrane is quantified.

  • Inhibitors: For OSCC, various protease inhibitors were used. For ovarian cancer, the anti-uPAR antibody ATN-658 was utilized.[1][2][3]

In Vivo Tumor Growth and Metastasis Models (Ovarian and Colorectal Cancer)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for xenograft studies.

  • Tumor Implantation: Human cancer cells (e.g., SKOV3ip1 for ovarian cancer, HCT 116 for colorectal cancer) were injected either subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer) to establish tumors.

  • Treatment: Animals were treated with uPA/uPAR inhibitors (e.g., ATN-658 for ovarian cancer, UK-371,804 for colorectal cancer) or a vehicle control.[4]

  • Endpoints: Tumor growth was monitored by measuring tumor volume over time. Metastasis was assessed by counting the number of metastatic nodules in relevant organs (e.g., lungs, liver) at the end of the study. Survival analysis was also performed.

Visualizing the Mechanisms

Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPAR uPAR pro-uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Converts Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin to Plasmin ECM ECM Invasion Invasion ECM->Invasion Facilitates FAK FAK Integrins->FAK Ras Ras FAK->Ras ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Plasmin->ECM Degrades BC-11 BC-11 BC-11->pro-uPA Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer_Cell_Lines Cancer_Cell_Lines Treatment Treatment with uPA Inhibitor Cancer_Cell_Lines->Treatment Viability Viability/ Cytotoxicity Assay Treatment->Viability Migration Migration/ Invasion Assay Treatment->Migration Animal_Model Xenograft Animal Model Viability->Animal_Model Migration->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Inhibitor_Administration Inhibitor Administration Tumor_Implantation->Inhibitor_Administration Tumor_Growth Monitor Tumor Growth & Metastasis Inhibitor_Administration->Tumor_Growth

References

Comparative Analysis of Urokinase Plasminogen Activator (uPA) System Inhibition in Diverse Cancer Types with a Focus on BC-11 Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of inhibiting the urokinase plasminogen activator (uPA) system, with a specific focus on the preclinical data available for BC-11 hydrobromide in triple-negative breast cancer and a broader examination of uPA/uPAR inhibitors in other malignancies. The objective is to offer a comprehensive overview of the therapeutic potential of targeting this pathway across various cancer types, supported by experimental data and detailed methodologies.

Introduction to the Urokinase Plasminogen Activator (uPA) System in Cancer

This compound is a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM.[2] It has been investigated for its cytotoxic effects, particularly in triple-negative breast cancer. This guide will synthesize the findings on this compound and compare the broader effects of uPA/uPAR inhibition across different cancer models.

Comparative Efficacy of uPA System Inhibition Across Cancer Types

While direct comparative studies of this compound across multiple cancer types are not yet available, preclinical research on uPA/uPAR inhibitors in various cancer models provides valuable insights into the potential broader applicability of such therapeutic strategies.

Cancer TypeKey Findings on uPA/uPAR InhibitionInvestigated InhibitorsReferences
Triple-Negative Breast Cancer (TNBC) This compound induces cell cycle perturbation, mitochondrial dysfunction, and apoptosis in MDA-MB231 cells. Its cytotoxicity is enhanced in combination with EGFR inhibitors.This compound
Oral Squamous Cell Carcinoma (OSCC) TGF-β1 regulates uPAR cleavage via PAI-1 induction, affecting cell migration and invasion. Inhibition of uPA activity reduces invasion.General serine protease inhibitors, uPA inhibitors (not specified)[3]
Ovarian Cancer Inhibition of uPAR with a monoclonal antibody (ATN-658) blocks adhesion, migration, invasion, and metastasis in vitro and in vivo. It also induces apoptosis.ATN-658 (anti-uPAR antibody)[1][2]
Colorectal Cancer Genetic knockout or pharmacological inhibition of uPA stops matrix degradation and significantly reduces cancer cell invasion in 3D "tumouroid" models.UK-371,804 (pharmacological uPA inhibitor)[4]
Gastric & Esophageal Cancer High expression of uPA, uPAR, and PAI-1 is associated with poorer clinicopathological features and patient survival. Inhibition of the uPA system is a potential therapeutic strategy.General uPA/uPAR inhibitors[5][6][7]
Renal Cancer In a syngeneic murine model, uPA overexpression led to growth inhibition in renal tumors (RENCA) that express low levels of PAI-1.Not an inhibitor study, but demonstrates the importance of the uPA/PAI-1 balance.[8]
Endometrial Cancer High levels of u-PA and PAI-1 are associated with shorter progression-free survival in early-stage endometrial cancer, suggesting a therapeutic target.Not an inhibitor study, but highlights the prognostic significance.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited research.

Cell Viability and Cytotoxicity Assays (Triple-Negative Breast Cancer)
  • Cell Line: MDA-MB231 human breast adenocarcinoma cells.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Method: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The half-maximal effective concentration (ED50) was calculated to determine the potency of this compound.

Cell Migration and Invasion Assays (Oral Squamous Cell Carcinoma & Ovarian Cancer)
  • Method (Migration): The wound healing or "scratch" assay was used. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.

  • Method (Invasion): Boyden chamber assays with a Matrigel-coated membrane were employed. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and membrane is quantified.

  • Inhibitors: For OSCC, various protease inhibitors were used. For ovarian cancer, the anti-uPAR antibody ATN-658 was utilized.[1][2][3]

In Vivo Tumor Growth and Metastasis Models (Ovarian and Colorectal Cancer)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for xenograft studies.

  • Tumor Implantation: Human cancer cells (e.g., SKOV3ip1 for ovarian cancer, HCT 116 for colorectal cancer) were injected either subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer) to establish tumors.

  • Treatment: Animals were treated with uPA/uPAR inhibitors (e.g., ATN-658 for ovarian cancer, UK-371,804 for colorectal cancer) or a vehicle control.[4]

  • Endpoints: Tumor growth was monitored by measuring tumor volume over time. Metastasis was assessed by counting the number of metastatic nodules in relevant organs (e.g., lungs, liver) at the end of the study. Survival analysis was also performed.

Visualizing the Mechanisms

Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPAR uPAR pro-uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Converts Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin to Plasmin ECM ECM Invasion Invasion ECM->Invasion Facilitates FAK FAK Integrins->FAK Ras Ras FAK->Ras ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Plasmin->ECM Degrades BC-11 BC-11 BC-11->pro-uPA Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer_Cell_Lines Cancer_Cell_Lines Treatment Treatment with uPA Inhibitor Cancer_Cell_Lines->Treatment Viability Viability/ Cytotoxicity Assay Treatment->Viability Migration Migration/ Invasion Assay Treatment->Migration Animal_Model Xenograft Animal Model Viability->Animal_Model Migration->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Inhibitor_Administration Inhibitor Administration Tumor_Implantation->Inhibitor_Administration Tumor_Growth Monitor Tumor Growth & Metastasis Inhibitor_Administration->Tumor_Growth

References

Validating the Specificity of BC-11 Hydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of BC-11 hydrobromide, a selective inhibitor of urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and specificity, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a small molecule inhibitor targeting two key serine proteases, uPA and TMPRSS2, which are implicated in a variety of pathological processes, including cancer metastasis and viral entry.[1] Its dual inhibitory action makes it a compound of interest for further investigation in relevant therapeutic areas. This guide aims to provide a detailed analysis of its specificity for its primary targets by comparing its inhibitory activity with that of other known inhibitors and by providing protocols for independent validation.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of this compound and selected alternative compounds against uPA and TMPRSS2. This quantitative data allows for a direct comparison of their on-target efficacy.

CompoundTargetIC50 / KiCitation(s)
This compound uPA IC50: 8.2 µM [2]
TMPRSS2 IC50: 1.44 µM [1]
Camostat mesylateTMPRSS2IC50: 1.19 nM - 14.8 nM[1]
Nafamostat mesylateTMPRSS2IC50: 2.2 nM
Upamostat (WX-671) (active metabolite WX-UK1)uPAIC50: ~83 µM (on HuCCT1 cells)[2]
UK-371,804uPAKi: 10 nM[3]

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Specificity Profile of this compound

A key aspect of validating a chemical probe or drug candidate is to determine its selectivity for the intended target(s) over other related proteins. This compound has been reported to be a selective inhibitor, exhibiting no activity against eight other related enzymes.[2][4] While the specific identities of these eight enzymes are not consistently detailed in publicly available literature, this claim of selectivity is a crucial point for experimental validation.

To address this, a standard approach is to screen the compound against a panel of related serine proteases. A typical selectivity panel would include enzymes with similar substrate specificities or those that are functionally related. For a uPA/TMPRSS2 inhibitor, such a panel might include:

  • Tissue Plasminogen Activator (tPA): A closely related serine protease involved in fibrinolysis.

  • Thrombin: A key enzyme in the coagulation cascade.

  • Plasmin: The downstream effector of uPA, involved in extracellular matrix degradation.

  • Trypsin: A well-characterized serine protease with broad substrate specificity.

  • Kallikrein: A group of serine proteases involved in inflammation and blood pressure regulation.

  • Factor Xa: A critical enzyme in the coagulation cascade.

  • Cathepsins: A family of proteases with diverse cellular functions.

  • Matriptase: A transmembrane serine protease with roles in epithelial function and cancer.

Researchers are encouraged to perform their own selectivity profiling to confirm the specificity of this compound for their particular application.

Experimental Protocols

To facilitate the independent validation of this compound's inhibitory activity and specificity, detailed protocols for enzymatic assays are provided below.

Urokinase-type Plasminogen Activator (uPA) Activity Assay (Chromogenic)

This protocol is based on a direct chromogenic assay where active uPA cleaves a specific substrate, resulting in a color change that can be quantified spectrophotometrically.

Materials:

  • 96-well microplate

  • Human uPA standard

  • uPA substrate (e.g., a chromogenic peptide substrate like Z-Gly-Gly-Arg-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound and other test inhibitors

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of human uPA to each well.

  • Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm at time zero.

  • Incubate the plate at 37°C and take kinetic readings of the absorbance at 405 nm every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Transmembrane Protease, Serine 2 (TMPRSS2) Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to measure the inhibitory activity against TMPRSS2. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule that can be detected.

Materials:

  • Black 96-well or 384-well microplate

  • Recombinant human TMPRSS2

  • Fluorogenic TMPRSS2 substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0)

  • This compound and other test inhibitors

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a stock solution of this compound and other inhibitors in DMSO.

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a black microplate, add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.

  • Add a fixed amount of recombinant human TMPRSS2 to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the fluorogenic TMPRSS2 substrate to each well.

  • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing Pathways and Workflows

To further aid in understanding the context of this compound's targets and the experimental approach to validate its specificity, the following diagrams are provided.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasmin Plasmin uPA->Plasmin Cleaves Plasminogen Plasminogen ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration BC11 BC-11 hydrobromide BC11->uPA Inhibits

Caption: Simplified signaling pathway of urokinase-type plasminogen activator (uPA).

Specificity_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor prep_plate Dispense target enzymes (uPA, TMPRSS2, off-targets) into separate wells start->prep_plate add_inhibitor Add inhibitor dilutions to enzyme wells prep_inhibitor->add_inhibitor prep_plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add specific chromogenic/ fluorogenic substrate pre_incubate->add_substrate measure Measure absorbance/ fluorescence kinetically add_substrate->measure analyze Calculate IC50 values for each enzyme measure->analyze compare Compare IC50 values to determine selectivity analyze->compare end End compare->end

Caption: Experimental workflow for determining the specificity of this compound.

References

Validating the Specificity of BC-11 Hydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of BC-11 hydrobromide, a selective inhibitor of urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and specificity, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a small molecule inhibitor targeting two key serine proteases, uPA and TMPRSS2, which are implicated in a variety of pathological processes, including cancer metastasis and viral entry.[1] Its dual inhibitory action makes it a compound of interest for further investigation in relevant therapeutic areas. This guide aims to provide a detailed analysis of its specificity for its primary targets by comparing its inhibitory activity with that of other known inhibitors and by providing protocols for independent validation.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of this compound and selected alternative compounds against uPA and TMPRSS2. This quantitative data allows for a direct comparison of their on-target efficacy.

CompoundTargetIC50 / KiCitation(s)
This compound uPA IC50: 8.2 µM [2]
TMPRSS2 IC50: 1.44 µM [1]
Camostat mesylateTMPRSS2IC50: 1.19 nM - 14.8 nM[1]
Nafamostat mesylateTMPRSS2IC50: 2.2 nM
Upamostat (WX-671) (active metabolite WX-UK1)uPAIC50: ~83 µM (on HuCCT1 cells)[2]
UK-371,804uPAKi: 10 nM[3]

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Specificity Profile of this compound

A key aspect of validating a chemical probe or drug candidate is to determine its selectivity for the intended target(s) over other related proteins. This compound has been reported to be a selective inhibitor, exhibiting no activity against eight other related enzymes.[2][4] While the specific identities of these eight enzymes are not consistently detailed in publicly available literature, this claim of selectivity is a crucial point for experimental validation.

To address this, a standard approach is to screen the compound against a panel of related serine proteases. A typical selectivity panel would include enzymes with similar substrate specificities or those that are functionally related. For a uPA/TMPRSS2 inhibitor, such a panel might include:

  • Tissue Plasminogen Activator (tPA): A closely related serine protease involved in fibrinolysis.

  • Thrombin: A key enzyme in the coagulation cascade.

  • Plasmin: The downstream effector of uPA, involved in extracellular matrix degradation.

  • Trypsin: A well-characterized serine protease with broad substrate specificity.

  • Kallikrein: A group of serine proteases involved in inflammation and blood pressure regulation.

  • Factor Xa: A critical enzyme in the coagulation cascade.

  • Cathepsins: A family of proteases with diverse cellular functions.

  • Matriptase: A transmembrane serine protease with roles in epithelial function and cancer.

Researchers are encouraged to perform their own selectivity profiling to confirm the specificity of this compound for their particular application.

Experimental Protocols

To facilitate the independent validation of this compound's inhibitory activity and specificity, detailed protocols for enzymatic assays are provided below.

Urokinase-type Plasminogen Activator (uPA) Activity Assay (Chromogenic)

This protocol is based on a direct chromogenic assay where active uPA cleaves a specific substrate, resulting in a color change that can be quantified spectrophotometrically.

Materials:

  • 96-well microplate

  • Human uPA standard

  • uPA substrate (e.g., a chromogenic peptide substrate like Z-Gly-Gly-Arg-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound and other test inhibitors

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of human uPA to each well.

  • Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm at time zero.

  • Incubate the plate at 37°C and take kinetic readings of the absorbance at 405 nm every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Transmembrane Protease, Serine 2 (TMPRSS2) Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to measure the inhibitory activity against TMPRSS2. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule that can be detected.

Materials:

  • Black 96-well or 384-well microplate

  • Recombinant human TMPRSS2

  • Fluorogenic TMPRSS2 substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0)

  • This compound and other test inhibitors

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a stock solution of this compound and other inhibitors in DMSO.

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a black microplate, add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.

  • Add a fixed amount of recombinant human TMPRSS2 to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the fluorogenic TMPRSS2 substrate to each well.

  • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing Pathways and Workflows

To further aid in understanding the context of this compound's targets and the experimental approach to validate its specificity, the following diagrams are provided.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasmin Plasmin uPA->Plasmin Cleaves Plasminogen Plasminogen ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration BC11 BC-11 hydrobromide BC11->uPA Inhibits

Caption: Simplified signaling pathway of urokinase-type plasminogen activator (uPA).

Specificity_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor prep_plate Dispense target enzymes (uPA, TMPRSS2, off-targets) into separate wells start->prep_plate add_inhibitor Add inhibitor dilutions to enzyme wells prep_inhibitor->add_inhibitor prep_plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add specific chromogenic/ fluorogenic substrate pre_incubate->add_substrate measure Measure absorbance/ fluorescence kinetically add_substrate->measure analyze Calculate IC50 values for each enzyme measure->analyze compare Compare IC50 values to determine selectivity analyze->compare end End compare->end

Caption: Experimental workflow for determining the specificity of this compound.

References

Safety Operating Guide

Safe Disposal of BC-11 Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like BC-11 hydrobromide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, in line with established safety protocols.

This compound is recognized as a selective urokinase (uPA) inhibitor.[1] Due to its chemical nature, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict disposal procedures is critical. The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[2]

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.

PropertyValue
Molecular Weight 290.97 g/mol
Molecular Formula C₈H₁₁BN₂O₂S·HBr
CAS Number 443776-49-6
Solubility in DMSO Up to 100 mM
Solubility in Water Up to 20 mM (with gentle warming)
Storage Temperature -20°C

Data sourced from various suppliers and safety data sheets.

Hazard Identification and Safety Precautions

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with safety regulations.

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical properties of the compound.

    • Ensure the original label on any reused container is completely defaced and the new waste label is clearly visible and accurately filled out.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., harmful, environmentally hazardous).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposal A This compound Waste Generated B Segregate Waste A->B C Select & Label Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Contractor D->E F Provide SDS & Waste Information E->F G Schedule Waste Pickup F->G H Waste Transferred to Approved Disposal Facility G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

References

Safe Disposal of BC-11 Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like BC-11 hydrobromide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, in line with established safety protocols.

This compound is recognized as a selective urokinase (uPA) inhibitor.[1] Due to its chemical nature, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict disposal procedures is critical. The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[2]

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.

PropertyValue
Molecular Weight 290.97 g/mol
Molecular Formula C₈H₁₁BN₂O₂S·HBr
CAS Number 443776-49-6
Solubility in DMSO Up to 100 mM
Solubility in Water Up to 20 mM (with gentle warming)
Storage Temperature -20°C

Data sourced from various suppliers and safety data sheets.

Hazard Identification and Safety Precautions

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with safety regulations.

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical properties of the compound.

    • Ensure the original label on any reused container is completely defaced and the new waste label is clearly visible and accurately filled out.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., harmful, environmentally hazardous).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposal A This compound Waste Generated B Segregate Waste A->B C Select & Label Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Contractor D->E F Provide SDS & Waste Information E->F G Schedule Waste Pickup F->G H Waste Transferred to Approved Disposal Facility G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling BC-11 hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling BC-11 hydrobromide, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Chemical and Hazard Data

This compound is a selective urokinase (uPA) inhibitor.[1][2][] While a valuable tool in research, it is crucial to be aware of its potential hazards. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C8H11BN2O2S·HBr[4]
Molecular Weight 290.97 g/mol [2][4]
CAS Number 443776-49-6[2][5]
Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[4]
Hazard Statements H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[4]
Solubility Soluble to 100 mM in DMSO and to 20 mM in water with gentle warming.
Storage Temperature -20°C

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[6] Standard safety glasses do not provide adequate protection against chemical splashes.[6]

  • Hand Protection: Always wear unlined, chemical-resistant gloves.[7] Nitrile gloves are a suitable option.[7] Avoid using leather, cloth, or natural rubber gloves as they can absorb chemicals.[7] For tasks with a higher risk of splashing, consider double-gloving.

  • Body Protection: A fully buttoned laboratory coat should be worn over long pants and a long-sleeved shirt.[6] Ensure the lab coat is made of a material appropriate for the chemicals being handled.

  • Footwear: Fully enclosed shoes made of a liquid-resistant material are required.[6]

  • Respiratory Protection: While the provided SDS for a similar hydrobromide compound mentions avoiding breathing mists or vapors and using only in a well-ventilated area, it does not specify mandatory respirator use for routine handling of small quantities in a well-ventilated laboratory. However, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a respirator may be necessary. Always consult your institution's safety officer for specific guidance on respiratory protection.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4] Prepare your workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined above.

  • Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize inhalation risk. Use a dedicated spatula and weighing paper. For creating solutions, add the solid to the solvent slowly. As this compound is soluble in DMSO and water with gentle warming, be cautious when heating.[1]

  • During Use: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage: Store this compound at -20°C in a tightly sealed container in a designated and clearly labeled area.[1]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.

  • Environmental Precaution: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[4] Do not dispose of it down the drain.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[4]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Workflow:

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Cleanup Cleanup & Decontamination cluster_Reporting Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Small_Spill Small Spill: Use Spill Kit Assess->Small_Spill Minor & Controllable Large_Spill Large Spill: Contact EHS Assess->Large_Spill Major or Unknown Cleanup Clean & Decontaminate Area Small_Spill->Cleanup Large_Spill->Cleanup After EHS Response Dispose Dispose of Contaminated Materials Cleanup->Dispose Report Report the Incident Dispose->Report

References

Personal protective equipment for handling BC-11 hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling BC-11 hydrobromide, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Chemical and Hazard Data

This compound is a selective urokinase (uPA) inhibitor.[1][2][] While a valuable tool in research, it is crucial to be aware of its potential hazards. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C8H11BN2O2S·HBr[4]
Molecular Weight 290.97 g/mol [2][4]
CAS Number 443776-49-6[2][5]
Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[4]
Hazard Statements H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[4]
Solubility Soluble to 100 mM in DMSO and to 20 mM in water with gentle warming.
Storage Temperature -20°C

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[6] Standard safety glasses do not provide adequate protection against chemical splashes.[6]

  • Hand Protection: Always wear unlined, chemical-resistant gloves.[7] Nitrile gloves are a suitable option.[7] Avoid using leather, cloth, or natural rubber gloves as they can absorb chemicals.[7] For tasks with a higher risk of splashing, consider double-gloving.

  • Body Protection: A fully buttoned laboratory coat should be worn over long pants and a long-sleeved shirt.[6] Ensure the lab coat is made of a material appropriate for the chemicals being handled.

  • Footwear: Fully enclosed shoes made of a liquid-resistant material are required.[6]

  • Respiratory Protection: While the provided SDS for a similar hydrobromide compound mentions avoiding breathing mists or vapors and using only in a well-ventilated area, it does not specify mandatory respirator use for routine handling of small quantities in a well-ventilated laboratory. However, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a respirator may be necessary. Always consult your institution's safety officer for specific guidance on respiratory protection.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4] Prepare your workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined above.

  • Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize inhalation risk. Use a dedicated spatula and weighing paper. For creating solutions, add the solid to the solvent slowly. As this compound is soluble in DMSO and water with gentle warming, be cautious when heating.[1]

  • During Use: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage: Store this compound at -20°C in a tightly sealed container in a designated and clearly labeled area.[1]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.

  • Environmental Precaution: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[4] Do not dispose of it down the drain.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[4]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Workflow:

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Cleanup Cleanup & Decontamination cluster_Reporting Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Small_Spill Small Spill: Use Spill Kit Assess->Small_Spill Minor & Controllable Large_Spill Large Spill: Contact EHS Assess->Large_Spill Major or Unknown Cleanup Clean & Decontaminate Area Small_Spill->Cleanup Large_Spill->Cleanup After EHS Response Dispose Dispose of Contaminated Materials Cleanup->Dispose Report Report the Incident Dispose->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.